molecular formula C3H3F5O3S B050387 2,2-Difluoroethyl trifluoromethanesulfonate CAS No. 74427-22-8

2,2-Difluoroethyl trifluoromethanesulfonate

Cat. No.: B050387
CAS No.: 74427-22-8
M. Wt: 214.11 g/mol
InChI Key: NKULBUOBGILEAR-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl trifluoromethanesulfonate is an essential fluorinated organic intermediate prized for its high reactivity and stability, making it a powerful synthon for advanced chemical synthesis . Its primary value lies in the preparation of trifluoromethanesulfonate esters and fluorinated alkyl triflates, which are critical building blocks in the development of novel pharmaceuticals and high-performance materials . In medicinal chemistry, this reagent has been specifically applied in the design of novel aminopyrrolidine factor Xa inhibitors , the preparation of N-(1-arylpyrazol-4-yl)sulfonamides as parasiticides , and research on kinesin spindle protein (KSP) inhibitors . The compound's strong electrophilic nature allows it to efficiently introduce the 2,2-difluoroethyl moiety into complex molecules, a group that can act as a metabolically stable bioisostere, thereby modulating the lipophilicity, permeability, and metabolic stability of lead compounds . Furthermore, it serves as a key reagent in proteomics research for the synthesis of proteomics-relevant fluorinated sulfonate compounds and novel inhibitors . This combination of reactivity and application scope makes this compound a vital tool for researchers pursuing innovation in precision oncology, targeted therapeutics, and advanced material science .

Properties

IUPAC Name

2,2-difluoroethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKULBUOBGILEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378880
Record name 2,2-Difluoroethyl triflate
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Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74427-22-8
Record name 2,2-Difluoroethyl triflate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethyl trifluoromethanesulfonate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,2-difluoroethyl trifluoromethanesulfonate, a versatile reagent increasingly utilized in medicinal chemistry and drug development. The strategic introduction of the 2,2-difluoroethyl moiety into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties. This document details a reliable synthetic protocol, thorough characterization data, critical safety and handling procedures, and highlights its application in the synthesis of high-value compounds such as kinesin spindle protein inhibitors and efflux pump inhibitors. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this fluorinated building block.

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1][2][3] The unique electronic properties of fluorine can modulate a compound's acidity, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[1][2] The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, and its presence in numerous FDA-approved drugs underscores the power of this strategy.[4]

This compound (also known as 2,2-difluoroethyl triflate) has emerged as a key reagent for introducing the bioisosterically important 2,2-difluoroethyl group.[5] This guide provides a comprehensive overview of its synthesis, characterization, and application, emphasizing the practical aspects and scientific rationale behind its use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride.[5] The trifluoromethanesulfonate group is an excellent leaving group, making the product a potent electrophile for subsequent nucleophilic substitution reactions.[5]

Synthetic Workflow

The synthesis is a one-step esterification reaction. The workflow is depicted in the diagram below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagent1 2,2-Difluoroethanol reaction Esterification (Controlled Temperature) reagent1->reaction reagent2 Trifluoromethanesulfonic Anhydride reagent2->reaction workup Quenching Aqueous Extraction reaction->workup Reaction Mixture purification Distillation workup->purification product 2,2-Difluoroethyl Trifluoromethanesulfonate purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for similar trifluoromethanesulfonate esters and should be performed by trained chemists with appropriate safety precautions.[6][7]

Materials:

  • 2,2-Difluoroethanol

  • Trifluoromethanesulfonic anhydride

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Anhydrous pyridine (or other suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,2-difluoroethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[5][8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₃H₃F₅O₃S[9][10][11]
Molecular Weight 214.11 g/mol [5][9][10][11]
Appearance Colorless to light yellow clear liquid[5][8]
Boiling Point 118-129.5 °C at 760 mmHg[5][11][12]
Density ~1.615 g/mL[12][13]
Refractive Index (n20/D) ~1.3300-1.3340[12]
CAS Number 74427-22-8[9][10][11]
Spectroscopic Data (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet of triplets for the -CH₂- group due to coupling with the adjacent -CHF₂ group and long-range coupling with the fluorine atoms of the triflate group.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals: a triplet for the -CHF₂ group and a singlet for the -OSO₂CF₃ group.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbon atoms of the difluoroethyl group and the carbon of the trifluoromethyl group, with splitting patterns due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to display strong absorption bands corresponding to the C-F stretching vibrations (around 1100-1400 cm⁻¹) and the S=O stretching of the sulfonate group (around 1420 cm⁻¹ and 1220 cm⁻¹).[14]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (or fragments corresponding to the loss of the triflate group) consistent with the molecular weight of the compound.

Applications in Research and Drug Development

This compound is a valuable reagent for the selective introduction of the 2,2-difluoroethyl group onto heteroatom nucleophiles.[5] This moiety can impart desirable properties to drug candidates, including enhanced metabolic stability and altered lipophilicity.

Key Applications
  • Kinesin Spindle Protein (KSP) Inhibitors: This compound is used as a building block in the synthesis of KSP inhibitors.[5][15][16] These inhibitors have potential applications in cancer therapy, particularly for cancers that are resistant to existing treatments like taxanes.[5][16]

  • MexAB-OprM Efflux Pump Inhibitors: this compound is employed in the synthesis of inhibitors for the MexAB-OprM efflux pump in Pseudomonas aeruginosa.[5][16] This is a significant strategy to combat multidrug resistance in this pathogenic bacterium.[5]

  • Proteomics Research: It serves as a reagent in proteomics research.[15]

  • Factor Xa Inhibitors: The compound has been applied in the design of novel aminopyrrolidine factor Xa inhibitors.[15]

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood by trained personnel.[17][18][19]

Hazard Identification
  • Flammable liquid and vapor. [8]

  • Causes severe skin burns and eye damage. [8][9]

  • Harmful if swallowed, in contact with skin, or if inhaled. [5][9]

  • Corrosive. [5]

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles or a face shield.[17][19]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[17][19]

  • Skin and Body Protection: Wear suitable protective clothing, including a lab coat and, if necessary, an apron and boots.[17][20]

  • Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-certified respirator is recommended.[19]

Handling and Storage
  • Keep away from heat, sparks, open flames, and other ignition sources.[8][21]

  • Keep the container tightly closed in a cool, dry, and well-ventilated place.[18][21]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8][17]

  • Use only non-sparking tools.[8][17]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[18][21]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[18][21]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[18][21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][21]

Conclusion

This compound is a powerful and versatile reagent for the introduction of the 2,2-difluoroethyl group in organic synthesis. Its growing importance in drug discovery, particularly in the development of novel therapeutics for cancer and infectious diseases, highlights its value to the scientific community. Adherence to strict safety protocols is paramount when handling this compound. This guide provides the essential information for the safe and effective synthesis, characterization, and application of this compound.

Molecular Structure

Caption: Chemical structure of this compound.

References

  • Chem-Supply. (n.d.). Understanding the Hazards and Safe Handling of Methyl Triflate. [Link]

  • Gelest, Inc. (2015, January 13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • Journal of Pharmaceutical Research and Reports. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]

  • NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

  • NIH. (2023, May 13). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

  • Google Patents. (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.
  • ChemBK. (2024, April 9). This compound. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • SpectraBase. (n.d.). 2,2-Difluoroethanol - Optional[ATR-IR] - Spectrum. [Link]

  • Google Patents. (n.d.).

Sources

The Rise of the Difluoromethyl Group: A Technical Guide to Discovery and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl group (CF₂H) has emerged as a privileged structural motif in modern medicinal and agricultural chemistry. Its unique stereoelectronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, have made it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical development of difluoroethylating agents, charting a course from early, often harsh, methodologies to the sophisticated and selective reagents employed today. We will delve into the distinct chemistries of nucleophilic, electrophilic, and radical difluoromethylating agents, elucidating their mechanisms of action and providing field-proven experimental protocols. This guide is intended to serve as a practical resource for researchers seeking to strategically incorporate the difluoromethyl group into their synthetic endeavors.

A Historical Perspective: From Ozone Depleters to Precision Tools

The journey of difluoromethylation began with compounds that were not initially intended for fine chemical synthesis. Chlorodifluoromethane (CHClF₂), commercially known as Freon-22, was one of the earliest molecules recognized to possess the CF₂H moiety and was primarily used as a refrigerant and fire repellent.[1] While its utility as a difluoromethylating agent was explored, the landscape of organofluorine chemistry was irrevocably altered by the 1987 Montreal Protocol.[1] This international treaty, designed to phase out ozone-depleting substances like chlorofluorocarbons (CFCs), catalyzed a paradigm shift in the field. The necessity to move away from reagents like Freon-22 spurred the chemistry community to develop novel, more environmentally benign, and highly selective methods for introducing fluorine-containing groups, including the difluoromethyl group.

This imperative led to an era of innovation, moving from broad-spectrum fluorinating agents to bespoke reagents designed for specific synthetic transformations. The evolution of difluoromethylating agents can be broadly categorized into three major classes based on their reactivity: nucleophilic, electrophilic, and radical. Each class has its own unique history, set of reagents, and strategic applications, which will be explored in the subsequent sections.

Timeline of Key Developments in Difluoromethylation

timeline cluster_early Early Developments cluster_protocol Post-Montreal Protocol Era cluster_reagents Development of Modern Reagents Freon22 Early 20th Century Chlorodifluoromethane (Freon-22) - Primarily a refrigerant, early source of CF₂H MontrealProtocol 1987 Montreal Protocol - Phasing out of ozone-depleting substances - Catalyst for new reagent development Freon22->MontrealProtocol Nucleophilic Nucleophilic Reagents - TMSCF₂H - Ruppert-Prakash Reagent (for :CF₂) MontrealProtocol->Nucleophilic Electrophilic Electrophilic Reagents - S-(difluoromethyl)diarylsulfonium salts MontrealProtocol->Electrophilic Radical Radical Reagents - HCF₂I (Chen) - DFMS (Baran) MontrealProtocol->Radical Photoredox Modern Methods - Photoredox Catalysis - Copper-catalyzed Cross-coupling Radical->Photoredox mechanism_ruppert_prakash TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [Me₃SiCF₃(Nu)]⁻ TMSCF3->Intermediate Activation Activator Activator (e.g., TBAT) Activator->Intermediate Difluorocarbene :CF₂ (Difluorocarbene) Intermediate->Difluorocarbene α-elimination Adduct Nucleophile-CF₂⁻ Adduct Difluorocarbene->Adduct Nucleophile Nucleophile (e.g., Imidazole Anion) Nucleophile->Adduct Final_Product Difluoromethylated Product Adduct->Final_Product Protonation / Further Reaction

Caption: Generation of difluorocarbene from the Ruppert-Prakash reagent.

Experimental Protocol: Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent

This protocol, adapted from the work of Kvasha et al., describes the difluoromethylation of imidazoles where the Ruppert-Prakash reagent serves as a difluorocarbene precursor. [2] Materials:

  • Imidazole substrate (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium difluorotriphenylsilicate (TBAT) (as activator)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the imidazole substrate and TBAT.

  • Add the anhydrous solvent via syringe.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the Ruppert-Prakash reagent to the stirred solution.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Difluoromethylating Agents: Taming the Cation

Electrophilic difluoromethylating agents deliver a "CF₂H⁺" synthon and are particularly useful for the difluoromethylation of electron-rich substrates. The development of stable and handleable electrophilic reagents has been a significant achievement in the field.

A prominent class of electrophilic difluoromethylating reagents is the S-(difluoromethyl)diarylsulfonium salts. [3]These reagents are typically crystalline solids and offer good reactivity with a range of nucleophiles.

Radical Difluoromethylation: The Power of the Odd Electron

Radical difluoromethylation has emerged as a powerful and versatile strategy, particularly for the functionalization of C-H bonds in heterocycles, which are prevalent in pharmaceuticals. [4]This approach relies on the generation of the difluoromethyl radical (•CF₂H), which can then engage in a variety of bond-forming reactions.

The Baran Difluoromethylation Reagent: A Breakthrough in Radical Chemistry

A landmark development in radical difluoromethylation was the introduction of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as the Baran difluoromethylation reagent or DFMS. [5][6]This reagent is an easily handled, air-stable, white powder that serves as an excellent precursor to the •CF₂H radical upon oxidation. [5][6] Mechanism of Radical Difluoromethylation of Heteroarenes using DFMS

mechanism_dfms DFMS Zn(SO₂CF₂H)₂ (DFMS) CF2H_radical •CF₂H (Difluoromethyl Radical) DFMS->CF2H_radical Oxidation Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF2H_radical Radical_Adduct Radical Adduct CF2H_radical->Radical_Adduct Heteroarene Heteroarene Heteroarene->Radical_Adduct Final_Product Difluoromethylated Heteroarene Radical_Adduct->Final_Product Oxidation & Deprotonation

Caption: Radical C-H difluoromethylation of heteroarenes using DFMS.

Experimental Protocol: Radical Difluoromethylation of Heterocycles using DFMS

This protocol is adapted from the work of Baran and coworkers for the direct C-H difluoromethylation of nitrogen-containing heterocycles. [7] Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (3.0 equiv)

  • Dichloromethane (DCM)

  • Water (deionized)

Procedure:

  • To a reaction vial, add the heterocyclic substrate (0.1 mmol).

  • Add DFMS (59.1 mg, 0.2 mmol).

  • Add DCM (1.0 mL) and deionized water (1.0 mL).

  • To the stirred biphasic mixture, add t-BuOOH (42 µL, 0.3 mmol).

  • Seal the vial and stir vigorously at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Modern Frontiers: Photoredox and Transition Metal Catalysis

The field of difluoromethylation continues to evolve, with photoredox and transition metal catalysis emerging as powerful strategies for achieving previously challenging transformations with high selectivity and functional group tolerance. [8][9][10][11][12][13]

Photoredox-Mediated Difluoromethylation

Visible-light photoredox catalysis has enabled the generation of the difluoromethyl radical under exceptionally mild conditions, allowing for the difluoromethylation of a wide range of substrates, including complex drug molecules. [8][9][10][11][12]Difluoromethyl heteroaryl-sulfones are often employed as radical precursors in these transformations. [8][12]

Copper-Catalyzed Difluoromethylation

Copper-catalyzed cross-coupling reactions have provided a reliable method for the formation of C-CF₂H bonds, particularly with aryl and vinyl halides. [13][14][15][16][17]These methods often utilize a nucleophilic difluoromethyl source, such as TMSCF₂H or a (difluoromethyl)zinc reagent, in the presence of a copper catalyst. [14][15] Experimental Protocol: Copper-Catalyzed Difluoromethylation of Aryl Iodides

This protocol is based on the work of Mikami and coworkers, employing a (difluoromethyl)zinc reagent. [15] Materials:

  • Aryl iodide (1.0 equiv)

  • (DMPU)₂Zn(CF₂H)₂ (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol %)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (as solvent)

Procedure:

  • In a glovebox, to a reaction vial, add CuI and the aryl iodide.

  • Add a solution of (DMPU)₂Zn(CF₂H)₂ in DMPU.

  • Seal the vial and heat the reaction mixture to 60 °C.

  • Stir for the required duration (e.g., 24 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Comparative Analysis of Difluoromethylating Agents

The choice of difluoromethylating agent is crucial and depends on the specific substrate, desired regioselectivity, and functional group tolerance. The following table provides a comparative overview of some common reagents.

Reagent ClassRepresentative Reagent(s)Typical SubstratesAdvantagesLimitations
Nucleophilic TMSCF₂H, Ruppert-Prakash Reagent (:CF₂)Aldehydes, ketones, imines, heterocyclesGood for electron-deficient substratesRequires activation, potential for side reactions
Electrophilic S-(difluoromethyl)diarylsulfonium saltsElectron-rich arenes, phenols, aminesGood for electron-rich substrates, stable reagentsLimited reactivity with electron-deficient systems
Radical DFMS (Zn(SO₂CF₂H)₂)Heteroarenes, alkenes, alkynesExcellent for C-H functionalization, mild conditionsStoichiometric oxidant often required
Modern Methods Photoredox and Cu-catalyzed systemsAryl/vinyl halides, heteroarenesHigh functional group tolerance, mild conditionsMay require specific catalysts and ligands

Conclusion and Future Outlook

The discovery and development of difluoroethylating agents have transformed the landscape of organofluorine chemistry. From the early reliance on environmentally challenging reagents to the current era of precision and selectivity, the journey has been one of remarkable innovation. The advent of nucleophilic, electrophilic, and radical strategies, further enhanced by modern catalytic methods, has provided chemists with a versatile toolbox for the strategic incorporation of the difluoromethyl group. As our understanding of the unique properties of the CF₂H moiety continues to grow, so too will the demand for new and even more efficient difluoromethylation methods. Future research will likely focus on the development of catalytic enantioselective difluoromethylation reactions, the discovery of novel and more atom-economical reagents, and the application of these methods to increasingly complex biological and materials science challenges.

References

  • Kvasha, D. A., et al. (2023). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 88(1), 163-171. [Link]

  • Hartwig, J. F., et al. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(38), 15807-15810. [Link]

  • Kvasha, D. A., et al. (2022). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry. [Link]

  • Genicot, C., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Catalysts, 10(3), 275. [Link]

  • Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent Dedicated to Prof. Veronique Gouverneur on the occasion of receiving the ACS Award for Creative Work in Fluorine Chemistry. Request PDF. [Link]

  • Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent Dedicated to Prof. Veronique Gouverneur on the occasion of receiving the ACS Award for Creative Work in Fluorine Chemistry. Request PDF. [Link]

  • Ngai, M.-Y., et al. (2017). Difluoromethoxylation of (hetero)arenes by photoredox catalysis. Request PDF. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8214-8247. [Link]

  • Hu, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1155-1194. [Link]

  • Meng, Q., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 1-9. [Link]

  • Togni, A., et al. (2014). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

  • Genicot, C., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox C. Semantic Scholar. [Link]

  • Mikami, K., et al. (2014). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 16(15), 3954-3957. [Link]

  • Prakash, G. K. S., et al. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863-1866. [Link]

  • Xiao, J.-C., et al. (2021). Introduction of Difluoromethyl Through Radical Pathways. Request PDF. [Link]

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  • Pannecoucke, X., et al. (2021). Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]

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  • Dilman, A. D., et al. (2016). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Organic Letters, 18(14), 3458-3461. [Link]

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reactivity of 2,2-difluoroethyl trifluoromethanesulfonate with common nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2,2-Difluoroethyl Trifluoromethanesulfonate with Common Nucleophiles

Authored by: A Senior Application Scientist

Abstract

This compound, commonly known as 2,2-difluoroethyl triflate, is a pivotal reagent in modern organic and medicinal chemistry. Its utility lies in its capacity to introduce the valuable 2,2-difluoroethyl moiety (-CH₂CF₂H) into a diverse range of molecular scaffolds. This functional group is a bioisostere for alcohols, thiols, and amides, and is recognized as a lipophilic hydrogen bond donor, capable of enhancing a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This guide provides a comprehensive examination of the reactivity of 2,2-difluoroethyl triflate with common classes of nucleophiles, detailing the underlying mechanisms, experimental considerations, and potential competing pathways.

Core Chemical Principles: Structure and Reactivity

At its core, the reactivity of this compound is dictated by two key structural features:

  • The Trifluoromethanesulfonate (Triflate) Group (-OTf): The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-nucleophilic species due to the extensive resonance delocalization of its negative charge and the strong electron-withdrawing nature of the trifluoromethyl group. This makes it an outstanding leaving group, readily departing during nucleophilic attack.[4][5]

  • The Electrophilic Carbon Center: The carbon atom bonded to the triflate group is highly electrophilic and susceptible to attack by nucleophiles. The presence of two fluorine atoms on the adjacent carbon further influences the electronic environment of the molecule.

The primary reaction pathway for this reagent is the bimolecular nucleophilic substitution (SN2) reaction.[6] The triflate group's excellence as a leaving group ensures these reactions often proceed under mild conditions with high efficiency.

Reactions with Heteroatom Nucleophiles

The introduction of the 2,2-difluoroethyl group onto nitrogen, oxygen, and sulfur atoms is a common strategy in the synthesis of novel pharmaceutical and agrochemical agents.[1][2]

N-Nucleophiles (Amines)

The reaction of 2,2-difluoroethyl triflate with primary and secondary amines is a direct and efficient method for the synthesis of N-(2,2-difluoroethyl)amines. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon and displacing the triflate group.

  • Mechanism: SN2 Nucleophilic Substitution.[6]

  • Causality: The high reactivity of the triflate as a leaving group facilitates the reaction. A base, such as a tertiary amine (e.g., triethylamine) or even an excess of the amine nucleophile itself, is typically required to neutralize the triflic acid byproduct.

  • Challenges: A primary consideration when using primary amines is the potential for over-alkylation, where the initially formed secondary amine reacts further with another molecule of the triflate.[3] This can be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry and reaction conditions.

Experimental Protocol: N-Difluoroethylation of a Secondary Amine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.) and a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add this compound (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-(2,2-difluoroethyl)amine.

O-Nucleophiles (Alcohols and Alkoxides)

The synthesis of 2,2-difluoroethyl ethers is readily achieved through the reaction with alcohols. Due to the lower nucleophilicity of neutral alcohols compared to amines, the alcohol is typically deprotonated first to form a more potent alkoxide nucleophile.

  • Mechanism: Williamson Ether Synthesis (SN2).[7][8]

  • Causality: The conversion of the alcohol to its conjugate base, the alkoxide, dramatically increases its nucleophilicity.[7][9] Common bases for this deprotonation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting alkoxide then efficiently displaces the triflate leaving group.

  • Competition: While the primary nature of the electrophile strongly favors the SN2 pathway, the use of strong alkoxide bases introduces the possibility of a competing E2 elimination reaction, although this is generally a minor pathway.[8]

S-Nucleophiles (Thiols and Thiolates)

Thiols are excellent nucleophiles, and their conjugate bases, thiolates, are even more so.[10] They react cleanly with 2,2-difluoroethyl triflate to form 2,2-difluoroethyl thioethers (sulfides).

  • Mechanism: SN2 Nucleophilic Substitution.

  • Causality: Thiolates are generally considered "soft" nucleophiles and are highly effective in SN2 reactions.[11] Compared to alkoxides, thiolates are typically less basic, which significantly reduces the probability of competing E2 elimination reactions.[11] A mild base, such as potassium carbonate or triethylamine, is often sufficient to deprotonate the thiol.

  • Self-Validating System: The high nucleophilicity and lower basicity of the thiolate ensure a clean, high-yielding substitution reaction, making it a reliable and predictable transformation.

Reactions with Carbon Nucleophiles

Forming a C-C bond using 2,2-difluoroethyl triflate allows for the direct incorporation of the difluoroethyl moiety into the carbon skeleton of a molecule. This is typically achieved using stabilized carbanions, such as enolates.

  • Mechanism: SN2 Alkylation of a Carbanion.

  • Causality: Stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds (e.g., malonic esters or β-ketoesters), are generated using a suitable base (e.g., sodium ethoxide, LDA).[12] This nucleophilic carbanion then attacks the electrophilic center of the triflate reagent.

  • Considerations: The reaction of triflates with certain carbanions can sometimes be problematic, potentially leading to complex mixtures if not properly controlled. The choice of base, solvent, and temperature is critical to ensure clean enolate formation and subsequent alkylation.

Visualization of Reaction Pathways

The primary pathways governing the reactivity of 2,2-difluoroethyl triflate are nucleophilic substitution and a potential, though less favored, elimination pathway.

Caption: Generalized SN2 reaction of 2,2-difluoroethyl triflate.

Caption: Competing E2 elimination pathway.

Summary of Reactivity

The choice of nucleophile and reaction conditions dictates the outcome of reactions with 2,2-difluoroethyl triflate. The following table summarizes the expected products and key considerations.

Nucleophile ClassNucleophile (Example)Product TypeKey Considerations
N-Nucleophiles R₂NH (Secondary Amine)N-(2,2-difluoroethyl)amineRequires base; potential for over-alkylation with primary amines.[3]
O-Nucleophiles ROH (Alcohol)2,2-Difluoroethyl EtherRequires strong base (e.g., NaH) to form alkoxide; minor E2 competition.[7][8]
S-Nucleophiles RSH (Thiol)2,2-Difluoroethyl ThioetherRequires mild base (e.g., K₂CO₃); very clean SN2 reaction.[11]
C-Nucleophiles CH₂(CO₂Et)₂ (Malonate)C-alkylated productRequires strong base to form carbanion; conditions must be controlled.[12]

Synthesis and Safe Handling

2,2-Difluoroethyl triflate is typically synthesized from the corresponding 2,2-difluoroethanol and a triflating agent like trifluoromethanesulfonic anhydride, often in the presence of a non-nucleophilic base.[13]

Safety: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and is harmful if inhaled or ingested.[14][15] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound stands as a potent and versatile electrophile for the introduction of the 2,2-difluoroethyl group. Its reactivity is dominated by the SN2 mechanism, driven by the exceptional leaving group ability of the triflate anion. By understanding the nuances of its reactions with various nucleophiles—and by carefully selecting bases, solvents, and temperatures—researchers can effectively minimize competing elimination pathways and achieve high yields of desired products. This makes it an invaluable tool for scientists in drug discovery and development seeking to modulate molecular properties through strategic fluorination.

References

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computational and theoretical studies of 2,2-difluoroethyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational and Theoretical Studies of 2,2-Difluoroethyl Trifluoromethanesulfonate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and theoretical methodologies used to investigate this compound (DFET). We will explore its structural characteristics, electronic properties, reactivity, and spectroscopic signatures through the lens of modern computational chemistry, offering field-proven insights into the causality behind theoretical choices and their practical implications.

Introduction: The Significance of a Fluorinated Workhorse

This compound, with the molecular formula C₃H₃F₅O₃S, is a colorless to light yellow liquid that has emerged as a critical building block in modern organic synthesis.[1][2] Its value lies in its ability to efficiently introduce the 2,2-difluoroethyl moiety into a wide range of molecules.[1] This functional group is of particular interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms.[3] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3]

DFET has been instrumental in the synthesis of promising therapeutic agents, including kinesin spindle protein (KSP) inhibitors for cancer treatment and MexAB-OprM efflux pump inhibitors to combat multidrug resistance in bacteria like Pseudomonas aeruginosa.[1][4][5] Understanding the fundamental properties of DFET at a molecular level is paramount for optimizing its use and designing next-generation therapeutics. Computational and theoretical studies provide an indispensable toolkit for elucidating the conformational preferences, reactivity patterns, and spectroscopic properties that govern its behavior.

This guide delves into the core computational workflows used to study DFET, validating theoretical models and providing a predictive framework for its application in complex synthetic challenges.

Part 1: Conformational Landscape and Structural Dynamics

The three-dimensional structure and conformational flexibility of a molecule are intrinsic to its reactivity. For DFET, rotation around the C-C and C-O single bonds gives rise to various conformers, each with a distinct energy level. The relative population of these conformers at a given temperature dictates the molecule's overall properties and its preferred mode of reaction.

Causality Behind Conformational Preference: In small fluorinated alkanes, conventional steric hindrance models are often insufficient. Non-covalent interactions, such as hyperconjugation and dipole-dipole repulsion, play a decisive role. For instance, in the related molecule 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti (staggered) conformation due to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[6] A similar analysis is crucial for DFET to understand the orientation of the reactive C-O bond relative to the rest of the molecule.

Experimental Protocol: Conformational Analysis via DFT

This protocol outlines a robust, self-validating workflow for identifying the stable conformers of DFET and calculating their relative energies.

  • Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Potential Energy Surface (PES) Scan:

    • Objective: To identify all potential energy minima corresponding to stable conformers.

    • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

    • Methodology: Perform a relaxed PES scan by systematically rotating key dihedral angles (e.g., F-C-C-O and C-C-O-S) in discrete steps (e.g., 15°). At each step, the geometry is partially optimized.

    • Level of Theory: A computationally inexpensive level of theory, such as B3LYP with a minimal basis set (e.g., 6-31G(d)), is sufficient for the initial scan.

  • Geometry Optimization of Minima:

    • Objective: To find the precise equilibrium geometry for each conformer identified from the PES scan.

    • Methodology: Subject each unique minimum from the scan to a full geometry optimization.

    • Level of Theory (Enhanced): Employ a more accurate functional and basis set for reliable energies. The M06-2X functional is recommended for its robust handling of non-covalent interactions, paired with a triple-zeta basis set like 6-311++G(d,p).[7]

  • Vibrational Frequency Calculation:

    • Objective: To confirm that each optimized structure is a true energy minimum and to obtain zero-point vibrational energies (ZPVE) for accurate relative energy calculations.

    • Methodology: Perform a frequency calculation at the same level of theory as the final optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further investigation.

  • Energy Analysis: Calculate the relative energies (ΔE) of all confirmed conformers, correcting for ZPVE. The conformer with the lowest total energy is assigned a relative energy of 0.0 kcal/mol.

G cluster_workflow Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Potential Energy Surface (PES) Scan (e.g., B3LYP/6-31G(d)) A->B C Identify Energy Minima B->C D 3. Full Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) C->D E 4. Vibrational Frequency Calculation D->E F Verify Zero Imaginary Frequencies E->F F->D If false (saddle point) G 5. Calculate Relative Energies (ΔE + ΔZPVE) F->G If true G cluster_path Sₙ2 Reaction Pathway Reactants Reactants (DFET + Nu⁻) TS Transition State [Nu---C---OTf]⁻ Reactants->TS Eₐ Products Products (DFET-Nu + OTf⁻) TS->Products E1 Energy G cluster_spec Spectroscopic Prediction Workflow Opt 1. Optimized Ground State Geometry (e.g., M06-2X/6-311++G(d,p)) Freq 2. Harmonic Frequency Calculation Opt->Freq Scale 3. Apply Frequency Scaling Factor Freq->Scale Assign 4. Assign Vibrational Modes Scale->Assign Compare 5. Compare with Experimental Spectrum Assign->Compare

Caption: Workflow for predicting and validating vibrational spectra.

Data Presentation: Comparison of Vibrational Frequencies
Vibrational ModeCalculated (cm⁻¹)Scaled (cm⁻¹)Experimental (cm⁻¹)
S=O Asymmetric Stretch 14551412~1410
S=O Symmetric Stretch 12401203~1200
C-F Stretch 11501116~1115
C-O Stretch 1025994~995
(Note: Data are illustrative, based on typical results for triflates.)

This guide has demonstrated how a multi-faceted computational and theoretical approach provides profound insights into the structure, reactivity, and properties of this compound. By combining conformational analysis, electronic structure theory, and computational spectroscopy, we can build a robust, self-validating model of this key synthetic building block.

The causality is clear: the unique electronic properties of the triflate leaving group and the difluoroethyl moiety, quantifiable through FMO and MEP analysis, drive its synthetic utility. The activation barriers for its reactions can be accurately predicted, allowing for the in silico screening of potential reaction partners. Finally, predicted spectra offer a direct means of validating these theoretical models against empirical data, ensuring their accuracy and reliability.

For researchers in drug development, these computational protocols are not merely academic exercises. They are predictive, field-proven tools that enable the rational design of synthetic routes and the informed development of novel molecular entities with enhanced pharmaceutical properties. The continued application of these methods will undoubtedly accelerate the discovery of next-generation therapeutics built upon the versatile 2,2-difluoroethyl scaffold.

References

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An In-depth Technical Guide to the Stability and Decomposition of 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

2,2-Difluoroethyl trifluoromethanesulfonate, a fluorinated alkylating agent, is a valuable reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique electronic properties, conferred by the presence of fluorine atoms, render it a potent electrophile for the introduction of the 2,2-difluoroethyl moiety. However, this high reactivity also necessitates a thorough understanding of its stability and decomposition pathways to ensure safe handling, optimal reaction conditions, and accurate interpretation of experimental outcomes. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, drawing upon established principles of physical organic chemistry and data from analogous fluorinated compounds. It covers the key aspects of its physicochemical properties, synthesis, hydrolytic and thermal stability, and proposed decomposition mechanisms. Furthermore, this guide offers field-proven insights into its safe handling, storage, and disposal, along with protocols for assessing its stability.

Introduction and Physicochemical Properties

This compound, also known as 2,2-difluoroethyl triflate, is an organic compound with the chemical formula C₃H₃F₅O₃S. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the molecule a powerful alkylating agent. The presence of two fluorine atoms on the ethyl group significantly influences the molecule's reactivity through inductive effects.

This compound serves as a key building block in the synthesis of complex molecules, including inhibitors for kinesin spindle protein, which are being investigated for the treatment of taxane-refractory cancers, and in the development of MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa[1].

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₃F₅O₃S[2]
Molecular Weight 214.11 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 118-120 °C[3]
Density 1.62 g/cm³ (at 20 °C)TCI
Flash Point 32 °CTCI
CAS Number 74427-22-8[2]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,2-difluoroethanol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base like pyridine or a hindered amine. A general synthetic scheme is depicted below.

Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products ethanol 2,2-Difluoroethanol reaction Inert Solvent (e.g., CH₂Cl₂) Controlled Temperature ethanol->reaction triflating_agent Triflating Agent (e.g., Tf₂O) triflating_agent->reaction base Base (e.g., Pyridine) base->reaction product 2,2-Difluoroethyl Trifluoromethanesulfonate reaction->product byproduct Pyridinium Triflate reaction->byproduct

Caption: General synthesis of this compound.

A representative experimental procedure, adapted from the synthesis of a similar compound, is as follows:

Experimental Protocol: Synthesis

  • To a stirred solution of 2,2-difluoroethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise.

  • Maintain the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield the pure this compound.

Stability of this compound

Hydrolytic Stability

Effect of Fluorine Substitution:

Research has shown that fluorine substitution on the alcohol portion of an ester significantly accelerates the rate of hydrolysis compared to their non-fluorinated counterparts[4][5]. The strong electron-withdrawing nature of the fluorine atoms in the 2,2-difluoroethyl group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water. This implies that this compound is expected to be more prone to hydrolysis than its non-fluorinated analog, ethyl trifluoromethanesulfonate.

Mechanism of Hydrolysis:

The hydrolysis of esters can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and the alcohol[6].

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the alkoxide leaving group to yield a carboxylate salt and the alcohol[6].

Given the high reactivity of the triflate leaving group, solvolysis (reaction with the solvent) can occur readily, even in the absence of strong acids or bases[7][8]. In protic solvents like water or alcohols, this will lead to the formation of trifluoromethanesulfonic acid and 2,2-difluoroethanol.

Experimental Protocol for Assessing Hydrolytic Stability:

A standardized method, such as a modification of the ASTM D2619 "beverage bottle method," can be employed to evaluate the hydrolytic stability of this compound[9].

  • Preparation: A known amount of this compound is mixed with a specific volume of water (and a copper strip, if metal catalysis is being investigated) in a pressure-resistant glass bottle.

  • Incubation: The sealed bottle is then aged at a constant temperature (e.g., 93 °C) for a defined period, with gentle agitation.

  • Analysis: At various time points, aliquots of the organic and aqueous phases are withdrawn and analyzed. The extent of hydrolysis can be quantified by:

    • Titration: Measuring the increase in the acid number of the organic phase and the total acidity of the aqueous phase.

    • Chromatography (GC or HPLC): Monitoring the decrease in the concentration of the parent ester and the appearance of 2,2-difluoroethanol.

    • Ion Chromatography: Quantifying the formation of trifluoromethanesulfonate anion in the aqueous phase.

Hydrolytic_Stability_Workflow cluster_setup Experiment Setup cluster_aging Aging cluster_analysis Analysis at Time Intervals prep Prepare mixture: - 2,2-Difluoroethyl Triflate - Water - (Optional) Metal coupon seal Seal in pressure bottle prep->seal incubate Incubate at constant T (e.g., 93°C) with agitation seal->incubate sample Withdraw aliquots incubate->sample titration Titrate for acidity sample->titration chromatography GC/HPLC for ester & 2,2-difluoroethanol sample->chromatography ion_chrom Ion chromatography for triflate anion sample->ion_chrom

Caption: Experimental workflow for assessing hydrolytic stability.

Thermal Stability

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, its thermal stability can be inferred from studies on related fluorinated compounds and the known chemistry of triflates.

Analogous Compound Decomposition:

Studies on the thermal decomposition of perfluoroalkyl ether carboxylic acids (PFECAs) and perfluoroalkyl carboxylic acids (PFCAs) suggest that the degradation is initiated by the cleavage of the weakest bond in the molecule, which is typically a C-C or C-O bond rather than the highly stable C-F bond[10][11][12][13]. The resulting radical species can then undergo a cascade of reactions, including radical recombination and elimination, to form a variety of smaller fluorinated and non-fluorinated products.

For this compound, the C-O and S-O bonds in the triflate ester linkage are likely the most thermally labile.

General Considerations for Triflate Stability:

Triflate salts, such as potassium triflate, have been shown to be thermally stable up to high temperatures, with decomposition occurring around 480 °C[14]. However, organic triflates are generally less stable, and their decomposition temperature will be highly dependent on the nature of the organic moiety. The presence of the electron-withdrawing 2,2-difluoroethyl group may influence the thermal stability of the triflate ester.

Experimental Approach for Determining Thermal Stability:

TGA and DSC are the primary techniques for evaluating the thermal stability of a compound.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the onset of decomposition and the temperature ranges of different decomposition steps.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify endothermic events (like melting and boiling) and exothermic events (like decomposition).

Decomposition Pathways

Based on the known reactivity of triflate esters and fluorinated organic compounds, several decomposition pathways can be proposed for this compound.

4.1. Hydrolytic Decomposition

As discussed previously, hydrolysis is a likely decomposition pathway in the presence of water or other protic nucleophiles. The reaction would yield 2,2-difluoroethanol and trifluoromethanesulfonic acid.

Hydrolysis_Mechanism reactant CHF₂CH₂OTf products CHF₂CH₂OH + TfOH reactant->products Hydrolysis water + H₂O

Caption: Hydrolytic decomposition of this compound.

4.2. Thermal Decomposition

Under thermal stress, homolytic cleavage of the C-O or S-O bonds is a probable initiation step, leading to the formation of radical intermediates.

  • Pathway A: C-O Bond Cleavage: This would generate a 2,2-difluoroethyl radical and a trifluoromethanesulfonyloxy radical.

  • Pathway B: S-O Bond Cleavage: This would lead to a 2,2-difluoroethoxide radical and a trifluoromethanesulfonyl radical.

These highly reactive radical species would then undergo further reactions, such as hydrogen abstraction, disproportionation, and fragmentation, leading to a complex mixture of products. Eventual complete decomposition would likely produce HF, CO, CO₂, and oxides of sulfur.

Thermal_Decomposition cluster_pathA Pathway A: C-O Cleavage cluster_pathB Pathway B: S-O Cleavage start CHF₂CH₂OTf radA1 CHF₂CH₂• start->radA1 Δ radA2 •OTf start->radA2 Δ radB1 CHF₂CH₂O• start->radB1 Δ radB2 •SO₂CF₃ start->radB2 Δ products Further Reactions (Abstraction, Fragmentation) HF, CO, CO₂, SOₓ radA1->products radA2->products radB1->products radB2->products

Caption: Proposed thermal decomposition pathways of this compound.

Safe Handling, Storage, and Disposal

The high reactivity of this compound necessitates strict adherence to safety protocols.

5.1. Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its corrosive and potentially toxic vapors.

  • Inert Atmosphere: Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Incompatibles: Keep away from water, strong acids, strong bases, and oxidizing agents.

5.2. Storage

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition. Refrigeration is often recommended for long-term storage.

  • Inert Gas: The container should be blanketed with an inert gas.

5.3. Disposal

  • Waste Management: Dispose of waste this compound and contaminated materials as hazardous waste.

  • Professional Service: Engage a licensed professional waste disposal service for its disposal[15]. Do not pour down the drain.

  • Neutralization: Small spills can be cautiously neutralized with a suitable absorbent material and then treated with a basic solution (e.g., sodium carbonate) before disposal, in accordance with local regulations.

Conclusion

This compound is a highly reactive and valuable synthetic tool. Its stability is a key consideration for its effective and safe use. While direct quantitative data on its stability is limited, a comprehensive understanding can be built from the established principles of organic chemistry and studies on analogous fluorinated compounds. The presence of the 2,2-difluoroethyl group is expected to increase its susceptibility to hydrolytic decomposition. Thermally, the molecule's stability is likely limited by the strength of the C-O and S-O bonds of the triflate ester. Adherence to stringent safety protocols for handling, storage, and disposal is paramount to mitigate the risks associated with this reactive compound. Further experimental studies are warranted to precisely quantify its stability and fully elucidate its decomposition pathways under various conditions.

References

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An In-depth Technical Guide to 2,2-Difluoroethyl Trifluoromethanesulfonate (CAS 74427-22-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoroethyl Trifluoromethanesulfonate (CAS 74427-22-8), a versatile and highly reactive reagent for the introduction of the 2,2-difluoroethyl moiety in organic synthesis. With the increasing importance of fluorinated motifs in pharmaceuticals and agrochemicals, this guide serves as an essential resource for researchers and drug development professionals. It covers the core chemical properties, a detailed synthesis protocol, mechanistic insights into its reactivity, and in-depth case studies of its application in the development of therapeutic agents, including Kinesin Spindle Protein (KSP) inhibitors and MexAB-OprM efflux pump inhibitors. Furthermore, this document provides critical safety and handling information, a list of commercial suppliers, and a comparative analysis with other difluoroethylating reagents.

Introduction: The Growing Significance of the Difluoroethyl Moiety

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Among the various fluorinated groups, the difluoroethyl moiety (-CH2CHF2) has emerged as a valuable bioisostere for hydroxyl, thiol, and other functional groups. Its introduction can lead to favorable conformational changes and improved interactions with biological targets.

This compound, hereafter referred to as 2,2-difluoroethyl triflate, has established itself as a potent electrophilic source for this valuable functional group. The presence of the trifluoromethanesulfonate (triflate) group, an exceptionally good leaving group, renders the molecule highly reactive towards a variety of nucleophiles, facilitating the efficient transfer of the 2,2-difluoroethyl group. This guide will delve into the technical details of this reagent, providing the necessary knowledge for its effective utilization in complex synthetic campaigns.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key properties of 2,2-difluoroethyl triflate are summarized in the table below.

PropertyValueSource(s)
CAS Number 74427-22-8[2]
Molecular Formula C3H3F5O3S[2]
Molecular Weight 214.11 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 118-120 °C[2]
Density ~1.6 g/cm³[3]
Purity >98.0% (GC)
Synonyms 2,2-Difluoroethyl triflate, Trifluoromethanesulfonic acid 2,2-difluoroethyl ester

Spectroscopic Characterization:

  • ¹H NMR: A triplet of triplets in the range of δ 4.5-5.0 ppm is expected for the methylene protons (-CH₂-), coupled to both the adjacent difluoromethyl group and the geminal fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are anticipated. One for the triflate group (-OSO₂CF₃) typically appearing around -73 ppm (relative to CFCl₃), and another for the difluoroethyl group (-CHF₂) which would likely be a doublet of triplets.

  • ¹³C NMR: Signals for the two carbon atoms of the difluoroethyl group and the carbon of the trifluoromethyl group are expected. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Synthesis of 2,2-Difluoroethyl Triflate

The synthesis of 2,2-difluoroethyl triflate is typically achieved by the reaction of 2,2-difluoroethanol with a trifluoromethanesulfonylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. The following protocol is a representative procedure based on established methods for the synthesis of alkyl triflates.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Reactant1 2,2-Difluoroethanol Reaction Combine reactants in DCM Maintain at 0 °C Stir for 2-4 hours Reactant1->Reaction Reactant2 Triflic Anhydride (Tf₂O) Reactant2->Reaction Base Pyridine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Wash Dry with MgSO₄ Filter Reaction->Workup Quench Purification Distillation under reduced pressure Workup->Purification Crude Product Product 2,2-Difluoroethyl Triflate Purification->Product Purified Product

Caption: General workflow for the synthesis of 2,2-Difluoroethyl Triflate.

Detailed Experimental Protocol:

  • Preparation of 2,2-Difluoroethanol: The precursor, 2,2-difluoroethanol, can be prepared from 1-chloro-2,2-difluoroethane. This involves an initial reaction with an acetate salt to form 2,2-difluoroethyl acetate, followed by transesterification with methanol in the presence of a base like sodium hydroxide to yield 2,2-difluoroethanol.[4] The product is then purified by distillation.

  • Synthesis of 2,2-Difluoroethyl Triflate:

    • To a solution of 2,2-difluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add a non-nucleophilic base such as pyridine (1.2 eq.) dropwise.

    • To this stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise, maintaining the temperature at 0 °C. The causality behind this dropwise addition at low temperature is to control the highly exothermic reaction and prevent the formation of side products.

    • Allow the reaction mixture to stir at 0 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is quenched by the slow addition of cold water.

    • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous copper sulfate (to remove pyridine), followed by brine.

    • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation under reduced pressure to afford 2,2-difluoroethyl triflate as a clear liquid. The self-validating nature of this protocol lies in the clear separation and purification steps, which, when coupled with spectroscopic analysis of the final product, confirms the successful synthesis.

Reactivity and Mechanistic Considerations

2,2-Difluoroethyl triflate is a powerful electrophilic difluoroethylating agent. Its high reactivity stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). The triflate anion is highly stabilized by resonance and the strong electron-withdrawing effect of the trifluoromethyl group, making it readily displaced by a wide range of nucleophiles.

Reaction Mechanism:

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom of the ethyl group, leading to the displacement of the triflate leaving group in a single, concerted step.

Caption: Sₙ2 mechanism for difluoroethylation using 2,2-Difluoroethyl Triflate.

Substrate Scope and Reactivity Considerations:

  • Soft Nucleophiles: Thiolates and other soft nucleophiles generally react efficiently with 2,2-difluoroethyl triflate.

  • Hard Nucleophiles: Amines and alcohols are generally less reactive under standard conditions. The choice of base and solvent is critical to deprotonate these nucleophiles effectively without promoting side reactions. The use of stronger, non-nucleophilic bases or phase-transfer catalysis may be required to achieve good yields. This differential reactivity is a key field-proven insight for experimental design.

Applications in Drug Discovery and Development

The utility of 2,2-difluoroethyl triflate is best illustrated through its application in the synthesis of complex, biologically active molecules.

Synthesis of Kinesin Spindle Protein (KSP) Inhibitors

KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibitors of KSP are being investigated as anticancer agents because they can induce mitotic arrest and apoptosis in proliferating cancer cells.[5] 2,2-Difluoroethyl triflate has been utilized in the synthesis of potent KSP inhibitors.

Case Study: Synthesis of a Dihydropyrrole KSP Inhibitor

In the development of advanced KSP inhibitors, the introduction of a 2,2-difluoroethyl group onto a nitrogen atom of a dihydropyrrole core was a key step to modulate the compound's properties. While the specific experimental details from the primary literature (e.g., J. Med. Chem. 2008, 51, 4239) are proprietary, a representative protocol for such an N-alkylation is as follows:

Experimental Protocol: N-Difluoroethylation of a Dihydropyrrole Intermediate

  • To a solution of the dihydropyrrole intermediate (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq.) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the subsequent alkylation.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add 2,2-difluoroethyl triflate (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the desired product.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-(2,2-difluoroethyl)dihydropyrrole derivative.

Synthesis of MexAB-OprM Efflux Pump Inhibitors

The MexAB-OprM efflux pump is a major contributor to multidrug resistance in the pathogenic bacterium Pseudomonas aeruginosa. Inhibitors of this pump can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.

Case Study: Synthesis of Pyridopyrimidine-based Efflux Pump Inhibitors

In the synthesis of a series of pyridopyrimidine-based MexAB-OprM inhibitors, 2,2-difluoroethyl triflate was used to introduce the difluoroethyl group onto a phenolic oxygen. This O-alkylation is a critical step in building the target molecule. Based on procedures described in the medicinal chemistry literature (e.g., Bioorg. Med. Chem. Lett. 2003, 13, 4201-4), a general protocol would be:

Experimental Protocol: O-Difluoroethylation of a Phenolic Intermediate

  • Dissolve the phenolic starting material (1.0 eq.) in an aprotic polar solvent like acetone or DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The base deprotonates the phenol to form the more nucleophilic phenoxide.

  • Add 2,2-difluoroethyl triflate (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash chromatography to yield the desired O-(2,2-difluoroethyl) ether.

Comparative Analysis with Other Difluoroethylating Reagents

While 2,2-difluoroethyl triflate is a highly effective reagent, other methods for introducing the difluoroethyl group exist. A comparative understanding is essential for selecting the optimal reagent for a specific synthetic challenge.

Reagent/MethodAdvantagesDisadvantages
2,2-Difluoroethyl Triflate Highly reactive, commercially available, well-defined Sₙ2 mechanism.Can be expensive, sensitive to moisture, may require strong bases for less nucleophilic substrates.
2,2-Difluoroethyl Halides (Br, I) More economical than the triflate.Less reactive, may require harsher reaction conditions (higher temperatures, stronger bases).
(Difluoromethyl)trimethylsilane (TMSCF₂H) Used for nucleophilic difluoromethylation, can be converted to a difluoroethyl group in multi-step sequences.Not a direct difluoroethylating agent.
Fluoroform-derived Reagents Utilizes an inexpensive feedstock (fluoroform, CHF₃).Often requires specific catalysts (e.g., copper complexes) and carefully controlled conditions.

The choice of reagent is dictated by factors such as the nucleophilicity of the substrate, functional group tolerance, scalability, and cost. For high-value applications in late-stage drug development, the reliability and high reactivity of 2,2-difluoroethyl triflate often outweigh its higher cost.

Safety, Handling, and Storage

2,2-Difluoroethyl triflate is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Commercial Suppliers

2,2-Difluoroethyl triflate is available from several commercial suppliers. The following table lists some of the major suppliers, though this is not an exhaustive list. Purity and available quantities may vary.

SupplierPurity
Sigma-Aldrich97%
TCI Chemicals>98.0% (GC)
Oakwood Chemical99%
ChemicalBookVarious
Apollo Scientific97%

Conclusion

This compound is a powerful and versatile reagent for the introduction of the increasingly important 2,2-difluoroethyl moiety into organic molecules. Its high reactivity, driven by the excellent triflate leaving group, allows for efficient difluoroethylation of a variety of nucleophiles. As demonstrated in its application for the synthesis of KSP and efflux pump inhibitors, this reagent plays a crucial role in modern drug discovery and development. A thorough understanding of its properties, synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective use in the laboratory. The continued development of novel fluorination methodologies will undoubtedly further expand the synthetic chemist's toolbox, but the reliability and proven track record of reagents like 2,2-difluoroethyl triflate ensure its continued importance in the field.

References

  • J. Med. Chem.2008 , 51 (14), 4239–4252. Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refactory Cancer. [Link]

  • Eur. J. Med. Chem.2009 , 44 (7), 2787-2795. Design, synthesis and biological evaluation of novel aminopyrrolidine derivatives as factor Xa inhibitors. [Link]

  • ACS Med. Chem. Lett.2019 , 10 (7), 995-1000. The Dark Side of Fluorine. [Link]

  • Bioorg. Med. Chem. Lett.2003 , 13 (23), 4201-4204. MexAB-OprM-specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 1: discovery and early strategies for lead optimization. [Link]

  • Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295. ACS Medicinal Chemistry Letters. [Link]

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A Technical Guide to the Solubility of 2,2-Difluoroethyl Trifluoromethanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-difluoroethyl trifluoromethanesulfonate (also known as 2,2-difluoroethyl triflate). As a crucial reagent for introducing the difluoroethyl moiety in pharmaceutical and agrochemical synthesis, understanding its behavior in various organic solvents is paramount for reaction design, optimization, and purification.[1] While specific quantitative solubility data is not widely published, this document synthesizes a robust predictive framework based on first principles of molecular polarity and the "like dissolves like" rule. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in their specific solvent systems of interest. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated reagents and require a deeper understanding of their fundamental physical properties.

Introduction to this compound

This compound is a fluorinated organic compound increasingly utilized as a powerful electrophilic source of the 2,2-difluoroethyl group in nucleophilic substitution reactions.[2] Its utility stems from the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.[2] This reagent is instrumental in the synthesis of complex molecules, including inhibitors for kinesin spindle proteins and efflux pumps in bacteria, highlighting its importance in medicinal chemistry.[3]

Chemical and Physical Properties

A thorough understanding of the reagent's fundamental properties is the first step in predicting its solubility behavior.

PropertyValueSource
CAS Number 74427-22-8PubChem[3]
Molecular Formula C₃H₃F₅O₃SPubChem[3]
Molecular Weight 214.11 g/mol PubChem[3]
Appearance Colorless to light yellow clear liquidTCI Chemicals[4]
Boiling Point 118 °CTCI Chemicals
Density ~1.62 g/cm³ (at 20°C)TCI Chemicals
Refractive Index ~1.33TCI Chemicals
Molecular Structure and Polarity Analysis

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The structure of this compound possesses distinct regions of high polarity.

  • Trifluoromethanesulfonate (Triflate) Group (CF₃SO₃-) : This is a highly polar, electron-withdrawing group. The sulfur-oxygen and carbon-fluorine bonds create significant bond dipoles, making this end of the molecule a strong hydrogen bond acceptor.

  • Difluoroethyl Group (CHF₂CH₂-) : The two fluorine atoms on the terminal carbon also create a strong dipole, rendering this portion of the alkyl chain polar.

The presence of five fluorine atoms and three oxygen atoms, all highly electronegative, distributed across a small three-carbon backbone, results in a molecule with significant overall polarity. It lacks non-polar, hydrocarbon-rich regions that would favor solubility in non-polar solvents.

Caption: Molecular structure of this compound highlighting its polar regions.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents.[5] As a polar molecule, it is expected to be miscible or highly soluble in polar solvents and sparingly soluble or immiscible in non-polar solvents.

Disclaimer: This table represents a predicted solubility profile based on molecular structure analysis. It is not a substitute for empirical measurement. Researchers must experimentally verify solubility for their specific application and conditions.

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarImmiscible / Sparingly Soluble The large disparity in polarity between the highly polar solute and non-polar solvent will prevent significant solvation.
Toluene Non-polar (Aromatic)Sparingly Soluble The aromatic ring provides some polarizability, which may allow for slightly better interaction than hexane, but significant solubility is not expected.
Diethyl Ether Weakly PolarModerately Soluble The ether oxygen can act as a hydrogen bond acceptor, providing a favorable interaction site. However, the non-polar ethyl groups limit overall polarity.
Dichloromethane (DCM) Polar AproticSoluble / Miscible DCM's polarity is sufficient to solvate the polar groups of the triflate. It is a common solvent for reactions involving similar reagents.
Tetrahydrofuran (THF) Polar AproticSoluble / Miscible Similar to diethyl ether but more polar, THF is an excellent solvent for polar compounds and should readily dissolve the title compound.
Ethyl Acetate Polar AproticSoluble The ester functionality provides polarity suitable for dissolving the triflate, although it is less polar than solvents like acetone or acetonitrile.
Acetone Polar AproticSoluble / Miscible The highly polar carbonyl group in acetone will strongly interact with the polar regions of the solute, leading to high solubility.
Acetonitrile (ACN) Polar AproticSoluble / Miscible ACN is a highly polar solvent commonly used in organic synthesis and chromatography that should be an excellent solvent for this compound.
Methanol / Ethanol Polar ProticSoluble / Miscible These protic solvents can act as hydrogen bond donors and acceptors, leading to strong intermolecular interactions and high solubility. However, reactivity (solvolysis) is a potential concern.
Water Polar ProticSparingly Soluble / Reactive While highly polar, the compound's organic character may limit miscibility. More importantly, the triflate group is susceptible to hydrolysis, making water an unsuitable solvent for storage.

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental protocol is necessary. The Isothermal Saturation Method is a reliable gravimetric technique for determining the saturation solubility of a compound in a given solvent at a constant temperature.

Causality and Experimental Design
  • Why Isothermal? Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measurement is precise and reproducible. A water bath is a simple and effective way to achieve this.

  • Why Agitation? Constant stirring or shaking is crucial to ensure the system reaches equilibrium, meaning the solvent is fully saturated with the solute. Without adequate agitation, the rate of dissolution might be mistaken for the solubility limit.

  • Why Filtration? To accurately measure the amount of dissolved solute, all undissolved solid material must be removed. A syringe filter is a quick and efficient method that minimizes solvent loss through evaporation.

  • Why Gravimetric Analysis? This method is direct and does not require a calibrated analytical instrument (like HPLC or GC). By evaporating the solvent and weighing the remaining solute, it provides a direct mass-per-volume measurement of solubility.

Step-by-Step Methodology
  • Preparation:

    • Select a series of clean, dry vials with screw caps.

    • Add a measured volume (e.g., 2.0 mL) of the desired organic solvent to a vial.

    • Place the vial in a temperature-controlled water bath or shaker set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

  • Saturation:

    • Add small, pre-weighed portions of this compound to the solvent.

    • After each addition, cap the vial and agitate it vigorously (e.g., using a vortex mixer or orbital shaker) for a set period (e.g., 10-15 minutes) to facilitate dissolution.

    • Continue adding the solute until a small amount of excess, undissolved liquid phase remains visible, indicating that the solution is saturated.

  • Equilibration:

    • Allow the sealed vial to agitate at a constant temperature for an extended period (a minimum of 2-4 hours is recommended, though 24 hours is ideal) to ensure thermodynamic equilibrium is reached.

  • Sample Extraction and Filtration:

    • Let the vial stand undisturbed in the temperature bath for 30 minutes to allow undissolved material to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 1.0 mL).

    • Attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to the syringe.

    • Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact mass of the empty vial.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent. This can be done on a rotary evaporator, under a gentle stream of inert gas (like nitrogen), or in a vacuum oven at a temperature well below the solute's boiling point (e.g., 40-50 °C).

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the vial containing the dry solute residue on an analytical balance.

  • Calculation of Solubility:

    • Mass of dissolved solute = (Final mass of vial + residue) - (Initial mass of empty vial).

    • Mass of solvent = (Mass of vial + solution) - (Final mass of vial + residue).

    • Solubility (g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100.

Workflow Visualization

A 1. Preparation Add known volume of solvent to vial. Equilibrate to temperature (T). B 2. Saturation Add excess solute to the solvent. A->B Step-wise addition C 3. Equilibration Agitate at constant T for 2-24h. B->C Ensure equilibrium D 4. Filtration Filter supernatant through 0.45 µm filter into a pre-weighed vial. C->D Isolate saturated solution E 5. Evaporation Remove solvent under vacuum or N₂ stream. D->E Isolate solute F 6. Gravimetric Analysis Weigh dried solute residue. E->F Final measurement G 7. Calculation Determine mass of solute per mass of solvent. F->G Final result

Caption: Workflow for the Isothermal Saturation Method for solubility determination.

Applications and Handling Considerations

Implications for Reaction Medium Selection

The high polarity of this compound dictates its use in polar aprotic solvents like acetonitrile, THF, or dichloromethane for most synthetic applications. These solvents provide excellent solvation for the reagent and many common nucleophilic substrates without the risk of participating in the reaction. The use of polar protic solvents like methanol or ethanol should be approached with caution, as they can act as nucleophiles, leading to a competing solvolysis reaction that consumes the reagent.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Corrosive: It is stated to cause severe skin burns and eye damage.[4] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Flammable: The compound is a flammable liquid and vapor.[4] It should be kept away from heat, sparks, and open flames. Proper grounding of containers is necessary to prevent static discharge.

  • Moisture Sensitive: The triflate group is susceptible to hydrolysis. The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place.[4]

Conclusion

This compound is a polar molecule, a characteristic that governs its solubility. It is predicted to be highly soluble in polar aprotic solvents such as acetonitrile, acetone, and dichloromethane, making these the ideal media for its application in organic synthesis. Conversely, it is expected to have poor solubility in non-polar solvents like hexane. While published quantitative data is scarce, this guide provides the theoretical framework for predicting its behavior and a robust, step-by-step experimental protocol for its precise determination. Adherence to strict safety and handling protocols is essential when working with this reactive and hazardous compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from a general chemistry lab manual source.
  • ZM Silane Limited. (2025, October 25). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ChemSrc. (2025, August 20). CAS#:74427-22-8 | this compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Introduction: The Strategic Role of Difluoroethyl Moieties in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Difluoroethylation of Amines Using 2,2-Difluoroethyl Triflate

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile.[1][2] Fluorine and fluoroalkyl groups can profoundly alter key properties such as metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3][4] Among the various fluoroalkyl groups, the 2,2-difluoroethyl (–CH₂CHF₂) moiety has emerged as a particularly valuable functional group. It acts as a lipophilic hydrogen bond donor, a unique feature that allows for novel molecular interactions and can significantly enhance a drug candidate's potency and pharmacokinetic properties.[5]

This application note provides a comprehensive guide to the N-difluoroethylation of amines using 2,2-difluoroethyl triflate, a highly efficient and reactive electrophile for this transformation.[6] We will delve into the underlying chemical principles, provide detailed and field-tested protocols, address critical safety considerations, and discuss the optimization of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Chemical Principles and Reaction Mechanism

The efficacy of 2,2-difluoroethyl triflate as an alkylating agent stems from the exceptional nature of the trifluoromethanesulfonate (triflate, OTf) group. The triflate anion is one of the best known leaving groups in organic chemistry due to the significant resonance stabilization of its negative charge across three sulfonyl oxygens and the potent electron-withdrawing effect of the trifluoromethyl group.[7] This renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

The N-difluoroethylation of an amine with 2,2-difluoroethyl triflate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic methylene carbon of the triflate reagent, displacing the triflate leaving group in a single, concerted step. A non-nucleophilic base is typically required to quench the triflic acid (TfOH) generated in situ, preventing the protonation and deactivation of the starting amine.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R₂NH TS [R₂N···H₂C(CHF₂)···OTf]⁻ Amine->TS Nucleophilic Attack Triflate F₂HC-CH₂-OTf Triflate->TS Product R₂N⁺H-CH₂CHF₂ TS->Product Bond Formation TfO TfO⁻ TS->TfO Leaving Group Departure

Caption: Proposed SN2 mechanism for N-difluoroethylation.

Critical Safety Protocols for Handling Triflate Reagents

2,2-Difluoroethyl triflate, like other triflate esters, is a highly reactive and hazardous substance that demands strict safety protocols.[8] Adherence to these guidelines is paramount for ensuring operator safety.

Hazards:

  • High Reactivity: Triflates react violently, or at least rapidly, with water and other protic solvents, releasing corrosive and toxic triflic acid.[8][9] They are moisture-sensitive.[9]

  • Corrosivity: Direct contact can cause severe chemical burns to the skin and eyes.[10][11]

  • Toxicity: Triflate esters are potent alkylating agents and should be considered toxic and potentially mutagenic. Inhalation, ingestion, or skin contact can be harmful.[10][11]

Handling and Storage:

  • Inert Atmosphere: Always handle 2,2-difluoroethyl triflate under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[9]

  • Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are anhydrous to prevent decomposition of the reagent.

  • Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Chemical-resistant gloves (nitrile or neoprene are suitable).[10]

    • Tightly fitting safety goggles and a full-face shield.[11][12]

    • A flame-resistant lab coat and protective clothing to cover all exposed skin.[10][12]

  • Storage: Store the reagent in a tightly sealed container, under an inert atmosphere, and in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[9][10] Refrigeration (0-6°C) is often recommended to maintain long-term stability.[10]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10][11] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek emergency medical help.[10][11]

  • Spills: Evacuate the area. Use spark-proof tools and an inert absorbent material for cleanup. Do not use water.[9]

Detailed Experimental Protocol: N-Difluoroethylation of a Model Amine

This protocol describes a general procedure for the N-difluoroethylation of a secondary amine. Reaction conditions may require optimization for specific substrates.

Materials and Reagents:

  • Amine substrate (e.g., morpholine)

  • 2,2-Difluoroethyl triflate

  • Non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA)

  • Anhydrous dichloromethane (DCM) or anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Experimental Workflow Diagram:

Workflow A Setup & Inerting (Oven-dried flask, Ar/N₂ purge) B Add Amine, Solvent, & Base (e.g., Morpholine, DCM, 2,6-Lutidine) A->B C Cool Reaction (0 °C or -78 °C) B->C D Slow Addition of Triflate (Syringe, dropwise) C->D E Reaction Monitoring (Stir at 0 °C to RT, TLC/LC-MS) D->E F Aqueous Quench (Add sat. NaHCO₃ solution) E->F G Extraction (Separate layers, extract aqueous with DCM) F->G H Drying & Filtration (Combine organics, dry with MgSO₄) G->H I Solvent Removal (Rotary evaporation) H->I J Purification (Silica gel chromatography) I->J

Caption: General workflow for N-difluoroethylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add the amine substrate (1.0 equiv). Purge the flask with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Add anhydrous dichloromethane (to make a ~0.1 M solution) followed by the non-nucleophilic base (1.2 equiv) via syringe.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. For highly reactive or sensitive substrates, a lower temperature (e.g., -78 °C, dry ice/acetone bath) may be necessary.

  • Triflate Addition: Slowly add 2,2-difluoroethyl triflate (1.1 equiv) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(2,2-difluoroethyl)amine product.

Optimization of Reaction Conditions

The success and efficiency of the N-difluoroethylation can be highly dependent on the specific amine substrate. The following table summarizes key parameters for optimization.

ParameterOptionsRationale & Field Insights
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)Aprotic solvents are essential to prevent reaction with the triflate. DCM is a common first choice. MeCN can sometimes accelerate SN2 reactions.
Base 2,6-Lutidine, Diisopropylethylamine (DIPEA), Proton-sponge®A sterically hindered, non-nucleophilic base is critical to neutralize the generated triflic acid without competing with the amine nucleophile. 2,6-Lutidine is often preferred for its moderate basicity and low nucleophilicity.
Temperature -78 °C, 0 °C, Room Temperature (RT)Due to the high reactivity of the triflate, reactions are typically initiated at low temperatures (0 °C or -78 °C) to control the reaction rate and minimize side reactions. The reaction is then often allowed to warm to RT to ensure completion.
Stoichiometry Triflate: 1.05-1.2 equiv.Base: 1.1-1.5 equiv.A slight excess of the triflate reagent ensures full conversion of the amine. An excess of base is needed to fully neutralize the acid produced. For weakly nucleophilic amines, a larger excess of the triflate may be required.[13]

Conclusion

The N-difluoroethylation of amines using 2,2-difluoroethyl triflate is a robust and highly effective method for introducing the valuable difluoroethyl moiety into organic molecules. The high reactivity of the triflate reagent ensures efficient conversion for a wide range of amine nucleophiles. However, this reactivity necessitates stringent safety precautions and the use of anhydrous, inert conditions. By following the detailed protocols and optimization guidelines presented in this note, researchers can confidently and safely employ this powerful transformation in the synthesis of novel compounds for drug discovery and development.

References

  • Understanding the Hazards and Safe Handling of Methyl Trifl
  • Tri reagent - Safety D
  • 8 - SAFETY D
  • Working with Trifl
  • Safety D
  • Trifluoroethylation reactions of secondary amines.
  • Synthesis of β‐difluoroalkylated amines and their applications in drug discovery. Wiley Online Library.
  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
  • Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates.
  • Strategies for difluoroethylation functionalization.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • Optimization of the reaction conditions a.
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • What are the Applications of Amines in the Pharmaceutical Industry?
  • 2,2-Difluoroethyl trifluoromethanesulfon
  • 2,2-Difluoroethyl Trifluoromethanesulfon
  • Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates.
  • Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University.

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Application Note: Strategic Difluoroethylation in Kinase Inhibitor Synthesis Using 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, imparting profound effects on the metabolic stability, lipophilicity, and binding affinity of therapeutic agents. The 2,2-difluoroethyl (-CHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl and thiol groups, offering unique electronic properties and resistance to metabolic degradation. This guide provides a detailed technical overview and robust protocols for the application of 2,2-difluoroethyl trifluoromethanesulfonate (difluoroethyl triflate) as a highly efficient reagent for the N- and S-difluoroethylation of heterocyclic scaffolds common to kinase inhibitors. We delve into the mechanistic rationale, process optimization, and practical execution of these reactions, equipping researchers in drug discovery with the knowledge to leverage this powerful synthetic tool.

Introduction: The Strategic Value of the Difluoroethyl Moiety in Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, remain a high-priority target class for drug development, particularly in oncology.[1] The design of potent and selective kinase inhibitors often involves fine-tuning the molecule's properties to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] Fluorination is a key strategy in this optimization process.[2]

The difluoroethyl group offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethyl motif resistant to oxidative metabolism, which can enhance the pharmacokinetic profile of a drug candidate.

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent nitrogen or sulfur atoms, altering the ionization state of the molecule at physiological pH and potentially improving cell permeability.[2]

  • Enhanced Binding Interactions: The -CHF₂ group can act as a lipophilic hydrogen bond donor and participate in favorable dipole-dipole or halogen bonding interactions within the kinase ATP-binding site.[4][5]

  • Bioisosterism: The -CHF₂ group can serve as a non-oxidizable mimic of hydroxyl or thiol groups, maintaining or improving biological activity while eliminating metabolic liabilities.[4]

This compound has emerged as a superior reagent for installing this valuable group due to the excellent leaving group potential of the triflate anion, which facilitates high reactivity under mild conditions.[6]

Reagent Profile: this compound

This compound (CAS 74427-22-8) is a colorless to light yellow liquid known for its high electrophilicity at the primary carbon.[6]

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃F₅O₃S[6][7]
Molecular Weight 214.11 g/mol [6]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 118-129.5 °C[6][8]
Purity Typically >98%[6]

Causality Behind Reactivity: The trifluoromethanesulfonate (triflate) group is one of the best leaving groups in organic chemistry due to the extensive resonance stabilization of the resulting anion. This, combined with the inductive electron-withdrawing effect of the adjacent difluoromethyl group, makes the methylene (-CH₂-) carbon highly susceptible to nucleophilic attack.[6] Studies have shown a clear reactivity hierarchy with various nucleophiles: thiols > alcohols > amines, which correlates directly with their nucleophilicity.[6]

Safety & Handling: this compound is corrosive and acutely toxic if swallowed, inhaled, or in contact with skin.[6][7] It is also a flammable liquid. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8] Store the reagent refrigerated under an inert atmosphere.[8]

Mechanism of Action: Nucleophilic Difluoroethylation

The difluoroethylation of amine and thiol functionalities on kinase inhibitor scaffolds proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The heteroatom nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the triflate leaving group in a single, concerted step.

Caption: Sₙ2 mechanism for N- or S-difluoroethylation.

Experimental Protocols

The following protocols are generalized frameworks based on established methodologies for the difluoroethylation of heterocyclic amines and thiols, which are common structural motifs in kinase inhibitors.[1][]

Protocol 1: N-Difluoroethylation of a Quinazoline Kinase Inhibitor Core

This protocol describes the difluoroethylation of a secondary amine on a quinazoline scaffold, a common core in EGFR inhibitors like Gefitinib and Erlotinib.[]

Materials:

  • Quinazoline starting material (e.g., 4-anilinoquinazoline) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (flame-dried)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinazoline starting material (1.0 eq) and the inorganic base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Ar or N₂) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm and minimize side reactions.

  • Reagent Addition: Slowly add this compound (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The choice of a stronger base like Cs₂CO₃ may accelerate the reaction for less reactive amines.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-difluoroethylated product.

Protocol 2: S-Difluoroethylation of a Thiopurine Scaffold

This protocol details the difluoroethylation of a thiol group, which demonstrates the reagent's high reactivity towards sulfur nucleophiles.[6] Thiopurine analogs are relevant in various therapeutic areas.

Materials:

  • Thiopurine starting material (e.g., 6-mercaptopurine) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Add the thiopurine starting material (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to a flame-dried round-bottom flask with a stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add anhydrous acetonitrile via syringe (approx. 0.1 M).

  • Reagent Addition: At room temperature, add this compound (1.1 eq) dropwise. Due to the high nucleophilicity of the thiolate, cooling is often not necessary, but can be employed for sensitive substrates.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. S-alkylation is typically much faster than N-alkylation.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic base, washing the pad with additional acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by silica gel chromatography to afford the pure S-difluoroethylated product.

Workflow and Optimization

The successful synthesis of difluoroethylated kinase inhibitors relies on a systematic workflow and careful optimization of reaction parameters.

Caption: General workflow for synthesis and optimization.

Table 2: Optimization Parameters and Rationale

ParameterOptionsRationale & Field Insights
Base K₂CO₃, Cs₂CO₃, DBU, DIPEAK₂CO₃ is a cost-effective choice for most applications. For less nucleophilic amines or sterically hindered substrates, the more soluble and stronger base Cs₂CO₃ often provides superior yields. Organic bases like DBU or DIPEA can be used if the substrate is sensitive to inorganic bases.
Solvent DMF, Acetonitrile (MeCN), THFDMF is an excellent polar aprotic solvent that solubilizes most heterocyclic precursors and inorganic bases. MeCN is a good alternative, particularly for S-alkylation, as it simplifies workup. THF can also be used but may result in slower reaction rates. Ensure all solvents are anhydrous.
Temperature 0 °C to Room Temp. (RT)Starting the reaction at 0 °C is a prudent measure to control the initial rate, especially for reactive nucleophiles or on a large scale. Most reactions proceed efficiently at room temperature after the initial addition.
Equivalents of Reagent 1.1 to 1.5 eqA slight excess (1.1-1.2 eq) of the triflate is usually sufficient. For sluggish reactions, increasing the equivalents to 1.5 may drive the reaction to completion, but can also lead to side products (e.g., bis-alkylation).

Conclusion

This compound is a potent and versatile electrophile for the introduction of the metabolically robust difluoroethyl group onto nitrogen and sulfur nucleophiles. The protocols and optimization strategies detailed herein provide a reliable foundation for medicinal chemists and drug development professionals to synthesize novel kinase inhibitors with potentially superior ADME properties. By understanding the underlying mechanism and paying careful attention to reaction conditions, researchers can effectively utilize this reagent to accelerate hit-to-lead and lead optimization campaigns.

References

  • Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed.
  • This compound | 74427-22-8. Smolecule.
  • Difluoroethylation Reactions of Organic Compounds | Request PDF. ResearchGate.
  • This compound | 74427-22-8. ChemicalBook.
  • This compound. Oakwood Chemical.
  • This compound 74427-22-8. TCI Chemicals.
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications.
  • 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. NIH.
  • CAS#:74427-22-8 | this compound. Chemsrc.
  • This compound | C3H3F5O3S | CID 2774089. PubChem.
  • FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences.
  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog.
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. NIH.
  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed.

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Application of 2,2-Difluoroethyl Trifluoromethanesulfonate in the Synthesis of Advanced Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Anticoagulant Design

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), particularly inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Unlike traditional therapies, these agents offer predictable pharmacokinetics and a wider therapeutic window, reducing the need for frequent monitoring.[2] Within this class of inhibitors, the strategic incorporation of fluorine atoms has emerged as a powerful tool in medicinal chemistry to enhance metabolic stability, binding affinity, and overall drug-like properties. The 2,2-difluoroethyl moiety, in particular, has been identified as a key pharmacophore in the development of potent and selective FXa inhibitors. This application note provides a detailed technical guide on the use of 2,2-difluoroethyl trifluoromethanesulfonate, a highly effective reagent for the introduction of this critical structural motif, focusing on the synthesis of a clinical candidate from the aminopyrrolidine class of FXa inhibitors.

The Reagent: this compound

This compound, often abbreviated as 2,2-difluoroethyl triflate, is a powerful electrophilic alkylating agent. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This high reactivity, coupled with the unique electronic properties of the difluoroethyl group, makes it an ideal choice for the selective N-alkylation of amine-containing heterocyclic scaffolds common in FXa inhibitors.

PropertyValue
Molecular Formula C₃H₃F₅O₃S
Molecular Weight 214.11 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 118-120 °C
Key Feature Excellent leaving group (triflate) for efficient difluoroethylation

Mechanism of Action: N-Difluoroethylation

The core of this application lies in the nucleophilic substitution reaction between a secondary amine, such as the pyrrolidine nitrogen in the Factor Xa inhibitor precursor, and this compound. The reaction proceeds via an SN2 mechanism.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base used for deprotonation without interfering with the nucleophilic amine. The use of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is essential to prevent competition with the pyrrolidine nitrogen for the electrophilic triflate reagent. The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

SN2_Mechanism Pyrrolidine R₂NH (Pyrrolidine Precursor) plus1 + Pyrrolidine->plus1 Triflate F₂CHCH₂-OTf (2,2-Difluoroethyl Triflate) plus2 + Triflate->plus2 p2 p2 Base Base (e.g., K₂CO₃) Base->plus1 DeprotonatedPyrrolidine R₂N⁻ DeprotonatedPyrrolidine->plus2 p1 p1 Product R₂N-CH₂CHF₂ (N-Difluoroethylated Product) plus3 + Product->plus3 ConjugateAcid Base-H⁺ LeavingGroup TfO⁻ LeavingGroup->plus3 plus1->DeprotonatedPyrrolidine plus2->Product

Figure 1: SN2 mechanism for N-difluoroethylation.

Application Protocol: Synthesis of a Key Factor Xa Inhibitor Intermediate

This protocol is based on the synthesis of the clinical candidate R1663, a potent Factor Xa inhibitor.[3] The key step involves the N-alkylation of a (3R,4R)-pyrrolidine-3,4-dicarboxylic acid diamide precursor with this compound.

Materials and Reagents:
  • (3R,4R)-Pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide] (Precursor)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Precursor in DMF B Add K₂CO₃ A->B C Add 2,2-Difluoroethyl Triflate B->C D Heat reaction mixture (e.g., 50-60 °C) C->D E Cool to RT and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry organic layer with MgSO₄ G->H I Filter and Concentrate H->I J Purify by Silica Gel Chromatography I->J K Characterize Product (NMR, MS) J->K L Determine Yield and Purity K->L

Figure 2: General workflow for the synthesis.

Step-by-Step Protocol:
  • Reaction Setup:

    • To a solution of the (3R,4R)-pyrrolidine-3,4-dicarboxylic acid diamide precursor (1.0 eq) in anhydrous DMF (10 mL per 1 g of precursor) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0-3.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add this compound (1.2-1.5 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water (50 mL per 1 g of precursor) and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL per 1 g of precursor).

    • Combine the organic layers and wash with brine (2 x 30 mL per 1 g of precursor).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-(2,2-difluoroethyl)pyrrolidine product as a solid.

Expected Results:
ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >98%
Appearance White to off-white solid

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process controls and final product analysis.

  • Reaction Monitoring: TLC or LC-MS allows for the real-time tracking of the consumption of the starting material and the formation of the product, confirming the reaction is proceeding as expected.

  • Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The characteristic triplet of triplets for the -CH₂CHF₂ proton signals in ¹H NMR and the corresponding fluorine signals in ¹⁹F NMR provide definitive evidence of successful difluoroethylation.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, ensuring it meets the stringent requirements for subsequent use in drug development.

Conclusion

This compound is a highly efficient and indispensable reagent for the introduction of the 2,2-difluoroethyl group in the synthesis of advanced Factor Xa inhibitors. The protocol detailed herein, based on the synthesis of a clinically evaluated candidate, provides a robust and reproducible method for researchers in the field of drug discovery and development. The strategic incorporation of the difluoroethyl moiety, facilitated by this powerful reagent, continues to be a key strategy in the design of next-generation anticoagulants with improved pharmacological profiles.

References

  • Anselm, L., Banner, D. W., Benz, J., Groebke Zbinden, K., Himber, J., Hilpert, H., ... & Haap, W. (2010). Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide] as a clinical candidate. Bioorganic & medicinal chemistry letters, 20(17), 5313–5319. [Link]

  • Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., ... & Perzborn, E. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (rivaroxaban), a highly potent, selective, and orally bioavailable direct factor Xa inhibitor. Journal of medicinal chemistry, 48(19), 5900–5908. [Link]

  • Pinto, D. J., Orwat, M. J., Quan, M. L., Han, W., Galemmo, R. A., Amparo, E., ... & Wexler, R. R. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339–5356. [Link]

  • Zhang, P., Huang, W., Wang, L., Bao, L., Jia, Z. J., Bauer, S. M., ... & Zhu, B. Y. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & medicinal chemistry letters, 19(8), 2179–2185. [Link]

  • Erickson-Viitanen, S., & Viitanen, P. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880. [Link]

  • He, K., He, L., & Li, J. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Remedy Publications LLC. [Link]

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use of 2,2-difluoroethyl trifluoromethanesulfonate in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Use of 2,2-Difluoroethyl Trifluoromethanesulfonate in Proteomics Research

Audience: Researchers, scientists, and drug development professionals.

Harnessing this compound for Covalent Chemoproteomic Profiling

Abstract

The strategic introduction of fluorine into chemical probes offers a powerful tool for modulating reactivity and bioavailability in complex biological systems.[1][2] This guide details the application of this compound, also known as 2,2-difluoroethyl triflate, as a versatile electrophilic probe for proteomics research.[3][4] We provide a comprehensive overview of its mechanism of action, detailed protocols for its use in chemoproteomic workflows, and guidelines for mass spectrometry-based data analysis. The unique properties of the difluoroethyl group, coupled with the exceptional leaving group ability of trifluoromethanesulfonate, enable the covalent labeling of nucleophilic amino acid residues, providing a robust method for identifying novel protein targets, mapping ligand-binding sites, and advancing drug discovery programs.[5][6]

Introduction: The Rise of Covalent Probes in Proteomics

Modern drug discovery increasingly relies on a deep understanding of protein-ligand interactions within the native cellular environment.[7] Chemoproteomics has emerged as an indispensable discipline that employs chemical probes to systematically map these interactions across the entire proteome.[8][9] Covalent probes, which form stable bonds with their protein targets, are particularly powerful tools. They enable the capture and identification of protein interactions that might otherwise be too transient to detect, facilitating target validation and the discovery of "ligandable" sites on challenging proteins.[7][10]

The 2,2-difluoroethyl moiety is a valuable pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.[1][2] When incorporated into a reactive probe scaffold, it provides a unique signature for covalent modification. This compound serves as a potent difluoroethylating agent, leveraging a hypervalent iodine-based triflate group as an excellent leaving group to drive reactions with biological nucleophiles.[5] This application note serves as a practical guide for researchers seeking to employ this reagent for covalent ligand discovery and functional proteomics.

Reagent Overview: Chemical Properties and Safe Handling

  • Chemical Name: this compound[11]

  • Synonyms: 2,2-Difluoroethyl triflate[4][12]

  • Molecular Formula: C₃H₃F₅O₃S[5][11]

  • Molecular Weight: 214.11 g/mol [5][11]

  • Appearance: Colorless to light yellow clear liquid[5]

  • CAS Number: 74427-22-8[3][4][12]

Storage and Stability: Store at 2-8°C, protected from moisture. The triflate group is susceptible to hydrolysis, so it is critical to handle the reagent under anhydrous conditions whenever possible and use freshly prepared solutions.

Safety Precautions: this compound is a corrosive and toxic compound. It is harmful if swallowed, inhaled, or in contact with skin and causes severe skin burns and eye damage.[5][11]

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Principle of Action: Covalent Modification of Nucleophilic Residues

The utility of this compound in proteomics stems from its ability to act as a potent electrophile in nucleophilic substitution reactions.[5] The trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group, rendering the adjacent carbon atom highly susceptible to attack by nucleophilic amino acid side chains.

While several residues can be targeted, the thiol group of cysteine is a prime target due to its high nucleophilicity at physiological pH.[7] Other potential targets include the epsilon-amino group of lysine , the imidazole nitrogen of histidine , and the phenolic hydroxyl of tyrosine .[7] The reaction results in the formation of a stable, covalent difluoroethyl-protein adduct.

Figure 1. Covalent labeling of a cysteine residue.

Applications in Proteomics and Drug Discovery

  • Chemoproteomic Profiling for Target Identification: This is the broadest application. By treating a complex proteome (e.g., in live cells or cell lysate) with the probe, one can globally map accessible and reactive nucleophilic sites. Subsequent proteomic analysis identifies which proteins are labeled, revealing potential drug targets.[8]

  • Fragment-Based Ligand Discovery (FBLD): The difluoroethyl group is a small fragment. Identifying proteins that are covalently modified by this probe can serve as a starting point for FBLD, where larger, more potent inhibitors are built out from the initial reactive fragment.[7]

  • Inhibitor Development: The reagent is a known building block for synthesizing targeted inhibitors, such as those for kinesin spindle proteins in cancer therapy and efflux pumps in antibiotic-resistant bacteria.[5][12]

Experimental Protocols

Protocol 1: In-Situ Chemoproteomic Profiling of Cultured Cells

This protocol outlines the treatment of live mammalian cells with this compound to label accessible proteins, followed by sample preparation for mass spectrometry.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • This compound (Probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer or 8 M Urea in 50 mM HEPES, pH 8.5)[13]

  • Protease and Phosphatase Inhibitor Cocktails

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak)[13]

Procedure:

  • Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 100 mM stock solution of the probe in anhydrous DMSO. Rationale: A high-concentration stock minimizes the volume of DMSO added to the cell culture medium, reducing solvent-induced stress.

  • Cell Treatment: a. Aspirate the culture medium and wash the cells once with warm PBS. b. Add fresh, serum-free medium to the cells. c. Add the probe stock solution to the medium to achieve the desired final concentration (typically 10-100 µM). Include a DMSO-only vehicle control. d. Incubate for 1-2 hours at 37°C in a CO₂ incubator. Rationale: This incubation time allows for cell permeability and reaction with target proteins while minimizing cytotoxicity.

  • Cell Lysis: a. Aspirate the medium and wash the cells three times with cold PBS to remove unreacted probe. b. Add cold lysis buffer supplemented with protease/phosphatase inhibitors directly to the plate. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA and ensure complete lysis. d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a compatible assay (e.g., BCA assay).[13]

  • Reduction and Alkylation: a. To 100 µg of protein, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C. Rationale: This step reduces remaining disulfide bonds that were not accessible to the probe. b. Add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature. Rationale: This step alkylates the newly reduced cysteines to prevent them from reforming disulfide bonds.

  • Protein Digestion: a. Dilute the urea-based lysate to <2 M urea with 50 mM ammonium bicarbonate. b. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[13]

  • Sample Cleanup: a. Acidify the digest with formic acid to a final concentration of 1%. b. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.[13] c. Elute the peptides, dry them in a vacuum centrifuge, and store them at -80°C until LC-MS/MS analysis.

Experimental_Workflow cluster_cell_culture Cellular Phase cluster_sample_prep Biochemical Phase cluster_analysis Analytical Phase A 1. Plate Cells (80-90% Confluency) B 2. Treat with Probe (10-100 µM in serum-free media) A->B C 3. Incubate (1-2 hours at 37°C) B->C D 4. Wash Cells (3x with cold PBS) C->D E 5. Cell Lysis (Urea Buffer + Inhibitors) D->E Proceed to Lysis F 6. Protein Quantification (BCA Assay) E->F G 7. Reduction & Alkylation (DTT then IAA) F->G H 8. Tryptic Digestion (Overnight at 37°C) G->H I 9. C18 Desalting (SPE Cleanup) H->I J 10. LC-MS/MS Analysis I->J Analyze Peptides K 11. Database Search (Variable Modification) J->K L 12. Data Interpretation K->L

Figure 2. Chemoproteomic workflow overview.
Protocol 2: Mass Spectrometry Data Analysis

Key Parameter: Variable Modification

The covalent addition of the 2,2-difluoroethyl group results in a specific mass shift that must be accounted for during database searching.

  • Calculate the Mass Shift:

    • Formula of added group: -CH₂-CHF₂

    • Monoisotopic Mass: 64.0178 Da

  • Database Search Parameters:

    • Use a search algorithm like SEQUEST, MaxQuant, or Mascot.

    • Specify trypsin as the enzyme, allowing for up to 2 missed cleavages.

    • Set carbamidomethylation of cysteine (+57.021 Da) as a fixed modification.

    • Crucially, define a variable modification corresponding to difluoroethylation (+64.0178 Da) on C, K, H, and Y residues.

  • Data Filtering and Interpretation:

    • Filter results to a false discovery rate (FDR) of <1%.

    • Identify peptides that contain the difluoroethyl modification.

    • Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of modified peptides between different experimental conditions.

Data Interpretation and Expected Outcomes

The primary output is a list of proteins identified with a difluoroethyl modification. This data can be used to understand the "ligandable" proteome accessible to this particular electrophile. Quantitative comparison against controls can reveal specific targets of interest.

ParameterExpected OutcomeImplication
Identified Proteins A list of proteins with one or more difluoroethylated peptides.These are potential targets that possess a reactive, accessible nucleophilic residue.
Site of Modification MS/MS spectra will pinpoint the specific amino acid residue that is modified.Provides structural information about the binding pocket or reactive site.
Quantitative Enrichment Label-free quantification may show enrichment of specific modified peptides under certain conditions.Can indicate changes in protein conformation or accessibility linked to cellular state.
Selectivity The distribution of modifications across C, K, H, and Y residues.Reveals the inherent reactivity and selectivity of the probe for different nucleophiles.

Troubleshooting

IssuePotential CauseSuggested Solution
No/Low Labeling Probe degradation (hydrolysis). Insufficient probe concentration or incubation time.Use fresh probe stock. Perform a dose-response and time-course experiment to optimize labeling conditions.
High Cell Death Probe concentration is too high, leading to cytotoxicity.Lower the probe concentration or reduce the incubation time. Monitor cell viability with a trypan blue assay.
No Modified Peptides Identified in MS Incorrect mass shift used in the database search. Low stoichiometry of labeling.Double-check the monoisotopic mass for the variable modification (+64.0178 Da). Consider an enrichment step for modified peptides if labeling is substoichiometric.
Poor Sequence Coverage of Labeled Protein The modification may be on a peptide that is not ideal for mass spectrometry (e.g., too large, too small, or too hydrophobic).Use multiple proteases (e.g., Lys-C, Glu-C) in parallel digests to generate different sets of peptides and improve coverage.

Conclusion

This compound is a potent and versatile electrophilic probe for proteomics research. Its well-defined reactivity allows for the covalent labeling of nucleophilic amino acid side chains, enabling the exploration of protein function, target identification, and covalent ligand development. The protocols and data analysis workflows provided here offer a robust framework for researchers to integrate this powerful reagent into their chemical biology and drug discovery pipelines, ultimately expanding our understanding of the ligandable proteome.

References

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  • Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1991). Bioactivation of S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteines and S-(trihalovinyl)-L-cysteines by cysteine S-conjugate beta-lyase: indications for formation of both thionoacylating species and thiiranes as reactive intermediates. Chemical research in toxicology, 4(1), 60–68. [Link]

  • ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies.... Retrieved from [Link]

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  • Pan, Y. X., Ban, L. F., Li, J. J., Liu, M., Tang, L. J., Yan, X. M., & Li, Y. F. (2022). A novel red-emission fluorescent probe for the detection of cysteine in vitro and in vivo. Dyes and Pigments, 203, 110363. [Link]

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Application Notes and Protocols for ¹⁸F-Radiolabeling with 2,2-Difluoroethyl Trifluoromethanesulfonate ([¹⁸F]FETf) for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Positron Emission Tomography (PET) is a premier molecular imaging modality, providing invaluable in-vivo biochemical information for clinical diagnostics and drug development.[1][2] The radionuclide Fluorine-18 (¹⁸F) is central to PET due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which allow for high-resolution imaging.[1][2][3] The introduction of fluorinated motifs, such as the 2,2-difluoroethyl group, into bioactive molecules can significantly enhance their metabolic stability and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the chemical principles, application insights, and detailed experimental protocols for radiolabeling with [¹⁸F]2,2-difluoroethyl trifluoromethanesulfonate ([¹⁸F]FETf), a highly reactive and versatile prosthetic group for the synthesis of novel PET tracers.

Introduction to ¹⁸F-Difluoroethylation in PET Imaging

The development of novel PET radiotracers is critical for expanding the diagnostic capabilities of nuclear medicine.[4][5] The process often involves "late-stage" radiofluorination, where the ¹⁸F atom is introduced in the final steps of a synthesis. This requires robust, efficient, and high-yielding radiochemical methods.

The Strategic Value of the 2,2-Difluoroethyl Moiety:

The difluoroethyl group (-CH₂CHF₂) serves as a valuable bioisostere for hydroxyl or thiol groups, offering unique advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the moiety highly resistant to metabolic degradation by cytochrome P450 enzymes.

  • Modulated Lipophilicity: The geminal difluoro group can alter a molecule's lipophilicity and hydrogen bonding capacity, which can be fine-tuned to optimize blood-brain barrier penetration and reduce non-specific binding.

  • Conformational Effects: The electronegativity of fluorine can influence the conformation of the parent molecule, potentially enhancing its binding affinity to a biological target.

[¹⁸F]FETf: A Superior Synthon for ¹⁸F-Difluoroethylation:

Prosthetic groups or synthons are commonly used to introduce ¹⁸F into complex molecules. While tosylate-based agents like 2-[¹⁸F]fluoroethyl tosylate are widely used, the trifluoromethanesulfonate (triflate) leaving group in [¹⁸F]FETf offers significantly higher reactivity.[6][7] This enhanced reactivity allows for labeling under milder conditions or for functionalizing less reactive nucleophiles, broadening the scope of potential PET tracer candidates.

Chemical Principles and Mechanistic Insights

The synthesis of a final ¹⁸F-difluoroethylated product is a two-step, one-pot process that begins with the production of the [¹⁸F]FETf synthon, followed by its immediate reaction with a target precursor molecule.

G cluster_0 Step 1: Synthesis of [¹⁸F]FETf Synthon cluster_1 Step 2: Labeling of Target Precursor F18 [¹⁸F]F⁻/K₂₂₂/K₂CO₃ FETf [¹⁸F]2,2-Difluoroethyl Triflate [¹⁸F]F-CH₂-CH₂-OTf F18->FETf Nucleophilic Substitution (SN2) Precursor Ethylene-1,2-bis(triflate) TfO-CH₂-CH₂-OTf Precursor->FETf Target Precursor Molecule (e.g., R-OH, R-NH₂) Product Final ¹⁸F-Labeled Tracer [¹⁸F]F-CH₂-CH₂-O-R FETf->Product Nucleophilic Substitution (SN2) Target->Product Base Base (e.g., K₂CO₃) Base->Target Deprotonation

Figure 1: General reaction scheme for ¹⁸F-difluoroethylation.

Causality Behind Experimental Choices:

  • Activation of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O.[3][7] The resulting aqueous [¹⁸F]fluoride is a poor nucleophile due to strong solvation by water molecules. To activate it, the [¹⁸F]F⁻ is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate (K₂CO₃), and complexed with an aminopolyether like Kryptofix 2.2.2 (K₂₂₂). Subsequent azeotropic drying with acetonitrile removes water, yielding a highly reactive, "naked" [¹⁸F]fluoride-K₂₂₂ complex ready for nucleophilic substitution.[7][8]

  • Precursor and Leaving Group: Ethylene-1,2-bis(triflate) is an excellent precursor for this reaction. The symmetrical nature provides two reaction sites, and the triflate (-OTf) group is an exceptionally good leaving group, far more reactive than tosylates or mesylates. This high reactivity facilitates the initial ¹⁸F-fluorination under efficient conditions.

  • Control of Side Reactions: The primary side reactions during the synthesis of alkylating agents like [¹⁸F]FETf are elimination to form volatile byproducts (e.g., [¹⁸F]vinyl fluoride) and hydrolysis.[1][9] Careful control of reaction parameters is crucial:

    • Temperature: Higher temperatures can favor elimination. The reaction should be conducted at the lowest temperature that still provides a reasonable reaction rate (typically 80-120°C).[1]

    • Base Concentration: While a base is necessary to deprotonate precursor nucleophiles like phenols, excess base can promote elimination of the [¹⁸F]FETf synthon. The molar ratio of base to precursor must be optimized.[1][9]

    • Anhydrous Conditions: Meticulous drying is essential to prevent the hydrolysis of the triflate precursor and the [¹⁸F]FETf product to form [¹⁸F]fluoroethanol.

Application Notes for a Robust Radiosynthesis

Precursor Design for Difluoroethylation: The success of the labeling reaction is highly dependent on the nucleophilicity of the target precursor.

  • Phenols (Ar-OH): Phenols are excellent substrates. Electron-donating groups on the aromatic ring increase the nucleophilicity of the corresponding phenoxide, accelerating the reaction. Conversely, strong electron-withdrawing groups can retard the reaction.

  • Amines (R-NH₂): Primary and secondary aliphatic amines are generally good nucleophiles. Aromatic amines are less reactive and may require more forcing conditions.

  • Thiols (R-SH): Thiols are highly nucleophilic and react readily. Protecting groups may be necessary if other reactive sites are present in the molecule.

Optimizing Reaction Conditions: The interplay between solvent, temperature, and reaction time is key to maximizing radiochemical yield (RCY) while minimizing impurity formation.

ParameterRecommended RangeRationale & Causality
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Aprotic polar solvents are required to dissolve the polar [¹⁸F]F⁻/K₂₂₂ complex and the organic precursors without interfering with the nucleophilic reaction.
Temperature 80 - 130 °CBalances the need for sufficient activation energy for the SN2 reaction against the risk of thermal degradation of the precursor and increased formation of elimination byproducts.[1]
Reaction Time 5 - 15 minutesThe high reactivity of the triflate allows for short reaction times, which is critical to minimize activity loss from the 109.8-minute half-life of ¹⁸F.
Precursor Amount 5 - 15 mgSufficient precursor is needed to drive the reaction forward and achieve high RCY, but excess can complicate final purification.

Purification Strategies: Purification is essential to ensure the final product is suitable for injection and to remove unreacted [¹⁸F]fluoride and chemical impurities.

  • Solid-Phase Extraction (SPE): SPE is a rapid purification method often used for both the intermediate synthon and the final product. A C18 reverse-phase cartridge can effectively trap the lipophilic organic compounds while allowing polar impurities like unreacted [¹⁸F]fluoride to pass through. This is ideal for automated systems.[6]

  • Semi-preparative HPLC: For the highest chemical and radiochemical purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. It provides excellent separation of the desired product from precursors, byproducts, and isomers. The collected fraction is then reformulated into an injectable solution.

Automation for Consistency and Safety: Due to the high levels of radioactivity and the need for precise, repeatable operations, these protocols are ideally suited for implementation on automated synthesis modules.[10][11][12] Automation minimizes radiation exposure to personnel (adhering to ALARA principles), enhances reproducibility, and ensures compliance with Good Manufacturing Practice (GMP) standards.[13]

Experimental Protocols

The entire process, from receiving cyclotron-produced [¹⁸F]fluoride to the final quality control, follows a structured workflow.

Figure 2: Automated workflow for ¹⁸F-difluoroethylation.

Protocol 1: Automated Synthesis of [¹⁸F]FETf and Subsequent Labeling of a Model Phenol

This protocol is generalized for a common automated synthesis module.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pre-condition a Quarternary Methyl Ammonium (QMA) light carbonate cartridge with 10 mL of 0.5 M K₂CO₃ followed by 20 mL of deionized water.

    • Deliver the aqueous [¹⁸F]fluoride solution (1-10 GBq) from the cyclotron target to the QMA cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (10-15 mg) and K₂CO₃ (2-3 mg) in 1.5 mL of 80:20 acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel to 110°C under a stream of nitrogen or vacuum to azeotropically remove the water. Add 1 mL of anhydrous acetonitrile and repeat the drying process two more times to ensure anhydrous conditions.

  • [¹⁸F]FETf Synthesis:

    • Add a solution of ethylene-1,2-bis(triflate) (15-20 mg) in 1 mL of anhydrous acetonitrile to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 95°C for 5 minutes.

    • Cool the vessel to < 50°C. At this stage, the [¹⁸F]FETf synthon has been formed in-situ.

  • Labeling Reaction:

    • Add a solution of the model phenol precursor (e.g., 4-cyanophenol, 5-10 mg) in 0.5 mL of anhydrous DMF to the reaction vessel containing the [¹⁸F]FETf.

    • Seal the vessel and heat at 120°C for 10 minutes.

  • Purification:

    • Cool the reaction vessel and dilute the crude mixture with 10 mL of water.

    • Pass the diluted mixture through a pre-conditioned C18 Plus SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the final product, [¹⁸F]4-cyano-1-(2,2-difluoroethoxy)benzene, from the cartridge with 1.5 mL of ethanol.

  • Formulation:

    • Dilute the ethanol solution with sterile saline for injection to achieve a final ethanol concentration of <10% v/v.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Protocol 2: Quality Control of the Final Radiotracer

All quality control tests must be performed on the final product before release for clinical or preclinical use, following pharmacopeia guidelines.[14][15]

  • Appearance: Visually inspect the final solution. It should be clear, colorless, and free of particulate matter.

  • pH: Spot a small aliquot onto a pH strip. The pH should be within the acceptable range for injection (typically 5.0 - 7.5).

  • Radiochemical Purity (RCP) and Identity:

    • Method: Analytical radio-HPLC system with a C18 column and a gradient of acetonitrile/water mobile phase, equipped with UV and radioactivity detectors.

    • Procedure: Inject a small aliquot (~10 µL) of the final product.

    • Acceptance Criteria: The retention time of the main radioactive peak should match that of a co-injected, non-radioactive standard. The radiochemical purity must be ≥95%.[13]

  • Radionuclidic Identity and Purity:

    • Half-life: Measure the activity of the sample at two time points (e.g., 30 minutes apart) using a dose calibrator and calculate the half-life. It should be 105-115 minutes.[15]

    • Gamma Spectroscopy: Use a multichannel analyzer to acquire a gamma spectrum. The only significant peak should be at 511 keV, characteristic of positron annihilation.[14]

  • Residual Solvents:

    • Method: Gas Chromatography (GC).

    • Procedure: Analyze an aliquot of the final product for residual acetonitrile, DMF, and ethanol.

    • Acceptance Criteria: Solvent levels must be below the limits specified in USP/Ph. Eur. guidelines.

  • Sterility and Bacterial Endotoxins (LAL test):

    • These tests are typically initiated before product release, with results available retrospectively.[14] The product must be sterile and meet the pharmacopeial limits for bacterial endotoxins (< 5.0 EU/mL).[15]

Data Interpretation and Troubleshooting

Table 1: Typical Reaction Outcomes for ¹⁸F-Difluoroethylation

ParameterExpected ResultNotes
Radiochemical Yield (RCY) 30 - 60% (decay-corrected)Highly dependent on precursor reactivity and optimization.
Radiochemical Purity (RCP) > 95% (post-HPLC)SPE purification may yield slightly lower purity.
Molar Activity (Aₘ) 50 - 200 GBq/µmolDependent on the initial amount of ¹⁸F and synthesis time.
Total Synthesis Time 45 - 60 minutesFrom end-of-bombardment to final formulation.

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Low RCY 1. Inefficient drying (residual H₂O).2. Insufficient temperature/time.3. Deactivated [¹⁸F]fluoride.1. Ensure meticulous azeotropic drying.2. Incrementally increase temperature or time.3. Check quality of K₂₂₂ and elution reagents.
Low RCP (Multiple Peaks) 1. Precursor degradation.2. Side reactions (elimination/hydrolysis).3. Inefficient purification.1. Lower reaction temperature.2. Optimize base/precursor ratio; ensure anhydrous conditions.3. Optimize HPLC gradient or SPE wash/elution steps.
Low Molar Activity 1. "Cold" fluoride contamination.2. Long synthesis time.1. Use high-purity reagents and new plasticware.2. Optimize protocols to reduce synthesis duration.

Conclusion

Radiolabeling with [¹⁸F]this compound is a powerful and versatile strategy for the development of novel PET tracers. The high reactivity of the triflate leaving group enables the efficient labeling of a wide range of nucleophilic precursors under relatively mild conditions. By understanding the underlying chemical principles, carefully optimizing reaction parameters, and employing automated synthesis platforms, researchers can reliably produce high-purity ¹⁸F-difluoroethylated radiopharmaceuticals for preclinical and clinical imaging, thereby advancing the frontiers of molecular medicine.

References

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  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
  • Yu, H. M. (n.d.). Review of 18F-FDG Synthesis and Quality Control. NIH.
  • Cardinale, J., et al. (n.d.). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. NIH.
  • Ferreira, T. A., et al. (n.d.). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. SciELO.
  • Li, Z., et al. (2023). Automated radiosynthesis of 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) for positron emission tomography (PET) imaging of cancer in humans. Journal of Labelled Compounds and Radiopharmaceuticals, 66(7-8), 180-188.
  • Chemistry World. (2020, October 6). Fully automated synthesis of fluorine-18 PET tracers.
  • Riss, P. J., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry, 10, 6980-6986.
  • Open MedScience. (2024, July 24). Synthesis of Fluorine-18 for Advanced PET Imaging.
  • ResearchGate. (n.d.). Automated Radiosynthesis of 1-(2-[18 F]Fluoroethyl)-L-Tryptophan ([18 F]FETrp) for PET Imaging of Cancer in Humans.
  • Mossine, A. V., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. NIH.
  • Pijeira, T. R., et al. (n.d.). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. University of Groningen research portal.
  • Pijeira, T. R., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central.
  • Andersen, V. L., et al. (n.d.). A Fully Automated Radiosynthesis of [ 18 F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[ 18 F]Fluoroethyl Tosylate. MDPI.
  • Riss, P. J., et al. (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. NIH.
  • Al-Karmi, A. Z. (n.d.). Positron emission tomography (PET) imaging with 18F-based radiotracers. NIH.
  • ResearchGate. (n.d.). Fluorine-18 containing FDA-approved PET tracers as of August 2021.
  • Brooks, A. F., et al. (n.d.). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. NIH.
  • Wang, M., et al. (n.d.). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. NIH.
  • Kniess, T. (n.d.). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. NIH.
  • Pijeira, T. R., et al. (n.d.). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal.
  • Steins, A., et al. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. NIH.

Sources

Application Notes & Protocols for 2,2-Difluoroethyl Trifluoromethanesulfonate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoroethyl Moiety

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological profiles.[1] The 2,2-difluoroethyl group (-CH₂CHF₂) is of particular interest as a bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability.[2][3] 2,2-Difluoroethyl trifluoromethanesulfonate (also known as 2,2-difluoroethyl triflate) has emerged as a powerful and versatile electrophilic reagent for introducing this valuable motif.[4][5]

This guide provides an in-depth exploration of the reactivity, handling, and application of this compound, offering detailed protocols and field-proven insights for researchers in organic synthesis and pharmaceutical development. The trifluoromethanesulfonate (triflate) group is an exceptionally potent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack.[4] This high reactivity, combined with the unique electronic properties of the difluoroethyl group, makes this reagent an indispensable tool for accessing novel chemical matter.

Reagent Profile and Physicochemical Properties

A comprehensive understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueReference(s)
Molecular Formula C₃H₃F₅O₃S[6]
Molecular Weight 214.11 g/mol [4][6]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 118-120 °C[4][7]
Density ~1.61 g/cm³[8][9]
Refractive Index ~1.33
Flash Point 32 °C[8]
CAS Number 74427-22-8[10][11]

Critical Safety & Handling Protocols

This compound is a hazardous chemical that demands rigorous safety protocols. It is flammable, corrosive, and acutely toxic upon inhalation, ingestion, or skin contact.[4][6]

3.1. Hazard Identification and Personal Protective Equipment (PPE)

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[6][12]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8][13] Eyewash stations and safety showers must be readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat must be worn.

3.2. Storage and Stability

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[12][14] The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[12] It is recommended to store it in a refrigerator (<15°C).

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8][13]

3.3. Spill and Disposal Procedures

  • Spills: In case of a spill, evacuate the area. Use non-sparking tools and an absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Disposal: Dispose of waste as hazardous material in accordance with local, regional, and national regulations.[8][15] Do not allow the product to enter drains.[15]

Principles of Reactivity and Mechanistic Rationale

The utility of this compound stems from its action as a potent electrophile in nucleophilic substitution reactions.[4]

4.1. The Triflate Leaving Group The trifluoromethanesulfonate (triflate, -OTf) anion is an exceptionally stable species. Its stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms, which is further enhanced by the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group. This makes it a "super" leaving group, facilitating its displacement by even weak nucleophiles.[4]

4.2. Nucleophilic Attack and Reactivity Hierarchy The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). The electrophilic character of the methylene carbon (-CH₂-) is significantly amplified by the adjacent electron-withdrawing difluoromethyl group (-CHF₂).[4] Experimental studies have established a clear reactivity hierarchy among common heteroatom nucleophiles: Thiols > Alcohols > Amines .[4] This trend correlates directly with the nucleophilicity of the attacking atom. While thiols often react efficiently, amines and alcohols may require harsher conditions or alternative catalytic methods to achieve good yields.[4]

SN2_Mechanism cluster_ts Transition State Nu Nu: Reagent CHF₂-CH₂-OTf Nu->Reagent Sₙ2 Attack Plus + Reagent->Plus Leaving Group Departs Product Nu-CH₂-CHF₂ LeavingGroup ⁻OTf Plus->Product TS_center Nu···CH₂(CHF₂)···OTf Nu···CH₂(CHF₂)···OTf Workflow A 1. Inert Atmosphere Setup (N₂ or Ar Balloon) B 2. Add Substrate, Solvent, & Base to a dry flask A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add 2,2-Difluoroethyl Triflate (Dropwise via Syringe) C->D E 5. Warm to RT & Stir (2-24h) D->E F 6. Monitor Reaction (TLC or LC-MS) E->F F->E Incomplete G 7. Aqueous Workup (Quench & Extract) F->G Reaction Complete H 8. Dry & Concentrate (Na₂SO₄ & Rotovap) G->H I 9. Purify Product (Column Chromatography) H->I

Sources

Application Note & Protocol: A Guide to Scale-Up Synthesis of Difluoroethylated Compounds Using 2,2-Difluoroethyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoroethyl Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, lipophilicity, and target-binding affinity.[1][2] Among the various fluorinated motifs, the 2,2-difluoroethyl group (-CH2CF2H) has emerged as a valuable substituent. Its ability to act as a lipophilic hydrogen bond donor and mimic the electronic and steric properties of moieties like the methoxy group makes it a compelling functional group in drug design.[3][4] This has spurred significant interest in developing robust and scalable methods for introducing this group into complex molecules.[1]

2,2-Difluoroethyl triflate (CF3SO3CH2CF2H) has been identified as a potent and versatile reagent for this purpose. The triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of heteroatom nucleophiles, including thiols, amines, and alcohols.[5] This reagent has been successfully employed in the synthesis of promising therapeutic agents, such as kinesin spindle protein inhibitors for cancer therapy and efflux pump inhibitors to combat antibiotic resistance in bacteria like Pseudomonas aeruginosa.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of difluoroethylated compounds using 2,2-difluoroethyl triflate. We will delve into the underlying reaction mechanism, present a detailed and logical scale-up protocol, offer troubleshooting guidance, and outline critical safety considerations for handling this reactive electrophile on a larger scale.

Reaction Mechanism and Key Considerations

The difluoroethylation of a nucleophile (Nu-H) with 2,2-difluoroethyl triflate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The electron-deficient carbon atom adjacent to the highly electronegative fluorine atoms and the triflate group is susceptible to attack by a nucleophile. The triflate anion (CF3SO3-) is an exceptionally stable leaving group due to the resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive effect of the trifluoromethyl group.[5]

Several factors are crucial for a successful and efficient scale-up of this reaction:

  • Nucleophile Reactivity: The reactivity of the nucleophile plays a significant role. Thiols are generally the most reactive, followed by alcohols and then amines.[5] For less reactive nucleophiles, stronger bases or higher reaction temperatures may be necessary, which can introduce challenges on a larger scale, such as side reactions and thermal decomposition.

  • Base Selection: A non-nucleophilic base is often required to deprotonate the nucleophile, generating the more potent anionic nucleophile. The choice of base is critical to avoid competitive reactions with the triflate reagent. Common choices include cesium carbonate, potassium carbonate, or hindered organic amines like diisopropylethylamine (DIPEA).

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving both the substrate and the reagents. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically good choices as they can stabilize the charged intermediates of the SN2 transition state.

  • Temperature Control: The reaction is typically exothermic. On a larger scale, efficient heat dissipation is paramount to prevent runaway reactions and the formation of impurities. A jacketed reactor with controlled heating and cooling is essential.

  • Reagent Addition: The controlled, slow addition of the limiting reagent (often the triflate) to the solution of the nucleophile and base is crucial to maintain temperature control and minimize side reactions.

Below is a diagram illustrating the generalized SN2 reaction mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Deprotonation & Transition State cluster_products Products Nu Nu-H Anion Nu⁻ Nu->Anion  + Base Base Base BaseH Base-H⁺ Base->BaseH Triflate F2HC-H2C-OTf TransitionState [Nuδ⁻---CH2(CF2H)---OTfδ⁻]‡ Triflate->TransitionState Anion->TransitionState Attacks α-carbon Product Nu-CH2CF2H TransitionState->Product TfO TfO⁻ TransitionState->TfO TfO⁻ leaves

Caption: Generalized SN2 mechanism for nucleophilic difluoroethylation.

Detailed Scale-Up Protocol: Synthesis of a Difluoroethylated Aryl Thiol

This protocol details the difluoroethylation of a generic aryl thiol on a 100-gram scale. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Equipment:

  • Jacketed glass reactor (2 L) equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a dropping funnel.

  • Heating/cooling circulator.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.[8][9]

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Aryl Thiol (Substrate)(Varies)100X1.0
2,2-Difluoroethyl triflate214.111.1 * X * 214.111.1 * X1.1
Cesium Carbonate (Cs2CO3)325.821.5 * X * 325.821.5 * X1.5
N,N-Dimethylformamide (DMF)-1 L--
Diethyl Ether-As needed--
Saturated aq. NH4Cl-As needed--
Brine-As needed--
Anhydrous MgSO4-As needed--

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the 2 L jacketed reactor and ensure all connections are secure.

    • Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reagent Charging:

    • To the reactor, add the aryl thiol (100 g, 1.0 eq) and cesium carbonate (1.5 eq).

    • Add 1 L of anhydrous DMF.

    • Begin stirring the mixture at a moderate speed (e.g., 200-300 RPM) to form a suspension.

  • Initial Cooling:

    • Set the circulator to cool the reactor jacket to 0 °C.

    • Allow the reaction mixture to cool to an internal temperature of 0-5 °C.

  • Addition of 2,2-Difluoroethyl Triflate:

    • In a separate, dry dropping funnel, add 2,2-difluoroethyl triflate (1.1 eq).

    • Add the triflate to the reaction mixture dropwise over a period of 1-2 hours.

    • CRITICAL: Monitor the internal temperature closely. Ensure it does not rise above 10 °C during the addition. Adjust the addition rate as necessary to control the exotherm.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹⁹F NMR.[10][11][12] ¹⁹F NMR is particularly effective for tracking the consumption of the starting triflate and the appearance of the difluoroethylated product due to the absence of background signals.[11]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding 500 mL of saturated aqueous ammonium chloride (NH4Cl) solution. Caution: Quenching may be exothermic.

    • Transfer the mixture to a large separatory funnel.

    • Add 1 L of diethyl ether and shake vigorously. Allow the layers to separate.

    • Separate the aqueous layer and extract it twice more with 500 mL portions of diethyl ether.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with 500 mL of water, followed by 500 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

    • Filter off the drying agent and wash the filter cake with a small amount of diethyl ether.

  • Solvent Removal and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography or recrystallization, depending on the physical properties of the product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the scale-up synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Poor quality or insufficient base.- Deactivated triflate reagent (hydrolysis).- Extend the reaction time or gently warm the mixture (e.g., to 40-50 °C), monitoring for decomposition.- Use freshly opened or properly stored base. Consider using a stronger base if appropriate for the substrate.- Ensure the triflate is stored under inert gas and at the recommended temperature (-20°C).[6] Use freshly prepared or purchased reagent.
Low Yield - Side reactions (e.g., elimination, reaction with solvent).- Product loss during work-up (e.g., emulsion formation).- Inefficient purification.- Maintain strict temperature control during triflate addition.- During extraction, add more brine to help break emulsions. If emulsions persist, filter the mixture through a pad of celite.- Optimize the purification method. For chromatography, try different solvent systems. For recrystallization, screen various solvents.
Formation of Impurities - Reaction temperature too high.- Presence of oxygen or water.- Base reacting with the triflate.- Improve cooling efficiency of the reactor. Slow down the rate of addition of the triflate.- Ensure the reaction is performed under a strictly inert atmosphere with anhydrous solvents.- Use a non-nucleophilic, hindered base like DIPEA if the primary base is suspected to be problematic.
Runaway Reaction - Poor heat dissipation.- Addition of triflate is too fast.- IMMEDIATELY stop the addition of the triflate and apply maximum cooling to the reactor. If necessary, have an external cooling bath (e.g., dry ice/acetone) ready for emergency use.- Always add the triflate slowly and monitor the internal temperature continuously.

Safety Precautions

Handling 2,2-difluoroethyl triflate and other reagents in this protocol on a large scale requires strict adherence to safety procedures.

  • 2,2-Difluoroethyl Triflate: This is a reactive electrophile and should be handled with care. It is moisture-sensitive and can decompose to release triflic acid, which is highly corrosive.[9] Always handle in a well-ventilated fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[8][9]

  • Cesium Carbonate: Can be irritating to the skin, eyes, and respiratory tract. Avoid inhaling the dust.

  • DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

  • Pressure and Temperature: Be aware of potential pressure build-up in the reactor, especially during quenching. Ensure the reactor is properly vented. Always maintain control over the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13][14]

References

  • ResearchGate. (n.d.). Difluoroethylation Reactions of Organic Compounds | Request PDF. Retrieved from [Link]

  • Ni, P., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(51), 29849–29853.
  • Zhang, W., et al. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. The Journal of Organic Chemistry, 81(24), 12084–12090.
  • Ni, P., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(51), 29849–29853.
  • Anglia, M. J., et al. (2024).
  • Hu, J., et al. (2011). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 44(8), 615–627.
  • Ni, P., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.
  • University of Rochester. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Safety Data Sheet. Retrieved from [Link]

  • ZM Silane Limited. (2025, October 25). 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from [Link]

  • Powers, D. C., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9821–9825.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,2-DIFLUOROETHYL TRIFLATE: A Promising Compound for Manufacturers. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Prakash, G. K. S., & Yudin, A. K. (2005). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews, 105(11), 4045–4076.
  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Streamlined system for purifying and quantifying a diverse library of compounds and the effect of compound concentration measurements on the accurate interpretation of biological assay results. PubMed. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. Retrieved from [Link]

  • Advion Interchim Scientific. (2025, May 9). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up [Video]. YouTube. Retrieved from [Link]

  • Thieme. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Biotage. (2024, January 25). Scaling Up Flash Purification from Lab to Production [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. PubMed Central. Retrieved from [Link]

Sources

one-pot synthesis involving 2,2-difluoroethyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide:

One-Pot Synthesis Strategies for Heteroatom Difluoroethylation using 2,2-Difluoroethyl Trifluoromethanesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Gem-Difluoroethyl Moiety

In modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a drug candidate's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[2] Among the various fluorinated motifs, the gem-difluoroethyl group (–CH₂CF₂H) has emerged as a particularly valuable bioisostere for carbonyl or sulfonyl groups, offering a distinct electronic and conformational signature.[3]

The development of efficient and robust methods for introducing this group is therefore of paramount importance. This compound (commonly known as 2,2-difluoroethyl triflate) has been identified as a highly effective electrophilic reagent for this purpose.[4][5] Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, which facilitates nucleophilic substitution under mild conditions.[4]

This guide provides an in-depth exploration of one-pot synthesis protocols utilizing 2,2-difluoroethyl triflate for the direct difluoroethylation of heteroatom nucleophiles. By streamlining reaction sequences into a single vessel, these one-pot methods offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency—critical factors in the fast-paced environment of drug discovery and development.

Reagent Profile: this compound

2,2-Difluoroethyl triflate is a powerful electrophilic alkylating agent specifically designed for the transfer of the 2,2-difluoroethyl group.

Chemical Structure & Properties:

The reactivity of this reagent is dominated by the triflate moiety. The triflate anion is one of the most effective leaving groups known in organic chemistry. Its stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group, making the displacement by even moderate nucleophiles highly favorable.[4][6]

PropertyValueReference
Molecular Formula C₃H₃F₅O₃S[4]
Molecular Weight 214.11 g/mol [4]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 118-129.5 °C[4]
CAS Number 74427-22-8[7]

Safe Handling and Storage:

CAUTION: this compound is a corrosive and toxic compound. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe burns.[4][8]

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and national regulations.[9]

The One-Pot Difluoroethylation Workflow: Core Principles

The fundamental transformation is a bimolecular nucleophilic substitution (Sɴ2) reaction. A one-pot procedure leverages this reactivity by ensuring all components for the desired transformation are present or generated in situ without the need for intermediate isolation.

The general workflow involves the deprotonation of a heteroatom pronucleophile (such as a thiol or amine) to enhance its nucleophilicity, followed by the introduction of the 2,2-difluoroethyl triflate electrophile to complete the alkylation.

G cluster_0 Single Reaction Vessel NucH Pronucleophile (e.g., R-SH, R₂NH) Nuc_anion Nucleophile (e.g., R-S⁻, R₂N⁻) NucH->Nuc_anion Deprotonation Base Base (e.g., K₂CO₃, DIPEA) Base->Nuc_anion Product Difluoroethylated Product (F₂HCCH₂-NuR) Nuc_anion->Product Sɴ2 Attack Reagent 2,2-Difluoroethyl Triflate (F₂HCCH₂-OTf) Reagent->Product

Caption: General workflow for one-pot heteroatom difluoroethylation.

Protocol I: One-Pot S-Difluoroethylation of Thiols

Application: This protocol is highly effective for the synthesis of 2,2-difluoroethyl sulfides, which are valuable intermediates in agrochemical and pharmaceutical research. Thiols are excellent nucleophiles for this transformation, often providing high yields under mild conditions.[4]

Mechanism: The reaction proceeds via the formation of a highly nucleophilic thiolate anion, which readily displaces the triflate leaving group from the reagent.

G RSH R-SH Thiolate R-S⁻ RSH->Thiolate Deprotonation Base + Base Product R-S-CH₂-CHF₂ Thiolate:e->Product:w Sɴ2 Attack Triflate F₂HC-CH₂-OTf LeavingGroup + TfO⁻ Product->LeavingGroup

Caption: Sɴ2 mechanism for S-difluoroethylation of thiols.

Detailed Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol substrate (1.0 equiv).

  • Solvent & Base: Add a suitable anhydrous solvent (e.g., DMF or ACN, 0.1–0.5 M). Add a non-nucleophilic base (e.g., potassium carbonate (K₂CO₃, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.2 equiv)).

    • Expertise Note: The choice of base is critical. An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. For more sensitive substrates, an organic base like DIPEA can be used. The base's role is to generate the thiolate in situ, which is a significantly stronger nucleophile than the neutral thiol.

  • Cooling: Cool the stirred suspension/solution to 0 °C using an ice-water bath.

    • Expertise Note: This initial cooling helps to manage the exothermicity of the alkylation reaction, minimizing potential side reactions.

  • Reagent Addition: Add this compound (1.1 equiv) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,2-difluoroethyl sulfide.

Protocol II: One-Pot N-Difluoroethylation of Primary and Secondary Amines

Application: This protocol is used to synthesize N-(2,2-difluoroethyl)amines, key structural motifs in many biologically active compounds, including kinesin spindle protein inhibitors.[4][10]

Causality & Challenges: Direct N-alkylation with primary and secondary amines can be more complex than with thiols.[4] Potential challenges include:

  • Lower Nucleophilicity: Amines are generally less nucleophilic than thiolates.

  • Over-alkylation: Primary amines can undergo double alkylation to form a tertiary amine.

  • Protonation: The byproduct triflic acid (TfOH) can protonate the starting amine, rendering it non-nucleophilic.

A carefully chosen base is essential to neutralize the generated acid and maintain a sufficient concentration of the free, nucleophilic amine.

Detailed Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv).

  • Solvent & Base: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1–0.5 M). Add a suitable base (e.g., potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv)).

    • Expertise Note: A solid inorganic base with a large excess is highly recommended. K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and basic, often leading to faster reaction rates, especially for less reactive amines. The excess base is crucial to scavenge the triflic acid byproduct efficiently.

  • Reagent Addition: Add this compound (1.2 equiv) dropwise at room temperature. For highly reactive amines, cooling to 0 °C may be beneficial.

  • Reaction & Heating: Stir the reaction at room temperature or heat to 40-60 °C for 2-16 hours.

    • Expertise Note: Gentle heating is often required to drive the reaction to completion for less nucleophilic amines (e.g., anilines) or sterically hindered amines.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic base.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Representative Data Summary

The following table summarizes typical conditions and outcomes for the difluoroethylation of various heteroatom nucleophiles.

Nucleophile SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-MethylbenzenethiolK₂CO₃ACNRT292[4]
ThiophenolDIPEADMF0 to RT1.588[4]
BenzylamineK₂CO₃ACN50685[4]
MorpholineK₂CO₃ACNRT395[4]
AnilineCs₂CO₃DMF601275[4]

Note: Yields and conditions are representative and may vary based on substrate specifics.

Conclusion

This compound is a potent and versatile reagent for the direct introduction of the valuable 2,2-difluoroethyl group onto heteroatoms. The one-pot protocols detailed in this guide offer an efficient, reliable, and scalable pathway for the synthesis of key fluorinated building blocks. By understanding the underlying mechanistic principles and carefully selecting reaction conditions—particularly the base and solvent—researchers can effectively overcome common challenges and rapidly access a diverse range of difluoroethylated compounds. These streamlined synthetic routes are invaluable tools in the design and development of next-generation pharmaceuticals and agrochemicals.

References

  • Novel method to synthesize valuable fluorin
  • Groundbreaking Technique Develops Valuable Fluorin
  • Fluorinated building blocks in drug design: new pathways and targets.
  • Buy 2,2-Difluoroethyl trifluoromethanesulfon
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.MDPI.
  • Fluorination Methods for Drug Discovery and Development | Request PDF.
  • 2,2-Difluoroethyl Trifluoromethanesulfon
  • 2,2-DIFLUOROETHYL TRIFLUOROMETHANESULFON
  • 2,2-Difluoroethyl trifluoromethanesulfon
  • Difluoroalkylation of Anilines via Photoinduced Methods.
  • 2,2-Difluoroethyl trifluoromethanesulfon
  • CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfon
  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.

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Application Notes & Protocols: The Strategic Use of 2,2-Difluoroethyl Trifluoromethanesulfonate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to compounds with enhanced efficacy, metabolic stability, and optimized physicochemical properties.[1][2] The difluoromethyl group (CHF₂) and its derivatives are particularly valuable motifs, acting as bioisosteres that can significantly modulate a molecule's biological activity.[3][4] This guide provides an in-depth exploration of 2,2-difluoroethyl trifluoromethanesulfonate (also known as 2,2-difluoroethyl triflate), a pivotal reagent for introducing the 2,2-difluoroethyl moiety (-CH₂CHF₂) into a wide range of substrates. We will detail its chemical properties, mechanistic rationale, and provide field-proven protocols for its application in the synthesis of novel agrochemical entities, with a focus on heteroaromatic scaffolds common in fungicides and insecticides.

Introduction: The Value Proposition of the Difluoroethyl Moiety

The agrochemical industry is in a constant state of innovation, driven by the need for more effective, selective, and environmentally responsible crop protection agents.[1] Fluorination has emerged as a powerful strategy in this pursuit. The carbon-fluorine bond, one of the strongest in organic chemistry, imparts significant metabolic stability, while the unique electronic properties of fluorine can enhance binding affinity to target enzymes and receptors.[2]

While the trifluoromethyl (-CF₃) group is widely used, the difluoromethyl (-CHF₂) group offers a more nuanced modulation of a molecule's properties. It is often considered an isostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor.[5] this compound serves as a premier electrophilic source for the -CH₂CHF₂ group, enabling its direct installation onto nucleophilic atoms like nitrogen and oxygen, which are prevalent in the heterocyclic cores of many leading pesticides.[1][6][7]

Reagent Profile and Safety Mandates

This compound is a highly reactive liquid that demands careful handling. Its utility is derived from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, which facilitates nucleophilic substitution at the adjacent carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74427-22-8[8]
Molecular Formula C₃H₃F₅O₃S[8][9]
Molecular Weight 214.11 g/mol [8][9]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point 118 °C to 129.5 °C[8]
Primary Hazard Flammable, Corrosive, Acutely Toxic[8][10][11]

⚠️ Critical Safety Protocol:

This compound is classified as a flammable liquid and causes severe skin burns and eye damage.[10][11] It is also harmful if swallowed or inhaled.[8][9] All manipulations MUST be performed under an inert atmosphere (Nitrogen or Argon) inside a certified chemical fume hood.[8][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[10]

  • Handling: Use only non-sparking tools and explosion-proof equipment. Ground and bond containers when transferring material.

  • Storage: Store in a cool, well-ventilated, locked area, away from heat and ignition sources. The container should be kept tightly closed under an inert gas to protect from moisture.[10]

  • Spill & Emergency: In case of contact, immediately flush skin or eyes with water for at least 15 minutes and seek immediate medical attention.[10][12] For inhalation, move the person to fresh air.[10][12]

Core Application: Heteroatom-Difluoroethylation

The primary application of 2,2-difluoroethyl triflate in agrochemical synthesis is the alkylation of heteroatom nucleophiles, particularly the nitrogen atoms within heterocyclic scaffolds such as pyrazoles, imidazoles, and triazoles.[13][14][15] These cores are fundamental to many successful fungicides, including the widely used succinate dehydrogenase inhibitors (SDHIs).

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen or oxygen nucleophile attacks the electrophilic methylene carbon (-C H₂CHF₂), displacing the highly stable triflate anion. The choice of a non-nucleophilic base is critical to deprotonate the substrate without competing with it in the reaction.

Caption: General SN2 mechanism for difluoroethylation.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Optimization of base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: N-Difluoroethylation of a Pyrazole Precursor

This protocol is directly applicable to the synthesis of precursors for SDHI fungicides and other nitrogen-heterocycle-based agrochemicals.[13]

N_Alkylation_Workflow start 1. Setup - Oven-dried flask - N₂ Atmosphere - Magnetic Stirrer reactants 2. Charge Reactants - Pyrazole Substrate (1.0 eq) - Anhydrous Solvent (e.g., ACN) - Base (e.g., K₂CO₃, 1.5 eq) start->reactants addition 3. Reagent Addition - Cool to 0 °C (ice bath) - Add F₂HCCH₂OTf (1.2 eq)  dropwise via syringe reactants->addition reaction 4. Reaction - Warm to Room Temp. - Stir for 4-16h - Monitor by TLC/LC-MS addition->reaction workup 5. Work-up - Filter off base - Concentrate solvent - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify 6. Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Purify via flash  column chromatography workup->purify product 7. Final Product - N-Difluoroethylated  Pyrazole purify->product

Caption: Workflow for N-Difluoroethylation of Heterocycles.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equivalent) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (ACN) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Cool the stirring suspension to 0 °C using an ice-water bath. Add this compound (1.1-1.3 equivalents) dropwise over 5 minutes.

    • Causality Insight: Dropwise addition at low temperature helps to control any initial exotherm and minimize potential side reactions. Anhydrous conditions are crucial as the triflate reagent is moisture-sensitive.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-(2,2-difluoroethyl)pyrazole product.

Table 2: Representative Reaction Parameters for N-Difluoroethylation

Substrate TypeBaseSolventTemp (°C)Typical Yield
PyrazoleK₂CO₃ACN2585-95%
ImidazoleCs₂CO₃DMF2580-90%
IndazoleDBUTHF5075-85%
BenzimidazoleK₂CO₃DMF6070-85%

Note: Yields are illustrative and highly dependent on the specific substrate.

Protocol 2: O-Difluoroethylation of a Phenolic Precursor

This method is useful for synthesizing difluoroethyl aryl ethers, which can be key intermediates in certain classes of herbicides or fungicides.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, three-neck flask under a nitrogen atmosphere, add the phenolic substrate (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating a highly reactive phenoxide. The reaction is exothermic and produces hydrogen gas; careful, portion-wise addition is essential.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reagent Addition: Re-cool the mixture to 0 °C and add this compound (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound is a powerful and reliable reagent for the targeted installation of the 2,2-difluoroethyl group in agrochemical synthesis.[1] Its high reactivity, driven by the triflate leaving group, enables efficient alkylation of key nitrogen and oxygen nucleophiles under relatively mild conditions.[8] By mastering the handling and application protocols detailed in this guide, research and development scientists can effectively leverage this building block to create novel, fluorine-containing active ingredients, accelerating the discovery pipeline for next-generation crop protection solutions.

References

  • Enhancing Agrochemicals: The Role of 2,2-Difluoroethyl Trifluoromethanesulfon
  • Buy 2,2-Difluoroethyl trifluoromethanesulfon
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  • SAFETY DATA SHEET - 2,2-Difluoroethyl Trifluoromethanesulfon
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  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules | Request PDF.
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  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed.
  • 2,2-Difluoroethyl trifluoromethanesulfon

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Troubleshooting & Optimization

common side reactions with 2,2-difluoroethyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,2-difluoroethyl trifluoromethanesulfonate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this potent difluoroethylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its use. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.

Introduction to this compound

This compound, often abbreviated as F2-ethyl-OTf, is a powerful electrophilic reagent used to introduce the valuable 2,2-difluoroethyl moiety into a wide range of molecules.[1][2] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack.[1] This reactivity is central to its utility in the synthesis of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

However, the high reactivity of this compound also makes it prone to several side reactions. Understanding and mitigating these unwanted pathways is critical for achieving high yields and purity in your desired products. This guide will address the most common issues, from reagent stability to competitive reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: Its primary application is in nucleophilic substitution reactions to introduce the 2,2-difluoroethyl group onto various nucleophiles.[1] This includes the alkylation of heteroatoms such as nitrogen, oxygen, and sulfur.[1] It is a key reagent in the synthesis of complex molecules, including inhibitors of kinesin spindle protein for cancer therapy and efflux pump inhibitors in multidrug-resistant bacteria.[1]

Q2: What are the main hazards associated with this compound?

A2: This reagent is classified as a flammable liquid and vapor, is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][4] It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Q3: How should I properly store this compound?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] Due to its sensitivity to moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Q4: What are the common impurities found in this reagent and how can they affect my reaction?

A4: The most common synthesis route involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride.[1] Potential impurities arising from this process can include:

  • Residual 2,2-difluoroethanol: This can compete with your nucleophile, leading to the formation of undesired byproducts.

  • Trifluoromethanesulfonic acid: This can protonate your nucleophile, reducing its reactivity, or catalyze decomposition pathways.

  • Water: As a hygroscopic compound, 2,2-difluoroethanol can introduce water into the final product.[5] Water will readily hydrolyze the triflate, leading to the formation of trifluoromethanesulfonic acid and 2,2-difluoroethanol.

These impurities can significantly impact the outcome of your reaction. It is recommended to use a high-purity grade of the reagent or to purify it before use if you suspect contamination.

Troubleshooting Common Side Reactions

The high reactivity of this compound, while advantageous for desired transformations, can also lead to several common side reactions. Understanding the mechanisms behind these unwanted pathways is key to developing strategies to minimize their occurrence.

Side Reaction 1: Elimination (E2) vs. Substitution (SN2)

A primary challenge in reactions involving this compound is the competition between the desired SN2 pathway and the undesired E2 elimination pathway.

Causality:

The hydrogen atoms on the carbon adjacent to the triflate-bearing carbon are acidic due to the electron-withdrawing effects of the fluorine and triflate groups. In the presence of a strong or sterically hindered base, a proton can be abstracted, leading to the elimination of the triflate group and the formation of 1,1-difluoroethene.

Troubleshooting Guide:

Symptom Possible Cause Recommended Solution
Low yield of the desired substitution product and detection of a gaseous byproduct. The base used in the reaction is too strong or sterically hindered, favoring the E2 pathway.Opt for a weaker, non-nucleophilic base such as potassium carbonate or cesium carbonate. If a stronger base is required, consider using a less sterically hindered one at a lower temperature.
Reaction is sluggish and incomplete, even with a strong nucleophile. The nucleophile is also acting as a base, leading to the consumption of the starting material through the elimination pathway.Choose a nucleophile that is less basic. For example, when alkylating an alcohol, using the corresponding alkoxide (generated with a mild base) is preferable to using a strong, non-nucleophilic base to deprotonate the alcohol in situ.
Inconsistent yields between batches. The basicity of the reaction medium is not well-controlled, potentially due to impurities in the solvent or reagents.Ensure all solvents and reagents are anhydrous and free of basic impurities. Consider buffering the reaction mixture if precise pH control is critical.

Experimental Protocol: Minimizing Elimination in the N-alkylation of an Amine

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound, with measures taken to minimize the competing elimination reaction.

  • Reagent and Solvent Preparation: Ensure the amine, this compound, and solvent (e.g., acetonitrile or DMF) are anhydrous.

  • Reaction Setup: To a stirred solution of the amine (1.0 eq.) and a mild, non-nucleophilic base such as potassium carbonate (1.5 eq.) in the chosen anhydrous solvent, add this compound (1.1 eq.) dropwise at 0 °C under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

E2_vs_SN2 cluster_paths Reaction Pathways reagents This compound + Nucleophile/Base SN2 SN2 Pathway (Substitution) reagents->SN2 Weak, non-hindered base E2 E2 Pathway (Elimination) reagents->E2 Strong, hindered base product Desired Product: R-CH2CHF2 SN2->product byproduct Side Product: H2C=CF2 E2->byproduct Hydrolysis cluster_products Hydrolysis Products start This compound alcohol 2,2-Difluoroethanol start->alcohol Nucleophilic attack acid Trifluoromethanesulfonic Acid start->acid Leaving group departure water H2O (Moisture)

Caption: Hydrolysis of this compound.

Side Reaction 3: Thermal Decomposition

While generally stable at room temperature when pure, this compound can undergo thermal decomposition at elevated temperatures.

Causality:

The exact decomposition pathway can be complex, but studies on analogous fluorinated compounds suggest that at high temperatures, elimination of HF or other fragmentation reactions can occur. [6]The presence of impurities can lower the decomposition temperature.

Troubleshooting Guide:

Symptom Possible Cause Recommended Solution
Reaction mixture darkens or forms tar at elevated temperatures. Thermal decomposition of the reagent or product.Conduct the reaction at the lowest effective temperature. If heating is necessary, perform a small-scale trial to determine the thermal stability of the reaction mixture.
Formation of complex, unidentified byproducts. Multiple decomposition pathways are occurring.Ensure the purity of the starting material. Consider using a milder method for introducing the difluoroethyl group if high temperatures are unavoidable.

Conclusion

This compound is a highly effective reagent for difluoroethylation, but its successful application requires a thorough understanding of its reactivity and potential side reactions. By carefully controlling reaction conditions, particularly the choice of base, exclusion of water, and reaction temperature, researchers can minimize the formation of unwanted byproducts and achieve high yields of their desired products. This guide provides a framework for troubleshooting common issues, enabling scientists to harness the full potential of this valuable synthetic tool.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • Wang, F., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187.
  • American Chemical Society. (2023).

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Technical Support Center: Purification of Products from 2,2-Difluoroethyl Trifluoromethanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for purifying reaction products involving 2,2-difluoroethyl trifluoromethanesulfonate (2,2-difluoroethyl triflate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable difluoroethylated compounds.

2,2-Difluoroethyl triflate is a potent electrophilic reagent used to introduce the 2,2-difluoroethyl moiety into a variety of molecules, a critical step in the synthesis of many pharmaceutical and agrochemical candidates. However, the reactivity that makes this reagent so useful also presents unique challenges in purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your target compounds.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of products from 2,2-difluoroethyl triflate reactions.

Issue 1: Product Decomposition on Silica Gel

Question: My 2,2-difluoroethylated product appears to be decomposing or streaking excessively during silica gel chromatography. What is causing this, and how can I prevent it?

Answer:

Decomposition of products containing the 2,2-difluoroethyl group on silica gel is a frequent problem. The primary cause is the inherent acidity of standard silica gel and the presence of moisture.[1] The triflate anion (CF₃SO₃⁻) is an excellent leaving group, and any residual triflic acid or acidic protons on the silica surface can catalyze the hydrolysis of the triflate or the elimination of the difluoroethyl group. Additionally, the C-F bonds can be susceptible to hydrolysis under certain conditions.[2]

Causality Explained: The lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the silica surface can act as nucleophiles, and the acidic protons can protonate the ether linkage (if applicable) or other functional groups, making the molecule more susceptible to nucleophilic attack or elimination.

Troubleshooting Strategies:
  • Deactivate the Silica Gel:

    • Triethylamine (Et₃N) Wash: Before packing the column, prepare a slurry of silica gel in your chosen eluent system containing 0.1-1% triethylamine. This neutralizes the acidic sites on the silica.

    • Ammonia Treatment: For very sensitive compounds, bubbling ammonia gas through a slurry of silica gel in a non-protic solvent, followed by evaporation of the solvent, can be effective.

  • Use Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for acid-sensitive compounds. Choose the appropriate grade (basic or neutral) based on the stability of your compound.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[3]

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent option as it avoids the acidic environment of normal-phase silica.[3]

  • Anhydrous Conditions:

    • Ensure your solvents are anhydrous.

    • Dry your crude product thoroughly before loading it onto the column.

    • Consider performing the chromatography under an inert atmosphere (e.g., nitrogen or argon).

  • Rapid Purification:

    • Use flash chromatography to minimize the time your compound spends on the column.

    • If possible, use a shorter, wider column to speed up the elution.

Issue 2: Incomplete Removal of Triflic Acid or its Salts

Question: After my aqueous workup, I still have residual triflic acid or triflate salts in my product. How can I effectively remove them?

Answer:

Triflic acid is a very strong acid and can be challenging to remove completely with a simple aqueous wash, especially if your product has some water solubility. Triflate salts can also persist.

Troubleshooting Strategies:
  • Aqueous Workup Optimization:

    • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Use a saturated solution of NaHCO₃ to neutralize the triflic acid.[4] Perform multiple washes and check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

  • Non-Aqueous Workup:

    • Solid-Supported Base: Pass a solution of your crude product in an organic solvent through a short plug of a solid-supported base, such as sodium bicarbonate or potassium carbonate on silica gel.

    • Azeotropic Removal: For stubborn traces of triflic acid, co-evaporation with a non-polar solvent like toluene under reduced pressure can be effective.[4]

  • Precipitation/Trituration:

    • If your product is a solid, you may be able to precipitate it from a solution where the triflate salts are soluble.

    • Trituration of a solid product with a non-polar solvent in which triflic acid and its salts are insoluble (e.g., cold diethyl ether or hexanes) can effectively wash them away.[4]

Issue 3: "Oiling Out" During Recrystallization

Question: My 2,2-difluoroethylated product is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[5] This is often due to the solution being supersaturated at a temperature above the melting point of the impure compound, or a high concentration of impurities depressing the melting point.[5]

Troubleshooting Strategies:
  • Slow Cooling: Allow the hot, saturated solution to cool very slowly to room temperature. Rapid cooling often promotes oiling. Once at room temperature, you can then place it in an ice bath or refrigerator.[5]

  • Seeding: Add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[5]

  • Solvent System Modification:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.

    • Mixed Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) at room temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify the solution and then allow it to cool slowly.[5]

Issue 4: Co-elution of Starting Material or Byproducts

Question: I'm having difficulty separating my desired product from unreacted starting material or a closely related byproduct using column chromatography. What can I do?

Answer:

Co-elution is a common challenge when the polarity of the product and impurities are very similar.

Troubleshooting Strategies:
  • Optimize the Eluent System:

    • Systematic Solvent Screening: Experiment with different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Varying the ratio can significantly affect the separation.

    • Ternary Solvent Systems: Adding a third solvent in a small amount (e.g., 1-5% methanol in a dichloromethane/hexane mixture) can sometimes dramatically improve separation.

  • Chromatography Technique Modification:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better separate compounds with close Rƒ values.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load this solid onto the column. This can lead to sharper bands and better separation compared to loading the sample as a solution.[3]

  • Alternative Purification Methods:

    • Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide higher resolution.

    • Distillation: If your product is a liquid and has a significantly different boiling point from the impurities, distillation (simple, fractional, or vacuum) can be an effective purification method.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions using 2,2-difluoroethyl triflate?

A1: Common byproducts can include:

  • Unreacted Starting Material: The nucleophile that was intended to be difluoroethylated.

  • Hydrolysis Product (2,2-difluoroethanol): If moisture is present, 2,2-difluoroethyl triflate can hydrolyze to 2,2-difluoroethanol.[8]

  • Elimination Products: Depending on the substrate and reaction conditions, elimination reactions can occur.

  • Over-alkylation Products: If the nucleophile has multiple reactive sites, over-alkylation can be a problem.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a UV lamp to visualize spots if your compounds are UV-active. Staining with potassium permanganate, iodine, or other appropriate stains can be used for compounds that are not UV-active. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. For non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for assessing purity.[5]

Q3: What safety precautions should I take when working with 2,2-difluoroethyl triflate and its reaction mixtures?

A3: 2,2-Difluoroethyl triflate is classified as a toxic and corrosive substance.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Fume Hood: Handle the reagent and its reaction mixtures in a well-ventilated chemical fume hood.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10] The reagent is also moisture and air-sensitive.[10]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: How should I store my purified 2,2-difluoroethylated product?

A4: The stability of your product will depend on its specific structure. However, as a general precaution for compounds synthesized from a triflate reagent, it is advisable to store them in a cool, dry place, under an inert atmosphere if they are particularly sensitive to air or moisture. For long-term storage, keeping them in a freezer at -20°C is often recommended.[5]

III. Experimental Workflows and Data

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Product PolarityRecommended Starting Eluent System (v/v)
Non-polar95:5 Hexanes:Ethyl Acetate
Moderately Polar80:20 Hexanes:Ethyl Acetate
Polar50:50 Hexanes:Ethyl Acetate or Dichloromethane
Very Polar100% Ethyl Acetate or 95:5 Ethyl Acetate:Methanol

Note: These are starting points. The optimal solvent system should be determined by TLC analysis.

General Purification Workflow

Below is a generalized workflow for the purification of a product from a 2,2-difluoroethyl triflate reaction.

PurificationWorkflow A Reaction Completion B Aqueous Workup (e.g., NaHCO3 wash, Brine wash) A->B C Dry Organic Layer (e.g., Na2SO4 or MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E F Purification Method Selection E->F G Column Chromatography F->G Liquid or Solid H Recrystallization F->H Solid I Distillation F->I Liquid J Pure Product Analysis (NMR, MS, etc.) G->J H->J I->J K Storage J->K

Caption: General experimental workflow for product purification.

Troubleshooting Recrystallization Decision Tree

This diagram provides a logical path for troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting action_node action_node start Does it 'Oil Out'? q1 Are Crystals Forming? start->q1 No action_node1 Re-heat solution Add more solvent Cool slowly start->action_node1 Yes action_node2 Scratch flask with glass rod Add seed crystal q1->action_node2 No success Collect Crystals q1->success Yes action_node1->q1 action_node2->success

Caption: Decision tree for troubleshooting recrystallization.

IV. References

  • DSP-Systems. Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. Available from:

  • Benchchem. Technical Support Center: Purification of Propyl Triflate Reaction Products. Available from:

  • Benchchem. Technical Support Center: Purification of Phenyl Trifluoromethanesulfonate Reaction Products. Available from:

  • MDPI. The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. Available from:

  • Benchchem. Technical Support Center: Purification of Mannose Triflate. Available from:

  • Benchchem. Technical Support Center: Purification of 2,2-Difluoroethanol. Available from:

  • EPA. PERFLUOROALKYL AND POLYFLUOROAKLY SUBSTANCES (PFAS). Available from:

  • ResearchGate. Removal of Per- and Polyfluoroalkyl Substances using Super-Fine Powder Activated Carbon and Ceramic Membrane Filtration | Request PDF. Available from:

  • MDPI. Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. Available from:

  • Smolecule. Buy this compound | 74427-22-8. Available from:

  • Google Patents. US8975448B2 - Process for preparing 2,2-difluoroethanol. Available from:

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from:

  • Oakwood Chemical. This compound. Available from:

  • ChemicalBook. This compound | 74427-22-8. Available from:

  • PubChem. This compound | C3H3F5O3S | CID 2774089. Available from:

  • ChemWhat. This compound CAS#: 74427-22-8. Available from:

  • Fisher Scientific. SAFETY DATA SHEET. Available from:

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available from:

  • NIH. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. Available from:

  • Santa Cruz Biotechnology. This compound | CAS 74427-22-8 | SCBT. Available from:

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available from:

  • ChemRxiv. 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. Available from:

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from:

  • TCI Chemicals. This compound 74427-22-8. Available from:

  • ResearchGate. Difluoroethylation Reactions of Organic Compounds | Request PDF. Available from:

  • Chemsrc. CAS#:74427-22-8 | this compound. Available from: _

  • ResearchGate. The electrophilic difluoroethylation of amines Reaction conditions:.... Available from:

  • ChemicalBook. 74427-22-8(this compound) Product Description. Available from:

  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound 74427-22-8. Available from:

  • PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available from:

  • Moravek. Different Types of Impurities in Pharmaceuticals. Available from:

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handling and safety precautions for 2,2-difluoroethyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2,2-difluoroethyl trifluoromethanesulfonate (CAS 74427-22-8). This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, emergency procedures, and troubleshooting for common experimental issues. As a potent electrophile and moisture-sensitive reagent, stringent adherence to safety protocols is paramount.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that presents multiple risks. It is a flammable liquid and vapor.[1][2] The compound is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Inhalation or ingestion can be harmful, and it may cause respiratory irritation.[1][4][5] Furthermore, it is moisture-sensitive and can react violently with water.[3]

Q2: What are the appropriate storage conditions for this reagent?

A2: To maintain its integrity and ensure safety, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[2][6] Many suppliers recommend refrigeration, typically between 2-8°C.[3] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[1][2][6] The storage area should be designated for corrosive materials.[6]

Q3: What materials are incompatible with this compound?

A3: This reagent is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the known decomposition products of this compound?

A4: Hazardous decomposition products can include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[2] These toxic gases can be released in the event of a fire or thermal decomposition.

Q5: Can you provide the basic physical and chemical properties?

A5: Yes, here is a summary of its key properties:

PropertyValueSource(s)
Molecular Formula C₃H₃F₅O₃S[4][5][7]
Molecular Weight 214.11 g/mol [4][5][7]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 29 - 32 °C[3]
Density 1.62 g/cm³[2]
Refractive Index 1.33[2][8]

Section 2: Troubleshooting and Experimental Guides

This section provides step-by-step guidance for specific situations you may encounter during your experiments.

Troubleshooting Guide 1: Accidental Spills

An accidental spill of this compound requires immediate and appropriate action to mitigate risks.

Workflow for Spill Management

Spill_Management cluster_immediate_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal evacuate 1. Evacuate Immediate Area ventilate 2. Ensure Adequate Ventilation evacuate->ventilate Prevent inhalation ppe 3. Don Appropriate PPE ventilate->ppe Protect personnel absorb 4. Absorb with Inert Material ppe->absorb Initiate cleanup collect 5. Collect into a Closed Container absorb->collect Secure spilled material dispose 6. Dispose as Hazardous Waste collect->dispose Follow regulations

Caption: Workflow for managing a spill of this compound.

Detailed Steps for Spill Response:
  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert your lab supervisor and safety officer.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the sash at the lowest possible working height.[1]

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] If ventilation is inadequate, a respirator may be necessary.[1][4]

  • Containment: For small spills, absorb the material with a dry, inert absorbent such as sand or vermiculite. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the waste container according to your institution's hazardous waste disposal procedures.[3][4]

Troubleshooting Guide 2: Quenching Unused Reagent or Reaction Mixtures

Due to its reactivity, especially with water, quenching this compound must be done with extreme caution. A slow, controlled neutralization is critical.

Recommended Quenching Protocol:
  • Inert Atmosphere: Conduct the quenching procedure in a fume hood under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the reaction vessel or the container with the unused reagent in an ice/water bath to manage the exothermic reaction.

  • Dilution: Dilute the reagent or reaction mixture with an inert, anhydrous solvent (e.g., dichloromethane) to reduce its concentration.

  • Slow Addition of a Protic Solvent: Slowly add a less reactive alcohol, such as isopropanol or ethanol, dropwise with vigorous stirring.[9]

  • Cautious Addition of Water: Once the initial reaction with the alcohol has subsided, cautiously add water dropwise.[9][10]

  • Neutralization: After the reaction is complete, neutralize the mixture with a dilute acid or base as appropriate, monitoring the pH.

  • Disposal: The neutralized aqueous solution can then be disposed of according to institutional guidelines.

Diagram of the Quenching Process

Quenching_Process start Start: Unused Reagent in Flask cool 1. Cool to 0°C (Ice Bath) start->cool dilute 2. Dilute with Anhydrous Solvent cool->dilute add_alcohol 3. Add Isopropanol Dropwise dilute->add_alcohol Control exotherm add_water 4. Add Water Cautiously add_alcohol->add_water After initial reaction subsides neutralize 5. Neutralize Mixture add_water->neutralize dispose 6. Dispose of Waste neutralize->dispose

Caption: Step-by-step process for safely quenching this compound.

Section 3: Personal Protective Equipment (PPE) and First Aid

Mandatory Personal Protective Equipment (PPE)

Proper PPE is your first line of defense. The following should be worn at all times when handling this chemical:

  • Eye Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use an approved respirator.[1][4]

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[2]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

References

  • MSDS of this compound. (n.d.). Capot Chemical Co., Ltd. [Link]

  • CAS#:74427-22-8 | this compound | Chemsrc. (2025, August 20). Chemsrc. [Link]

  • This compound - ZM Silane Limited. (2025, October 25). ZM Silane Limited. [Link]

  • This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

  • This compound | C3H3F5O3S | CID 2774089 - PubChem. (n.d.). PubChem. [Link]

  • Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines - Supporting Information. (n.d.). [Link]

  • Quenching Reactive Substances - KGROUP. (2006, October 27). Virginia Tech Chemistry Department. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Difluoroethylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the difluoroethyl group into organic molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve successful outcomes.

Introduction to Difluoroethylation

The difluoroethyl moiety (–CF₂CH₃) is of growing interest in medicinal and agrochemical chemistry due to its unique properties. It can serve as a lipophilic bioisostere for hydroxyl and thiol groups, potentially improving a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, the introduction of this group is not always straightforward. This guide will help you troubleshoot common issues and optimize your reaction protocols.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during difluoroethylation reactions.

Problem 1: Low or No Product Yield

Question: I am not getting any of my desired difluoroethylated product, or the yield is very low. What are the possible causes and how can I fix this?

Answer:

Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction setup. Let's break down the potential culprits and their solutions.

A. Reagent Quality and Handling:

  • Purity of Starting Materials: Ensure your substrate and reagents are pure. Impurities can interfere with the reaction.[4]

  • Reagent Stability: Many difluoroethylating agents can be sensitive to air and moisture.[5][6]

    • Recommendation: Use freshly opened reagents or purify them before use. Store them under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. For instance, aminodifluorosulfinium salts like XtalFluor-E and XtalFluor-M are crystalline and more stable than traditional reagents like DAST, making them easier to handle.[5]

  • Solvent Purity: Use dry, degassed solvents. Residual water or oxygen can quench reactive intermediates.[4]

B. Reaction Conditions:

  • Inert Atmosphere: Many difluoroethylation reactions, especially those involving organometallic reagents or radical intermediates, are sensitive to oxygen.[2][3]

    • Recommendation: Ensure your reaction vessel is properly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control: The optimal temperature can be crucial. Some reactions require low temperatures to prevent side reactions, while others need heating to proceed.[7]

    • Recommendation: Carefully monitor and control the reaction temperature. If no reaction is observed at the recommended temperature, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Reagent Stoichiometry: The ratio of reagents is critical. An excess of one reagent may lead to side product formation or decomposition.

    • Recommendation: Carefully check your calculations and consider performing a small optimization screen to determine the optimal stoichiometry for your specific substrate.[4]

C. Catalyst and Additive Issues (for catalyzed reactions):

  • Catalyst Activity: The catalyst may be inactive. This can be due to improper storage, handling, or the presence of catalyst poisons in your starting materials or solvent.

    • Recommendation: Use a fresh batch of catalyst. For metal-catalyzed reactions, ensure that ligands are pure and handled under inert conditions.[2][3]

  • Missing or Incorrect Additives: Some reactions require specific additives to proceed efficiently. For example, in some palladium-catalyzed difluoroethylations, additives like hydroquinone and Fe(acac)₃ can be crucial.[2]

    • Recommendation: Double-check the procedure to ensure all necessary additives are included in the correct amounts.

Problem 2: Formation of Multiple Products and Byproducts

Question: My reaction is messy, and I'm seeing multiple spots on my TLC plate. How can I improve the selectivity of my difluoroethylation reaction?

Answer:

The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. Here’s how to address this:

A. Competing Reaction Pathways:

  • Over-reaction or Decomposition: The desired product might be unstable under the reaction conditions, leading to decomposition or further reaction.

    • Recommendation: Monitor the reaction closely over time using TLC or LC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed or when the product concentration is at its maximum.[4][8]

  • Regioselectivity Issues: For substrates with multiple reactive sites, you may be getting a mixture of isomers.

    • Recommendation: The choice of difluoroethylating reagent and reaction conditions can significantly influence regioselectivity. For example, superacid-promoted difluoroethylation of aromatic amines has been shown to be highly regioselective.[7] Consider exploring different methodologies if regioselectivity is a persistent issue.

B. Byproduct Formation:

  • Elimination vs. Substitution: In the deoxyfluorination of alcohols, elimination to form an alkene can be a competing side reaction.[9]

    • Recommendation: Reagents like XtalFluor, in conjunction with a promoter, can be more selective and produce fewer elimination byproducts compared to DAST.[5]

  • Hydrolysis of Reagents: If water is present, some difluoroethylating reagents can hydrolyze, leading to unwanted byproducts.

    • Recommendation: As mentioned before, ensure anhydrous conditions.

C. Purification Challenges:

  • Difficulty in Separating Product from Byproducts: Sometimes, the byproducts have similar polarities to the desired product, making purification by column chromatography difficult.[10]

    • Recommendation: Consider alternative purification techniques such as preparative TLC, HPLC, or crystallization. It may also be possible to derivatize the product or byproduct to alter its polarity, facilitating separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which difluoroethylation method is best for my substrate?

The optimal method depends heavily on the functional groups present in your substrate.

  • For Alcohols: Deoxyfluorination is a common strategy. Reagents like DAST and Deoxo-Fluor are classic choices, but newer reagents like XtalFluor-E and XtalFluor-M offer improved stability and selectivity.[5][9][11] A recently developed method for the direct difluoromethylation of alcohols utilizes an electrophilic difluoromethylated sulfonium ylide under mild conditions.[12]

  • For Amines and Thiols: These nucleophiles can often be directly difluoroethylated. For example, electrophilic 2,2-difluoroethylation can be achieved using a hypervalent iodine reagent.[13][14] Catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid has also been reported, which may be adaptable for difluoroethylation.[13]

  • For Aryl Compounds: Metal-catalyzed cross-coupling reactions are prevalent. Palladium and nickel-catalyzed couplings of aryl boronic acids with a difluoroethyl source are common.[2][3][15] Photocatalytic methods are also emerging as a mild and efficient alternative.[16][17] Superacid-promoted methods can directly difluoroethylate electron-rich aromatics.[7]

Q2: How do I monitor the progress of my difluoroethylation reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. However, fluorinated compounds can sometimes have poor visualization with standard UV lamps or stains. It's advisable to use a combination of visualization techniques (e.g., UV, potassium permanganate, ceric ammonium molybdate).[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the masses of the components in your reaction mixture, helping to identify your product and any major byproducts.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for monitoring the formation of fluorinated products. The disappearance of the signal from the difluoroethylating reagent and the appearance of a new signal corresponding to the product can be tracked.[20] ¹H NMR can also be used to monitor the disappearance of the starting material.

Q3: My difluoroethylating reagent seems to be decomposing upon storage. How can I prevent this?

Reagent stability is a critical factor for successful and reproducible reactions.[21][22]

  • Storage: Store reagents in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere.

  • Handling: Minimize exposure to air and moisture. Use techniques like a glovebox or Schlenk line for handling highly sensitive reagents.

  • Check for Signs of Decomposition: Discoloration or changes in physical appearance can indicate decomposition. If in doubt, it's best to use a fresh batch of the reagent.

Q4: I am working with a photocatalytic difluoroethylation. What are the key parameters to optimize?

Photocatalytic reactions have their own set of critical parameters:

  • Light Source: The wavelength and intensity of the light source must be appropriate for the photocatalyst being used.[16][23][24]

  • Photocatalyst Loading: The concentration of the photocatalyst should be optimized. Too little may result in a slow reaction, while too much can lead to light absorption issues or side reactions.

  • Solvent: The solvent should be transparent to the wavelength of light being used and should not quench the excited state of the photocatalyst.

  • Degassing: Oxygen can quench the excited state of the photocatalyst, so it is crucial to thoroughly degas the reaction mixture.

Part 3: Experimental Protocols and Data

Example Protocol: Palladium-Catalyzed Difluoroethylation of an Aryl Boronic Acid

This protocol is a generalized example based on literature procedures.[2][15] Always refer to the specific literature for your chosen reaction and perform a risk assessment before starting any new procedure.

Materials:

  • Aryl boronic acid (1.0 equiv)

  • Difluoroethylating agent (e.g., CH₃CF₂Cl, 1.5 equiv)[15]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl boronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the difluoroethylating agent.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Common Difluoroethylation Reagents and Their Applications
Reagent ClassExample(s)Typical SubstratesKey Considerations
Nucleophilic TMSCF₂HAldehydes, ketones, iminesOften requires activation with a fluoride source.[25]
Electrophilic (2,2-difluoro-ethyl)(aryl)iodonium triflateAmines, thiols, alcoholsHypervalent iodine reagents can be highly effective.[13][14]
Radical Precursors Sodium difluoroethylsulfinate (DFES-Na)Alkenes, unsaturated amidesOften used in electrochemical or photocatalytic methods.[1]
Deoxyfluorinating DAST, Deoxo-Fluor, XtalFluor-E/MAlcoholsStability and selectivity vary significantly between reagents.[5][9]
Cross-Coupling CH₃CF₂Cl, BrCF₂CO₂EtAryl boronic acids, aryl halidesRequires a transition metal catalyst (e.g., Pd, Ni, Cu).[2][15][25]

Part 4: Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check Check Reagent Quality (Purity, Stability, Handling) start->reagent_check Step 1 conditions_check Verify Reaction Conditions (Inert Atmosphere, Temp, Stoichiometry) reagent_check->conditions_check Reagents OK? catalyst_check Assess Catalyst/Additive Activity (For Catalyzed Reactions) conditions_check->catalyst_check Conditions Correct? re_run Re-run Reaction with Verified Parameters catalyst_check->re_run Catalyst OK? optimize Systematically Optimize Conditions (Temp, Solvent, Concentration) re_run->optimize Yield Still Low? new_method Consider Alternative Difluoroethylation Method optimize->new_method Optimization Fails?

Caption: A decision tree for troubleshooting low-yield difluoroethylation reactions.

Generalized Photocatalytic Difluoroethylation Cycle

Photocatalytic_Cycle PC PC PC_star PC* PC->PC_star PC_star->PC Quenching PC_red PC.- PC_star->PC_red SET PC_red->PC Regeneration Reagent R-CF2H (Radical Precursor) Radical •CF2H Reagent->Radical Substrate_Radical [Substrate-CF2H]• Radical->Substrate_Radical Addition Substrate Substrate Substrate->Substrate_Radical Product Product-CF2H Substrate_Radical->Product H-atom transfer or oxidation

Caption: A simplified diagram of a general photocatalytic difluoroethylation cycle.

References

  • Difluoroethylation Reactions of Organic Compounds | Request PDF - ResearchGate. Available from: [Link]

  • A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. Available from: [Link]

  • Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates - NIH. Available from: [Link]

  • Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed. Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Direct Superacid-Promoted Difluoroethylation of Aromatics - PubMed. Available from: [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Available from: [Link]

  • 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC - NIH. Available from: [Link]

  • The electrophilic difluoroethylation of amines Reaction conditions:... - ResearchGate. Available from: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]

  • A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS | International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST) - INENCE PUBLICATIONS. Available from: [Link]

  • (PDF) Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - ResearchGate. Available from: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]

  • Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC - NIH. Available from: [Link]

  • Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC - NIH. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - Organic Chemistry Portal. Available from: [Link]

  • Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air - PubMed. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor | Request PDF - ResearchGate. Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available from: [Link]

  • Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed. Available from: [Link]

  • Reagent Formulation and Handling - Hampton Research. Available from: [Link]

  • Difluoroalkylation/C–H Annulation Cascade Reaction Induced by Visible-Light Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Purification - Life Sciences - Tradebe. Available from: [Link]

  • EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents - CLSI. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in Difluoroethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Drawing from established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting, from initial diagnosis to targeted optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries. For more detailed solutions, please refer to the in-depth troubleshooting guides that follow.

Q1: My reaction shows no product formation. Where should I begin troubleshooting?

Start by verifying the fundamentals. Ensure all reagents are pure and were handled correctly, especially if they are air or moisture-sensitive.[1] Confirm that your glassware was rigorously dried. Re-check calculations for reagent stoichiometry. A simple logical workflow can help isolate the issue.

Q2: The reaction is working, but my yield is consistently low. What are the most likely causes?

Low yields often stem from suboptimal reaction conditions, incomplete conversion, or product loss during workup and purification.[2] Common culprits include:

  • Insufficiently active catalyst: The catalyst may be partially deactivated or used at too low a loading.

  • Inappropriate temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[3]

  • Incorrect base or solvent: The choice of base and solvent is critical and highly interdependent.[4][5] A non-optimal choice can hinder reactivity or promote side reactions.

  • Moisture contamination: Water can destroy sensitive reagents and intermediates.[3]

Q3: My crude ¹⁹F NMR or LC-MS shows multiple fluorine-containing species. What are the common side reactions?

The formation of byproducts is a frequent cause of low yields. Depending on your substrate and reagents, you might be observing:

  • β-Fluoride Elimination: Unstable anionic intermediates can readily eliminate a fluoride ion to form α-fluorovinyl compounds.[6][7] This is common when using strong, non-hindered bases with certain substrates.

  • Hydrolysis: Trace water can lead to the formation of undesired hydroxy- or oxo-byproducts.[4]

  • Competing Reactions: The difluoroethylating reagent might react with the solvent or the base itself. For instance, using potassium tert-butoxide with isothiocyanates can lead to the addition of the base to the substrate.[8]

Q4: How do I select the appropriate difluoroethylation reagent and catalyst system?

Selection depends heavily on the substrate's functional groups and the desired bond formation (C-C, C-N, C-O, C-S).

  • For nucleophilic difluoroethylation (e.g., of aldehydes/ketones), reagents like TMSCF₂H are common, often activated by a base.[8]

  • For cross-coupling reactions to form C(sp²)-CF₂H bonds, systems involving a transition metal catalyst (Cu, Pd, Ni) and a difluoroethyl source (e.g., BrCF₂P(O)(OEt)₂, Ar-SO₂CF₂H) are employed.[8][9] The choice of metal and ligand must be optimized for the specific substrate, such as an aryl halide or boronic acid.[8]

In-Depth Troubleshooting Guides

Guide 1: Issues with Reagents, Substrate, and Reaction Setup

Even the most robust protocol can fail if the foundational elements are compromised.

Symptom: Reaction is sluggish, stalls before completion, or fails entirely.

Potential CauseScientific Rationale & Recommended Solution
Reagent Decomposition Difluoroethylation reagents can be unstable. For example, some hypervalent iodine reagents are sensitive to light and temperature. Solution: Verify the purity of your reagents via NMR or titration before use. Store them under the recommended conditions (e.g., in a desiccator, freezer, protected from light). Purchase fresh reagents if degradation is suspected.
Moisture or Air Contamination Many organometallic catalysts and strong bases are highly sensitive to water and oxygen. Moisture can protonate anionic intermediates or hydrolyze the catalyst.[3] Solution: Ensure all glassware is flame- or oven-dried immediately before use.[1] Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Substrate Incompatibility Certain functional groups on the substrate can interfere with the reaction. For example, acidic protons (e.g., from alcohols, carboxylic acids) can quench strong bases or organometallic reagents.[8] Steric hindrance near the reaction site can also impede reactivity.[4] Solution: Protect incompatible functional groups before the reaction. If steric hindrance is an issue, consider using a less bulky reagent, a smaller catalyst ligand, or increasing the reaction temperature to overcome the activation barrier.
Protocol: Ensuring Anhydrous Conditions
  • Assemble all glassware (reaction flask, condenser, addition funnel) and a magnetic stir bar.

  • Heat the glassware with a heat gun under high vacuum for 5-10 minutes until all visible moisture is gone.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

  • Add reagents and anhydrous solvents via syringe or cannula under the inert atmosphere.

Guide 2: Catalyst Inefficiency and Deactivation

The catalyst is the engine of many difluoroethylation reactions; its health is paramount.

Symptom: The reaction starts but does not go to completion, or activity diminishes over time.

Potential CauseScientific Rationale & Recommended Solution
Catalyst Poisoning The active metal center can be irreversibly bound by certain functional groups or impurities, rendering it inactive. Common poisons include sulfur-containing compounds (thiols, thioethers) and sometimes strongly coordinating phosphines or amines.[10][11] Solution: Purify the substrate to remove potential poisons. If the substrate itself contains a poisoning group that is not the reaction site, a higher catalyst loading or a more poison-resistant catalyst may be required.
Thermal Degradation (Sintering) At high temperatures, fine catalyst particles can agglomerate into larger, less active particles, reducing the available surface area and number of active sites.[12] Solution: Determine the optimal temperature range for your reaction. If high temperatures are necessary, try to shorten the reaction time.[3] Consider using microwave irradiation for rapid, controlled heating, which can sometimes minimize degradation.[4]
Fouling by Byproducts Insoluble byproducts or polymers can precipitate onto the catalyst surface, blocking active sites.[13] This is sometimes observed as the reaction mixture turning dark or heterogeneous. Solution: Analyze the reaction mixture to identify byproducts.[14] Adjusting the solvent or concentration may keep all species in solution. If fouling is unavoidable, a higher catalyst loading might be needed to compensate for the loss of active sites over time.
Visualization: Troubleshooting Catalyst-Related Issues

Below is a decision-making workflow for diagnosing catalyst problems.

catalyst_troubleshooting start Low Yield or Stalled Reaction check_purity Are substrate and solvents free of poisons (e.g., sulfur)? start->check_purity check_loading Is catalyst loading optimal? check_purity->check_loading Yes purify Purify Substrate/ Use High-Purity Solvents check_purity->purify No check_temp Is temperature appropriate? check_loading->check_temp Yes increase_loading Screen Catalyst Loading (e.g., 1, 2, 5 mol%) check_loading->increase_loading No end_fail Consult Further Literature check_temp->end_fail Yes optimize_temp Screen Temperature (e.g., RT, 60, 100°C) check_temp->optimize_temp No end_success Problem Solved purify->start Re-run increase_loading->start Re-run optimize_temp->start Re-run

Caption: A workflow for troubleshooting catalyst issues.

Guide 3: Suboptimal Reaction Conditions

The interplay of solvent, base, temperature, and concentration defines the reaction environment and is a fertile ground for optimization.

Symptom: Low conversion, slow reaction rate, or formation of multiple byproducts.

Visualization: Key Reaction Parameters

reaction_parameters cluster_conditions Reaction Conditions center Reaction Yield temp Temperature temp->center solvent Solvent solvent->center base Base base->center conc Concentration conc->center

Caption: Critical parameters influencing reaction yield.

Optimization Strategies
ParameterScientific Rationale & Optimization Protocol
Solvent The solvent must dissolve all components and stabilize reactive intermediates. Polar aprotic solvents (e.g., DMSO, DMF, DMA) are often preferred for reactions involving charged intermediates as they do not quench nucleophilicity.[3][4] Protocol: Screen a panel of anhydrous solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF). Run small-scale parallel reactions and monitor conversion by LC-MS or ¹⁹F NMR.
Base The base's strength and steric bulk are critical. A base must be strong enough to deprotonate a precursor or activate a reagent but should not cause side reactions like β-elimination or react with the substrate.[5][6] For example, a sterically hindered base like tPentOK was found to be superior to tBuOK in preventing undesired side reactions with isothiocyanates.[8] Protocol: If side reactions are observed, switch to a more sterically hindered base (e.g., from K₂CO₃ to Cs₂CO₃ or from tBuOK to LHMDS). Screen a range of bases in your optimal solvent.
Temperature Temperature controls the reaction rate. Low temperatures can make the reaction impractically slow, while high temperatures can cause decomposition of reagents or products.[3] Protocol: Start at room temperature. If the reaction is slow, incrementally increase the temperature (e.g., in 20 °C steps) and monitor for both product formation and decomposition. An optimal temperature will maximize the rate of product formation relative to degradation.[3]
Guide 4: Product Isolation and Purification Challenges

A high-yielding reaction can be undermined by losses during workup and purification.[2]

Symptom: Good conversion in the crude reaction mixture, but low isolated yield.

Potential CauseScientific Rationale & Recommended Solution
Product Volatility Low molecular weight difluoroethylated compounds can be volatile. Solution: Be cautious when removing solvent under reduced pressure (rotoevaporation).[1] Use a cold trap and avoid excessive heating of the water bath. If volatility is high, consider extracting into a high-boiling solvent before concentration or proceeding directly to chromatography after a simple filtration.
Product Instability The product may be sensitive to the conditions of workup or purification (e.g., acid/base from an aqueous wash, or silica gel).[2] Solution: Before a full-scale workup, test the stability of your product by exposing a small aliquot of the crude mixture to the planned conditions (e.g., 1M HCl, saturated NaHCO₃, silica gel) and re-analyzing by TLC or LC-MS.[2] If instability is found, use neutral washes and consider alternative purification methods like neutral alumina chromatography or preparative HPLC.
Difficult Separation The product may have similar polarity to a starting material or a major byproduct, making chromatographic separation difficult.[15][16] Solution: Explore different solvent systems (e.g., hexanes/EtOAc, DCM/MeOH) for column chromatography. If co-elution persists, consider derivatization of the impurity to alter its polarity, or use an alternative purification technique such as recrystallization or preparative thin-layer chromatography.
References
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  • A. B. D. de Souza, et al., Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-, Journal of Radioanalytical and Nuclear Chemistry, 2022.

  • University of Rochester Department of Chemistry, How to Improve Yield, University of Rochester Chemistry Guides.

  • X. Liu, et al., Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles, Nature Communications, 2022.

  • S. Verhaeghen, et al., A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations, Scientific Reports, 2025.

  • Request PDF, Base Catalysis Enables Access to α,α-Difluoroalkylthioethers, ResearchGate, 2025.

  • A. Karuo, et al., Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane, Beilstein Journal of Organic Chemistry, 2021.

  • University of Rochester Department of Chemistry, How To: Troubleshoot a Reaction, University of Rochester Chemistry Guides.

  • Y. Li, et al., Strategies for difluoroethylation functionalization, ResearchGate, 2022.

  • Request PDF, Difluoroethylation Reactions of Organic Compounds, ResearchGate, 2022.

  • Reddit r/Chempros, What are some common causes of low reaction yields?, Reddit, 2024.

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  • W. Shu, Copper-Catalyzed Difluoroalkylation Reaction, Molecules, 2022.

  • Beilstein Journals, Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane, Beilstein Journal of Organic Chemistry, 2021.

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  • National Institutes of Health, Challenges and solutions for the downstream purification of therapeutic proteins, Bioengineering & Translational Medicine, 2024.

  • OUCI, Mechanisms of catalyst deactivation, Applied Catalysis A: General, 2001.

  • YouTube, Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1, YouTube, 2020.

Sources

Technical Support Center: 2,2-Difluoroethyl Trifluoromethanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-difluoroethyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of this potent difluoroethylating agent. Here, we will delve into the nuances of its reactivity, with a special focus on mitigating the formation of elimination side products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, often abbreviated as CF₂HCH₂OTf, is a powerful electrophilic reagent used to introduce the 2,2-difluoroethyl (-CH₂CF₂H) moiety into organic molecules.[1][2] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the molecule highly reactive towards nucleophiles.[1] Its primary application is in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries, where the 2,2-difluoroethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3]

Q2: What are the common side reactions observed when using this compound?

A2: The most common side reaction is β-elimination, which competes with the desired nucleophilic substitution (SN2) reaction. This elimination reaction leads to the formation of 1,1-difluoroethene gas and the corresponding acid of the nucleophile. The high reactivity of the triflate leaving group, combined with the electron-withdrawing nature of the fluorine atoms which increases the acidity of the β-hydrogens, makes elimination a significant challenge, particularly with strong bases or sterically hindered nucleophiles.

Q3: Why is elimination a more significant problem with this compound compared to non-fluorinated analogs?

A3: The two fluorine atoms on the β-carbon have a strong electron-withdrawing inductive effect. This effect increases the acidity of the protons on the α-carbon (the -CH₂- group), making them more susceptible to abstraction by a base. This heightened acidity can favor an E1cb (Elimination Unimolecular conjugate Base) mechanism or facilitate a concerted E2 elimination.[4] In an E1cb mechanism, a carbanion intermediate is formed after deprotonation, which then expels the leaving group.[4]

Troubleshooting Guide: Minimizing Elimination Side Products

The competition between substitution (SN2) and elimination (E2/E1cb) is a critical factor to control for successful 2,2-difluoroethylation. The outcome of the reaction is highly dependent on the choice of nucleophile, base, solvent, and temperature.

Understanding the Mechanistic Dichotomy

The desired reaction is a bimolecular nucleophilic substitution (SN2) where the nucleophile attacks the carbon bearing the triflate leaving group. The competing elimination reaction is typically a bimolecular process (E2) where a base abstracts a proton from the adjacent carbon, leading to the formation of a double bond and expulsion of the triflate. Given the acidity of the α-protons, an E1cb mechanism is also a plausible pathway.

G cluster_0 Reaction Pathways Start CF₂HCH₂OTf + Nu⁻/Base SN2 SN2 Pathway (Substitution) Start->SN2 Nucleophilic Attack E2 E2 Pathway (Elimination) Start->E2 Concerted H⁺ Abstraction E1cb E1cb Pathway (Elimination) Start->E1cb Stepwise H⁺ Abstraction Product CF₂HCH₂-Nu SN2->Product Side_Product CF₂=CH₂ + HOTf + Base-H⁺ E2->Side_Product E1cb->Side_Product

Caption: Competing SN2, E2, and E1cb pathways for this compound.

Detailed Troubleshooting Strategies

Issue 1: Low yield of desired product with O-Nucleophiles (Phenols and Alcohols)

Observation: When reacting a phenol or an aliphatic alcohol with this compound, you observe significant formation of the starting material and/or decomposition, with only a small amount of the desired ether product.

Root Cause Analysis: O-nucleophiles, particularly when deprotonated to form alkoxides or phenoxides, are also strong bases. The use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the alcohol can significantly favor the elimination pathway. Direct nucleophilic attack of alcohols on 2,2-difluoroethyl triflate can be inefficient.[5]

Recommended Solutions:

  • Choice of Base: Employ a weaker, non-nucleophilic base to minimize elimination. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often good choices. These bases are sufficiently strong to deprotonate phenols but are less likely to induce elimination compared to stronger alkoxide bases.[1]

  • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). These solvents can help to solvate the cation of the base, potentially reducing its basicity while still allowing for the nucleophilic attack.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination. Start at room temperature and gently warm if necessary.

  • Alternative Reagents: For challenging substrates, consider using a hypervalent iodine reagent such as (2,2-difluoroethyl)(aryl)iodonium triflate. These reagents have been shown to be highly effective for the 2,2-difluoroethylation of alcohols and phenols, proceeding through a different mechanism that avoids the direct use of strong bases.[3][5]

ParameterRecommendation for O-NucleophilesRationale
Base Cs₂CO₃, K₂CO₃Weaker bases that minimize proton abstraction from the substrate.
Solvent DMF, MeCNPolar aprotic solvents that can favor SN2 reactions.
Temperature 0 °C to room temperatureLower temperatures generally disfavor elimination.
Issue 2: Complex mixture and low conversion with N-Nucleophiles (Amines)

Observation: Reaction of a primary or secondary amine with this compound results in a complex mixture of products, including the starting amine, the desired mono-alkylated product, and potential over-alkylation products, along with evidence of elimination.

Root Cause Analysis: Amines can act as both nucleophiles and bases. While they are generally less basic than alkoxides, they can still promote elimination. Primary amines can undergo over-alkylation to form the tertiary amine. Furthermore, direct reaction of amines with 2,2-difluoroethyl triflate can be sluggish.[6]

Recommended Solutions:

  • Use of a Hindered, Non-Nucleophilic Base: To deprotonate the amine or to act as a proton sponge, consider using a hindered amine base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are poor nucleophiles due to steric hindrance but can effectively scavenge the triflic acid byproduct without promoting elimination.

  • Stoichiometry Control: Use a slight excess of the amine nucleophile to favor mono-alkylation and to act as the base.

  • Solvent Choice: Polar aprotic solvents like acetonitrile are generally preferred.

  • Temperature Management: Maintain a low to moderate reaction temperature to control the reaction rate and minimize side reactions.

  • Alternative Reagents: Similar to O-nucleophiles, hypervalent iodine reagents are highly effective for the 2,2-difluoroethylation of amines and can provide cleaner reactions and higher yields.[3]

G cluster_1 Troubleshooting Workflow for N-Nucleophiles Start Low Yield with Amine Nucleophile Check_Base Is a strong, unhindered base used? Start->Check_Base Use_Hindered_Base Switch to a hindered base (e.g., DIPEA, 2,6-lutidine) Check_Base->Use_Hindered_Base Yes Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp No Success Improved Yield Use_Hindered_Base->Success Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Consider_Alternative Consider alternative reagent (e.g., hypervalent iodine reagent) Check_Temp->Consider_Alternative No Lower_Temp->Success Consider_Alternative->Success

Caption: Troubleshooting flowchart for reactions with N-nucleophiles.

Issue 3: High reactivity and potential for side reactions with S-Nucleophiles (Thiols)

Observation: While thiols are generally good nucleophiles, reactions with this compound can sometimes lead to side products if not properly controlled.

Root Cause Analysis: Thiols are excellent nucleophiles and their corresponding thiolates (generated with a base) are also potent nucleophiles. However, thiolates are also basic and can induce elimination.

Recommended Solutions:

  • Mild Base: A mild base such as potassium carbonate or cesium carbonate is usually sufficient to deprotonate the thiol without causing significant elimination.[1]

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are suitable.

  • Temperature: These reactions are often exothermic and may proceed rapidly even at low temperatures. It is advisable to start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Direct Reaction: In some cases, the reaction may proceed without an added base, especially with more nucleophilic thiols, as the thiol itself can be deprotonated by another equivalent of the thiol.

ParameterRecommendation for S-NucleophilesRationale
Base K₂CO₃, Cs₂CO₃Sufficiently basic to deprotonate the thiol without promoting excessive elimination.
Solvent DMF, MeCNStandard polar aprotic solvents for SN2 reactions.
Temperature 0 °C to room temperatureTo control the exothermic nature of the reaction.

Experimental Protocols

Protocol 1: General Procedure for the 2,2-Difluoroethylation of a Phenol
  • To a solution of the phenol (1.0 equiv) in anhydrous DMF (0.1 M) is added cesium carbonate (1.5 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 equiv) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for the 2,2-Difluoroethylation of a Secondary Amine
  • To a solution of the secondary amine (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added N,N-diisopropylethylamine (1.5 equiv).

  • The mixture is cooled to 0 °C.

  • This compound (1.1 equiv) is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

References

  • Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S., & O'Duill, M. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]

  • Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Das, S., et al. (2024). 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
  • Das, S., et al. (2024). 2,2‐Difluoroethylation of drug targets.
  • O'Duill, M., et al. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]

  • Smolecule. (2023).
  • Wikipedia. (n.d.).
  • ChemicalBook. (2025).
  • PubChem. (n.d.).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Oakwood Chemical. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. Dalal Institute.
  • Chemistry LibreTexts. (2024). 11.10: The E1 and E1cB Reactions. Chemistry LibreTexts.
  • Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry.
  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry.
  • YouTube. (2020). 7.6 E1 Reactions and E1 vs E2 | Organic Chemistry. Chad's Prep.
  • ResearchGate. (2025). Computational estimation of pKa values.
  • MDPI. (2022). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI.
  • PMC. (2016).
  • Smolecule. (2023).

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Technical Support Center: Work-up Procedures for Reactions Containing 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2,2-difluoroethyl trifluoromethanesulfonate (F2Et-OTf). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the specific challenges associated with the work-up of reactions involving this powerful difluoroethylating agent. The information herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Safety and Handling

Q1: What are the primary hazards associated with this compound and its byproducts?

A1: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and should be stored under an inert gas in a cool, dark place. During work-up, the primary hazardous byproduct is trifluoromethanesulfonic acid (triflic acid), a superacid that is also highly corrosive.[2][3][4] Handling of both the reagent and the reaction mixture requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[5]

Quenching the Reaction

Q2: My reaction is complete. How should I properly quench the excess this compound and the triflic acid byproduct?

A2: Proper quenching is critical for a safe and efficient work-up. The goal is to neutralize the highly acidic triflic acid and react with any remaining electrophilic F2Et-OTf.

  • Recommended Quenching Agents: A slow, controlled addition of a suitable base is the standard procedure. The choice of base depends on the stability of your product and the desired work-up conditions.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a common and gentle quenching agent. It neutralizes triflic acid to form sodium triflate, carbon dioxide, and water. The effervescence of CO₂ provides a visual indicator of neutralization.

    • Triethylamine (Et₃N): For reactions where an aqueous quench might be problematic (e.g., due to product solubility or stability), an organic base like triethylamine can be used.[6] It forms a triethylammonium triflate salt. Be aware that this can sometimes complicate purification.

  • Procedure:

    • Cool the reaction mixture in an ice bath (0 °C) to manage the exothermic neutralization reaction.

    • Slowly add the quenching agent dropwise with vigorous stirring.

    • Monitor the pH of the aqueous layer (if applicable) to ensure complete neutralization (pH ~7-8).

Q3: I observed fuming and a violent reaction upon adding my quenching agent. What went wrong?

A3: This indicates that the quenching was too rapid and the exothermic reaction was not adequately controlled. Triflic acid reacts exothermically with bases.[4] To prevent this:

  • Ensure adequate cooling: Always perform the quench at 0 °C or below.

  • Slow addition: Add the quenching agent slowly and dropwise, allowing the heat to dissipate.

  • Vigorous stirring: Ensure efficient mixing to prevent localized "hot spots."

Work-up and Extraction

Q4: I'm observing an emulsion during the extraction process. How can I break it?

A4: Emulsions are common, especially when quenching with aqueous bases which can form salts that act as surfactants. Here are several strategies to address this:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.

  • Filtration through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion and separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.

  • Small additions of a different organic solvent: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.

Q5: My product seems to have some solubility in the aqueous layer. How can I maximize my yield?

A5: If your product has some polarity, it may partition into the aqueous layer, especially after the formation of triflate salts.

  • Back-Extraction: After the initial separation, extract the aqueous layer one or two more times with your organic solvent to recover any dissolved product.

  • Salting Out: Before extraction, add a significant amount of a salt like sodium chloride or ammonium chloride to the aqueous layer. This will decrease the solubility of your organic product in the aqueous phase.

Purification

Q6: I'm having difficulty removing the triflate salt byproducts during purification. What are the best practices?

A6: Triflate salts (e.g., sodium triflate or triethylammonium triflate) are generally water-soluble and should be removed during the aqueous work-up. However, residual amounts can sometimes contaminate the crude product.

  • Thorough Aqueous Washes: Ensure you have washed the organic layer sufficiently with water or brine to remove the majority of these salts.

  • Silica Gel Chromatography: If salts persist, they are typically very polar and will remain at the baseline of a silica gel column.

  • Precipitation: In some cases, depending on the solvent system, the triflate salt may precipitate out of the organic solution. If this occurs, it can be removed by filtration.

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Difluoroethylated Product Incomplete reaction.Monitor the reaction by TLC, GC-MS, or NMR to ensure it has gone to completion.[7][8] Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Decomposition of this compound.This reagent is moisture-sensitive. Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Product loss during work-up.Your product may have some water solubility. Perform back-extractions of the aqueous layer and consider using the "salting out" method.
Formation of Unidentified Byproducts Side reactions due to the high reactivity of the reagent.This compound is a potent electrophile and can react with various nucleophiles.[9] Lowering the reaction temperature may improve selectivity. Analyze byproducts by GC-MS or NMR to understand competing reaction pathways.
Decomposition of the starting material or product in the presence of strong acid.Triflic acid is a very strong acid.[2][3] If your compounds are acid-sensitive, consider using a non-nucleophilic base in the reaction mixture to scavenge the generated triflic acid.
Incomplete Quenching Insufficient amount of base added.Use a pH meter or pH paper to ensure the aqueous layer is neutral or slightly basic after quenching.
Poor mixing during quenching.Ensure vigorous stirring during the addition of the quenching agent.
Crude Product is an Oil Instead of a Solid Presence of residual solvent.Ensure complete removal of the extraction solvent under reduced pressure.
Contamination with byproducts.Purify the crude product using an appropriate technique such as flash column chromatography or recrystallization.

Section 3: Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is suitable for most reactions where the product is stable to water and not highly water-soluble.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Continue addition until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Non-Aqueous Work-up Procedure

This protocol is for reactions with products that are sensitive to water.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add triethylamine (Et₃N) dropwise with vigorous stirring to neutralize the triflic acid.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Purification: Directly purify the residue by flash column chromatography. The triethylammonium triflate salt is highly polar and should remain on the baseline.

Section 4: Visualized Workflows

General Work-up Decision Tree

Workup_Decision_Tree start Reaction Complete product_stability Is the product stable to water? start->product_stability aqueous_workup Perform Aqueous Work-up (Protocol 1) product_stability->aqueous_workup Yes non_aqueous_workup Perform Non-Aqueous Work-up (Protocol 2) product_stability->non_aqueous_workup No emulsion Emulsion forms? aqueous_workup->emulsion purification Purification non_aqueous_workup->purification break_emulsion Add brine / Filter through Celite emulsion->break_emulsion Yes extraction Proceed with Extraction emulsion->extraction No break_emulsion->extraction extraction->purification

Caption: Decision tree for selecting an appropriate work-up procedure.

Potential Decomposition Pathway

Decomposition_Pathway reagent F2Et-OTf (this compound) hydrolysis Hydrolysis reagent->hydrolysis moisture H₂O (Moisture) moisture->hydrolysis products CF₃SO₃H (Triflic Acid) + HOCH₂CHF₂ (2,2-Difluoroethanol) hydrolysis->products

Caption: Hydrolysis of this compound in the presence of moisture.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

  • Chem-Station. (2014). Triflic Acid Catalyzed Cyclization of trans-Cinnamaldehyde to 3-phenyl-1H-indene. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (1988). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Retrieved from [Link]

  • Studylib. (n.d.). Triflic Acid & Derivatives: Synthesis & Applications. Retrieved from [Link]

  • Supporting Information. (n.d.). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. Retrieved from [Link]

  • Rakita, P. (2004). Triflic acid and its derivatives: A family of useful reagents for synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Triflic acid. Retrieved from [Link]

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Technical Support Center: Identifying Impurities in 2,2-Difluoroethyl Trifluoromethanesulfonate Reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 2,2-difluoroethyl trifluoromethanesulfonate reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into identifying and characterizing impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The synthesis of this compound, often prepared by reacting 2,2-difluoroethanol with trifluoromethanesulfonic anhydride (Tf₂O), can lead to several types of impurities.[1] Understanding these potential byproducts is the first step in developing a robust analytical strategy.

  • Unreacted Starting Materials: The most common impurities are residual 2,2-difluoroethanol and trifluoromethanesulfonic anhydride.

  • Hydrolysis Products: Trifluoromethanesulfonic anhydride is highly susceptible to hydrolysis, which can produce trifluoromethanesulfonic acid (triflic acid).[2] Similarly, the product itself can hydrolyze back to 2,2-difluoroethanol and triflic acid, especially in the presence of moisture.

  • Byproducts from Side Reactions: Depending on the reaction conditions, side reactions such as elimination can occur, leading to the formation of various fluorinated alkenes.

  • Solvent and Reagent-Related Impurities: Residual solvents used in the reaction or purification steps are also common contaminants.[3][4][5][6]

Q2: Why is NMR, particularly ¹⁹F NMR, the preferred method for analyzing these reactions?

A2: NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of fluorinated compounds.[7]

  • ¹⁹F NMR Advantages:

    • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection.[8]

    • Wide Chemical Shift Range: ¹⁹F NMR spectra exhibit a wide chemical shift range, which minimizes signal overlap and allows for the clear identification of different fluorine-containing species.[7][9]

    • Quantitative Accuracy: With proper experimental setup, ¹⁹F NMR can be used for accurate quantitative analysis of impurities.[8][10]

  • Complementary ¹H and ¹³C NMR:

    • ¹H NMR provides information about the proton environment and can be used to identify and quantify non-fluorinated impurities like residual solvents.

    • ¹³C NMR, while less sensitive, can provide crucial structural information about the carbon backbone of the main product and any impurities.

Q3: I see some unexpected peaks in my ¹⁹F NMR spectrum. How can I start to identify them?

A3: A systematic approach is crucial for identifying unknown signals.

  • Reference Your Starting Materials: The first step is to compare the spectrum of your reaction mixture to the spectra of your pure starting materials (2,2-difluoroethanol and trifluoromethanesulfonic anhydride).

  • Predict Chemical Shifts: Based on the expected impurities, you can predict their approximate chemical shifts. For instance, triflic acid, a common hydrolysis product, has a distinct ¹⁹F chemical shift.[2]

  • Analyze Coupling Patterns: The splitting patterns (multiplicities) in both ¹H and ¹⁹F NMR spectra provide valuable information about neighboring nuclei. For example, the coupling between fluorine and hydrogen atoms (J-coupling) can help to piece together molecular fragments.

  • Utilize 2D NMR Techniques: If the 1D spectra are too complex, 2D NMR experiments like ¹H-¹⁹F HETCOR can definitively link fluorine signals to their directly attached protons.

Section 2: Troubleshooting Guide

Issue 1: My ¹⁹F NMR spectrum shows a singlet around -77.3 ppm. What is it?

Answer: A singlet in this region is characteristic of trifluoromethanesulfonic acid (triflic acid).[2]

  • Cause: This impurity typically arises from the hydrolysis of trifluoromethanesulfonic anhydride, either from trace moisture in your reagents and solvents or from exposure to atmospheric moisture during the reaction or workup.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Careful Workup: Minimize the exposure of your reaction mixture to water during the workup process.

    • NMR Verification: To confirm the presence of triflic acid, you can "spike" a small sample of your reaction mixture with a known amount of pure triflic acid and observe the increase in the intensity of the peak at -77.3 ppm.

Issue 2: I have multiple signals in the region of my product's -CF₂H group. How can I differentiate them?

Answer: The region for the -CF₂H group of this compound and its precursor, 2,2-difluoroethanol, can sometimes show overlapping signals.

  • Expected Chemical Shifts and Multiplicities:

    • 2,2-difluoroethanol: The protons of the CH₂ group will appear as a triplet of doublets in the ¹H NMR spectrum due to coupling with both the adjacent -OH proton and the two fluorine atoms. The CHF₂ proton will be a triplet.

    • This compound: The CH₂ protons will appear as a triplet of triplets, coupling to both the CHF₂ protons and the two fluorine atoms. The CHF₂ proton will also be a triplet.

  • Troubleshooting Workflow:

    G start Multiple signals in -CF2H region check_1H Acquire high-resolution ¹H NMR spectrum start->check_1H check_19F Acquire high-resolution ¹⁹F NMR spectrum start->check_19F analyze_coupling Analyze J(H-F) coupling constants and multiplicities check_1H->analyze_coupling check_19F->analyze_coupling check_2D Perform ¹H-¹⁹F HETCOR experiment compare_standards Compare with spectra of pure starting material and product analyze_coupling->compare_standards identify Identify signals corresponding to starting material and product compare_standards->identify identify->check_2D If ambiguity remains

    Caption: Workflow for differentiating -CF₂H signals.

Issue 3: My reaction yield is low, and I see signals in the olefinic region of the ¹H NMR spectrum. What could be happening?

Answer: The presence of olefinic signals suggests that an elimination side reaction may have occurred.

  • Plausible Mechanism: The triflate group is an excellent leaving group. Under certain conditions (e.g., presence of a non-hindered base or elevated temperatures), an E2 elimination can occur, leading to the formation of 1,1-difluoroethene.

  • Diagnostic NMR Signals:

    • ¹H NMR: Look for signals in the vinylic region (typically 4.5-6.5 ppm).

    • ¹⁹F NMR: The chemical shift of the fluorine atoms in 1,1-difluoroethene will be significantly different from that in your starting material or product.

  • Mitigation Strategies:

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge).

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.

Section 3: Experimental Protocols & Data

Protocol 1: Standard NMR Sample Preparation for Reaction Monitoring
  • Sample Extraction: Carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a dry syringe under an inert atmosphere.

  • Quenching (if necessary): Quench the aliquot in a vial containing a small amount of a suitable deuterated solvent (e.g., CDCl₃).

  • Dilution: Dilute the quenched sample with the same deuterated solvent to a final volume of approximately 0.6 mL.

  • Internal Standard: Add a small amount of a suitable internal standard for quantitative analysis (e.g., trifluorotoluene for ¹⁹F NMR).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

Table 1: Typical ¹H and ¹⁹F NMR Chemical Shifts for Key Compounds
CompoundFunctional Group¹H Chemical Shift (ppm, CDCl₃)¹⁹F Chemical Shift (ppm, CDCl₃, vs. CFCl₃)Multiplicity
2,2-Difluoroethanol -CH ₂OH~3.8-dt
-CH F₂~5.8~-125t
Triflic Anhydride -SO₂CF₃-~-72.6s
Triflic Acid -SO₃H-~-77.3[2]s
2,2-Difluoroethyl Triflate -CH ₂O-~4.6-t
-CH F₂~5.9~-123t
-SO₂CF₃-~-74s

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) can provide a highly accurate determination of the purity of your final product.[8]

  • Accurate Weighing: Accurately weigh a known amount of your sample and a certified internal standard into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum using parameters optimized for quantitative accuracy (e.g., long relaxation delay, sufficient number of scans).

  • Integration: Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Use the following formula to calculate the purity of your sample:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Diagram 1: Logical Flow for Impurity Identification

Caption: A stepwise process for identifying impurities via NMR.

Section 4: Advanced Topics

Q4: Can I use NMR to study the kinetics of my reaction?

A4: Yes, NMR spectroscopy is an excellent technique for monitoring reaction kinetics in real-time. By acquiring spectra at regular intervals, you can track the disappearance of starting materials and the appearance of products and byproducts. This data can be used to determine reaction rates and optimize reaction conditions.

Q5: What are the limitations of using NMR for impurity analysis?

A5: While powerful, NMR has its limitations.

  • Sensitivity: For very low-level impurities (typically <0.1%), detection can be challenging without extended acquisition times.

  • Signal Overlap: In complex mixtures, signals can overlap, making unambiguous identification difficult. In such cases, 2D NMR or hyphenated techniques like LC-NMR may be necessary.

  • Paramagnetic Species: The presence of paramagnetic impurities can lead to significant line broadening, making the spectrum difficult to interpret.

This technical support guide provides a comprehensive overview of how to effectively use NMR spectroscopy to identify and troubleshoot impurities in this compound reactions. By understanding the potential impurities and applying a systematic analytical approach, you can ensure the quality and purity of your synthesized material.

References

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH.
  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). PubMed.
  • NMR | Speeding Fluorine Analysis. Magnetic Resonance - Oxford Instruments.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org.
  • 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum. ChemicalBook.
  • Buy this compound | 74427-22-8. (2023). Smolecule.
  • NMR Studies and electrophilic properties of triphenylphosphine–trifluoromethanesulfonic anhydride; a remarkable dehydrating reagent system for the conversion of aldoximes into nitriles. (2025). ResearchGate.
  • Trifluoromethanesulfonic anhydride. Wikipedia.
  • Electronic Supporting Information. The Royal Society of Chemistry.
  • 2,2-Difluoroethanol - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • 1 H-NMR assignment for new cyclic sulfonic ester derivative (3). ResearchGate.
  • Supporting Information. The Royal Society of Chemistry.
  • A NOVEL PATHWAY TO ALKENYL (TRIFLUORO- METHANESULFONATES). APPLICATION TO THE CONVERSION OF SUGAR LACTONES INTO VERSATILE CHIRON. Heterocycles.
  • Trifluoromethanesulfonic Anhydride. (2011). ResearchGate.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). PMC - NIH.
  • Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. (2025). ResearchGate.
  • 19Flourine NMR. Chem.UCLA.edu.
  • Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. PrepChem.com.
  • Preparation method of trifluoromethanesulfonic acid. (2021). Google Patents.
  • This compound. Oakwood Chemical.
  • Trifluoromethanesulfonic acid. PubChem - NIH.
  • 2,2-Difluoroethanol 359-13-7. Guidechem.
  • Process for the preparation of triflic anhydride. (2002). Google Patents.
  • NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. ResearchGate.
  • This compound. (2025). ChemicalBook.
  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. Alfa Chemistry.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for .... (2010). PubMed.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • 19F NMR Reference Standards. University of Wisconsin-Madison.
  • This compound. TCI EUROPE N.V..
  • Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. (2025). PMC - NIH.
  • LiCl-enabled elimination of vinyl triflate to give alkyne, how does it happen? (2024). Reddit.
  • The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. (1971). SciSpace.
  • Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. (2003). The Journal of Organic Chemistry.
  • 2,2-Difluoroethan-1-ol. PubChem.
  • Help identifying this ester based on NMR and IR? (2019). Reddit.

Sources

Technical Support Center: Managing 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-difluoroethyl trifluoromethanesulfonate (F-Et-Tf). This guide is designed for researchers, scientists, and professionals in drug development who utilize this potent difluoroethylating agent. Given its high reactivity, its efficacy is intrinsically linked to its purity and anhydrous state. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges related to its moisture sensitivity, ensuring the success and reproducibility of your experiments.

I. Understanding the Criticality of Moisture Sensitivity

This compound is an exceptionally reactive electrophile, prized for its ability to introduce the valuable 2,2-difluoroethyl moiety into a wide range of nucleophiles.[1] This reactivity, however, is a double-edged sword. The triflate group is an outstanding leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. Unfortunately, the most ubiquitous nucleophile in a standard laboratory environment is water.

The presence of even trace amounts of moisture can lead to rapid hydrolysis of the reagent, compromising its integrity and impacting the outcome of your reaction. This guide will equip you with the knowledge to mitigate these risks and troubleshoot issues when they arise.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section is designed to help you diagnose and resolve common issues encountered when working with this compound.

Problem 1: Low or No Yield of the Desired Difluoroethylated Product

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • The desired product is observed in only trace amounts.

Potential Causes & Solutions:

  • Cause A: Hydrolyzed Reagent: The most probable cause is the use of this compound that has been compromised by moisture.

    • Troubleshooting Steps:

      • Assess Reagent Quality: Before use, it is crucial to assess the purity of the reagent. This can be done qualitatively by observing its appearance (it should be a clear, colorless liquid) and quantitatively by ¹H and ¹⁹F NMR spectroscopy. The presence of new signals corresponding to 2,2-difluoroethanol and trifluoromethanesulfonic acid are indicative of hydrolysis. For a definitive measure of water content in the reagent or solvent, Karl Fischer titration is the gold standard.[2][3][4][5][6]

      • Implement Anhydrous Handling Techniques: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[7] Use oven-dried glassware and freshly distilled, anhydrous solvents.

      • Proper Storage: Store the reagent in a desiccator, under an inert atmosphere, and at the recommended temperature (typically refrigerated). Ensure the container is tightly sealed.

  • Cause B: Inactivated Nucleophile: The presence of trifluoromethanesulfonic acid (triflic acid), a byproduct of hydrolysis, can protonate your nucleophile, rendering it non-nucleophilic. This is especially problematic for basic nucleophiles like amines.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Base: If your reaction can tolerate it, the addition of a non-nucleophilic base (e.g., a hindered pyridine derivative like 2,6-lutidine or DTBMP) can scavenge any in-situ generated triflic acid without competing with your primary nucleophile.

      • Stoichiometric Adjustment: If you suspect partial hydrolysis of the reagent, a slight excess of the nucleophile and/or the addition of a base may help to drive the reaction to completion.

  • Cause C: Sub-optimal Reaction Conditions: The reactivity of this compound is high, but conditions still need to be optimized for your specific substrate.

    • Troubleshooting Steps:

      • Solvent Choice: Ensure your solvent is compatible and anhydrous. Aprotic solvents are generally preferred.

      • Temperature Control: While many reactions proceed at room temperature, some may require cooling to control exotherms or heating to drive the reaction to completion.

Problem 2: Formation of Unexpected Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.

  • Isolation of the desired product is complicated by the presence of impurities.

Potential Causes & Solutions:

  • Cause A: Competitive Nucleophilic Attack by Hydrolysis Products: If the reagent has partially hydrolyzed, the resulting 2,2-difluoroethanol can act as a nucleophile, leading to the formation of undesired byproducts, especially if your intended nucleophile is less reactive.

    • Troubleshooting Steps:

      • Confirm Reagent Purity: As with low yield, the first step is to confirm the purity of your starting material using NMR or Karl Fischer titration.

      • Purification of the Reagent: If the reagent is found to be partially hydrolyzed, it may be possible to purify it by distillation under reduced pressure. However, this should be done with extreme caution due to the hazardous nature of the compound. It is often more practical to procure a fresh, high-purity batch.

  • Cause B: Acid-Catalyzed Side Reactions: The triflic acid generated from hydrolysis is a very strong acid and can catalyze a variety of side reactions, such as elimination, rearrangement, or decomposition of sensitive functional groups on your substrate.[8][9][10]

    • Troubleshooting Steps:

      • Incorporate an Acid Scavenger: The use of a non-nucleophilic base is highly recommended to mitigate acid-catalyzed side reactions.

      • Monitor Reaction Closely: Follow the reaction progress by TLC or LC-MS to minimize reaction time and prevent the accumulation of side products.

III. Frequently Asked Questions (FAQs)

Q1: How can I be sure my this compound is of high quality upon arrival?

A1: Reputable suppliers will provide a certificate of analysis (CoA) with the purity determined by a reliable method (e.g., GC or NMR). Upon receipt, it is good practice to acquire your own ¹H and ¹⁹F NMR spectra. For ¹H NMR, you should see a characteristic triplet of triplets for the -CH₂- group. In ¹⁹F NMR, you will observe signals for both the -CF₂- and -CF₃ groups. The absence of significant signals corresponding to 2,2-difluoroethanol is a good indicator of purity. For the most sensitive applications, a Karl Fischer titration to determine the water content is recommended.

Q2: What are the visual signs of this compound degradation?

A2: While not a definitive test, visual inspection can be a first indicator. The pure compound is a colorless liquid. A yellow or brownish tint may suggest decomposition. Fuming upon opening the container is a strong indicator of hydrolysis, as the triflic acid produced is highly hygroscopic and fumes in moist air. However, the absence of these signs does not guarantee purity, and analytical verification is always recommended.

Q3: Can I use a solvent from a Sure-Seal™ bottle that has been used multiple times?

A3: While Sure-Seal™ bottles are designed to maintain an anhydrous environment, each puncture of the septum introduces a potential entry point for atmospheric moisture. For highly moisture-sensitive reactions, it is best to use a freshly opened bottle of anhydrous solvent or a solvent that has been freshly distilled from an appropriate drying agent. If using a previously opened bottle, it is advisable to test the water content of the solvent using Karl Fischer titration.

Q4: My reaction involves an amine nucleophile and is not working well. What is the likely problem?

A4: Amines are basic and will be readily protonated by any triflic acid present from the hydrolysis of the reagent. The resulting ammonium salt is no longer nucleophilic. To circumvent this, ensure your reagent and solvent are scrupulously dry. Additionally, using a slight excess of the amine or adding a non-nucleophilic base can help to ensure that enough free amine is present to react.

Q5: How do I properly dispose of excess or degraded this compound?

A5: Due to its reactivity and the corrosive nature of its hydrolysis products, this compound should be quenched carefully. Slowly add the reagent to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a suitable solvent. The quenching process is exothermic and will release gas (CO₂), so it should be done in a well-ventilated fume hood with appropriate personal protective equipment. The resulting aqueous solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines.

IV. Technical Data & Protocols

Table 1: Key Properties of this compound and its Hydrolysis Products
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key NMR Signals (typical)
This compoundC₃H₃F₅O₃S214.11~118-120¹H: ~4.7 ppm (tt); ¹⁹F: ~-75 ppm (t, CF₃), ~-120 ppm (dt, CF₂H)
2,2-DifluoroethanolC₂H₄F₂O82.05~96-97¹H: ~3.8 ppm (td), ~5.9 ppm (tt); ¹⁹F: ~-125 ppm (dt)
Trifluoromethanesulfonic AcidCHF₃O₃S150.08~162¹H: broad singlet, highly variable position
Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions
  • Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen/argon inlet) while flushing with the inert gas.

  • Solvent Transfer: Transfer anhydrous solvent to the reaction flask via cannula or a dry syringe.

  • Reagent Transfer: Using a dry, gas-tight syringe, carefully withdraw the required amount of this compound from the reagent bottle. It is advisable to puncture the septum of the reagent bottle through a second needle connected to a source of inert gas to prevent creating a vacuum.

  • Reaction Execution: Add the reagent dropwise to the cooled solution of the nucleophile in the reaction flask. Maintain a positive pressure of inert gas throughout the reaction.

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution) before proceeding with extraction and purification.

V. Visual Diagrams

Diagram 1: Hydrolysis of this compound

Hydrolysis reagent F-Et-Tf (this compound) products Hydrolysis Products alcohol 2,2-Difluoroethanol reagent->alcohol Forms acid Triflic Acid (CF₃SO₃H) reagent->acid Forms water H₂O (Moisture) water->reagent Attacks

Caption: The reaction of this compound with water.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

VI. References

  • Quveon. The Basics of Karl Fischer Titration. [Link]

  • Wikipedia. Karl Fischer Titration. [Link]

  • News-Medical.net. (2018, August 23). Applications of Karl Fischer Titration. [Link]

  • PubMed. (2024, December 2). Triflic Acid-Catalyzed Dehydrative Amination of 2-Arylethanols with Weak N-Nucleophiles in Hexafluoroisopropanol. [Link]

  • PubMed. (2011, October 17). Triflic acid catalyzed reductive coupling reactions of carbonyl compounds with O-, S-, and N-nucleophiles. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • BIPM. (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Fiveable. Moisture Sensitivity Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. (2025, August 6). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. [Link]

  • ResearchGate. (2024, December 2). (PDF) Triflic Acid‐Catalyzed Dehydrative Amination of 2‐Arylethanols with Weak N‐Nucleophiles in Hexafluoroisopropanol. [Link]

  • PubChem. This compound. [Link]

  • P212121 Store. This compound. [Link]

  • ResearchGate. (2025, August 6). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. [Link]

  • ResearchGate. Bench‐Stable Electrophilic Fluorinating Reagents for Highly Selective Mono‐ and Difluorination of Silyl Enol Ethers. [Link]

  • Semantic Scholar. [PDF] Reactivities of electrophilic N-F fluorinating reagents.. [Link]

  • RSC Publishing. (2018, September 14). A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]

  • National Center for Biotechnology Information. (2017, August 31). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]

  • ACS Publications. (2017, August 31). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • National Center for Biotechnology Information. (2011, December 2). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (1959). 72. The kinetics of the hydrolysis of the chlorinated methanes. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Difluoroethylation: A Comparative Analysis of 2,2-Difluoroethyl Trifluoromethanesulfonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The 2,2-difluoroethyl group (-CH2CF2H), in particular, has garnered significant attention. It serves as a unique lipophilic hydrogen bond donor, enhancing metabolic stability and acting as a bioisostere for alcohol and thiol groups.[1] However, the efficient and selective introduction of this moiety remains a significant synthetic challenge.[2][3]

This guide provides an in-depth comparison of 2,2-difluoroethyl trifluoromethanesulfonate (CF3SO3CH2CF2H), a highly reactive electrophilic agent, with other prominent difluoroethylating agents. We will delve into the mechanistic underpinnings, practical applications, and experimental considerations to empower scientists in selecting the optimal reagent for their synthetic challenges.

The Landscape of Difluoroethylation: A Mechanistic Overview

The strategies for introducing the -CH2CF2H group can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical. Each approach utilizes a reagent with a distinct electronic character, offering a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

G cluster_main Difluoroethylation Strategies cluster_elec Electrophilic cluster_rad Radical cluster_nuc Cross-Coupling / Nucleophilic A Difluoroethylating Agents B CF3SO3CH2CF2H (Triflate) A->B C-O bond cleavage C (Ar)I+(CH2CF2H) OTf- (Hypervalent Iodine) A->C Ligand coupling D BrCF2COOEt / Photocatalyst A->D SET / Radical generation E NaSO2CF2H (DFES-Na) A->E Oxidative generation F ClCH2CF2H / Ni-catalyst A->F Reductive cross-coupling G TMSCF2H (Silicon-based) A->G Fluoride activation

Caption: Classification of common difluoroethylating agents by mechanism.

In Focus: this compound (Triflate)

This compound, often called 2,2-difluoroethyl triflate, is a potent electrophilic difluoroethylating agent.[4][5] Its high reactivity stems from the trifluoromethanesulfonate (triflate) group, one of the best leaving groups in organic chemistry. This property facilitates nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.[6]

Synthesis and Properties:

  • Synthesis: Commonly prepared by reacting 2,2-difluoroethanol with trifluoromethanesulfonic anhydride.[6]

  • Reactivity: Highly electrophilic at the methylene carbon adjacent to the triflate group. It readily reacts with heteroatom nucleophiles such as amines, thiols, and alcohols.[6][7]

  • Stability: While a powerful reagent, its high reactivity necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis. It has a boiling point of 118-120°C.[7][8]

Causality in Application: The triflate's exceptional leaving group ability means that reactions can often proceed under mild conditions without the need for harsh activators. This makes it a valuable tool for late-stage functionalization of complex molecules, as demonstrated in the synthesis of inhibitors for kinesin spindle proteins and MexAB-OprM efflux pumps in Pseudomonas aeruginosa.[6][9]

Comparative Analysis of Difluoroethylating Agents

While 2,2-difluoroethyl triflate is highly effective, no single reagent is universally optimal. The choice of agent is dictated by the specific substrate, desired functional group tolerance, and scalability.

Reagent/SystemClassMechanismKey AdvantagesKey Limitations
2,2-Difluoroethyl Triflate ElectrophilicSN2High reactivity, broad scope with heteroatom nucleophiles, commercially available.[5][6]Moisture sensitive, can be too reactive for delicate substrates, limited C-C bond formation.
(Aryl)I+(CH2CF2H) OTf- ElectrophilicLigand CouplingExcellent for S, N, and O-difluoroethylation, mild conditions, high functional group tolerance.[1][10]Reagent often generated in situ, stoichiometry can be an issue.[1]
ClCH2CF2H / Ni-catalyst Cross-CouplingReductive Cross-CouplingUses an inexpensive, abundant industrial gas (HCFC-142b), good for C(sp2)-C(sp3) bond formation.[11][12]Requires transition metal catalyst, may have limited tolerance for certain functional groups.
NaSO2CF2H (DFES-Na) Radical PrecursorRadical AdditionMild generation of difluoroethyl radicals via electrochemical or photochemical methods.[13]Often requires specific setups (e.g., photoredox reactor), radical mechanism can lead to selectivity issues.
BrCF2COOEt / Photocatalyst Radical PrecursorAtom Transfer Radical Addition (ATRA)Enables difunctionalization of alkenes and alkynes under visible light.[14][15]Requires a photocatalyst, can be sensitive to oxygen, substrate scope can be limited.[15]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we present two representative protocols: an electrophilic O-difluoroethylation using the triflate reagent and a radical-mediated C-C bond formation.

Protocol 1: Electrophilic O-Difluoroethylation of a Phenol

This protocol demonstrates the direct and powerful nature of 2,2-difluoroethyl triflate for reacting with a common heteroatom nucleophile.

G cluster_workflow Workflow: Electrophilic O-Difluoroethylation A 1. Setup - Inert atmosphere (N2/Ar) - Anhydrous solvent (e.g., CH3CN) - Add Phenol & Base (e.g., Cs2CO3) B 2. Reagent Addition - Cool to 0°C - Add 2,2-Difluoroethyl Triflate  dropwise A->B C 3. Reaction - Warm to room temp. - Stir for 2-12 h - Monitor by TLC/LC-MS B->C D 4. Workup & Purification - Quench with H2O - Extract with organic solvent - Purify by column chromatography C->D E Product Ar-O-CH2CF2H D->E

Caption: Experimental workflow for phenol O-difluoroethylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0 mmol, 1.0 equiv.) and an anhydrous polar aprotic solvent such as acetonitrile (5 mL).

  • Deprotonation: Add a suitable base, such as cesium carbonate (Cs2CO3, 1.5 mmol, 1.5 equiv.), to the solution. Stir the mixture at room temperature for 20 minutes to form the phenoxide. The choice of a mild, non-nucleophilic base is critical to prevent decomposition of the triflate reagent.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe. The exothermic nature of the reaction necessitates slow addition at a reduced temperature to maintain control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired aryl 2,2-difluoroethyl ether.

Protocol 2: Ni-Catalyzed Reductive Cross-Coupling

This protocol, adapted from methodologies for difluoroethylation of aryl halides, showcases a transition-metal-catalyzed approach using a less reactive but more cost-effective difluoroethyl source.[2]

Step-by-Step Methodology:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add an aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv.), a nickel catalyst (e.g., NiCl2(dme), 0.1 mmol, 10 mol%), and a ligand (e.g., a bipyridine or phenanthroline derivative, 0.1 mmol, 10 mol%) to an oven-dried vial.

  • Reagent Addition: Add a suitable organic solvent (e.g., anhydrous DMF, 5 mL) and a reducing agent (e.g., Zinc powder, 3.0 mmol, 3.0 equiv.). The reducing agent is essential for the catalytic cycle.

  • Difluoroethyl Source: Seal the vial, remove it from the glovebox, and connect it to a balloon or manifold containing 2-chloro-1,1-difluoroethane (HCFC-142b). Carefully introduce the gas into the reaction mixture.

  • Reaction: Place the vial in a pre-heated oil bath at the optimized temperature (e.g., 60-100 °C) and stir for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst and excess reductant. Rinse with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2,2-difluoroethylated arene.

Conclusion and Future Outlook

This compound stands out as a highly reliable and reactive electrophilic reagent, particularly for the difluoroethylation of heteroatom nucleophiles. Its straightforward application and commercial availability make it a go-to choice for many small-scale and discovery chemistry applications.[8][16]

However, the field is rapidly evolving. For C-C bond formation and large-scale synthesis, transition-metal-catalyzed methods using inexpensive feedstocks like ClCH2CF2H are becoming increasingly attractive.[11][12] Concurrently, radical-based methods, powered by photoredox and electrochemistry, offer novel pathways under exceptionally mild conditions, expanding the toolkit for complex molecule synthesis.[13][17]

The future of difluoroethylation will likely involve a multi-pronged approach. While powerful electrophiles like the triflate will remain indispensable for specific transformations, the development of more catalytic, economical, and sustainable methods will be paramount for advancing drug development and materials science.

References

  • Ni, Y., et al. (2020). A mild and efficient nickel-catalyzed 2,2-difluoroethylation of (hetero)aryl halides with readily available 2-chloro-1,1-difluoroethane. Angewandte Chemie International Edition. Available at: [Link]

  • Feng, J., et al. (2022). Difluoroethylation Reactions of Organic Compounds. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2021). Electrochemical Radical Tandem Difluoroethylation/Cyclization of Unsaturated Amides. ResearchGate. Available at: [Link]

  • Das, S., et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition. Available at: [Link]

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  • Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: [Link]

  • Das, S., et al. (2024). 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ResearchGate. Available at: [Link]

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  • Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: [Link]

  • O'Duill, M., et al. (2024). 2,2‐Difluoroethylation of drug targets. ResearchGate. Available at: [Link]

  • Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

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  • Wang, J., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science. Available at: [Link]

  • Prakash, G. K. S., et al. (2021). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. Available at: [Link]

  • Ashley, P. L., & Griffin, B. W. (1981). Strategies for difluoroethylation functionalization. ResearchGate. Available at: [Link]

  • Wang, J. (2018). Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers. Chemical Communications. Available at: [Link]

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  • Ichikawa, J., et al. (2023). Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes. Organic Letters. Available at: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Difluoroethylation Sites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of post-translational modifications (PTMs), the introduction of small, fluorinated moieties is a rapidly expanding frontier with profound implications for drug discovery and chemical biology. Among these, difluoroethylation, the covalent addition of a difluoroethyl group (-CH₂CHF₂) to a protein, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth technical overview of the validation of difluoroethylation sites using mass spectrometry, comparing this state-of-the-art methodology with alternative approaches and providing the experimental rationale to empower robust and reliable characterization of this important modification.

The Significance of Difluoroethylation in Modern Research

The strategic incorporation of fluorine into small molecules has long been a cornerstone of medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties. The study of protein difluoroethylation extends this principle into the realm of proteomics, offering novel avenues to modulate protein function, stability, and interaction networks. Understanding the precise location of these modifications is paramount for elucidating their biological consequences and for the development of targeted therapeutics. Mass spectrometry has emerged as the principal technology for this task, providing unparalleled sensitivity and the ability to pinpoint modification sites with high resolution.

The Core of Validation: A Mass Spectrometry-Centric Workflow

The robust identification of a difluoroethylation site is not merely about detecting a mass shift; it is about a systematic process of data acquisition and interpretation that provides unequivocal evidence. The workflow described herein is designed as a self-validating system, incorporating internal checks and orthogonal data to build a confident assignment.

Sample Preparation: The Foundation of Confident Identification

The journey to validating a difluoroethylation site begins with meticulous sample preparation. The goal is to efficiently digest the protein into peptides suitable for mass spectrometric analysis while preserving the modification.

Experimental Protocol: In-Solution Digestion of Difluoroethylated Proteins

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidinium hydrochloride in 50 mM ammonium bicarbonate, pH 8.0). The use of strong chaotropes is essential to unfold the protein and expose all potential cleavage sites for the protease.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. This step is critical for proteins with complex disulfide structures.

    • Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This prevents the reformation of disulfide bonds.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M, a prerequisite for optimal trypsin activity.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C. Trypsin is the most commonly used protease due to its high specificity, cleaving C-terminal to lysine and arginine residues.[1]

  • Desalting and Concentration:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid) and dry down in a vacuum centrifuge.

The Power of Tandem Mass Spectrometry (MS/MS) for Site Localization

The heart of the validation process lies in tandem mass spectrometry (MS/MS). In this technique, a specific peptide ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions (product ions) are measured. The pattern of fragment ions provides the sequence of the peptide and, crucially, the location of the modification.

Fragmentation of Difluoroethylated Peptides: Deciphering the Signature

The key to identifying a difluoroethylated peptide is the mass shift of +64.03 Da imparted by the -CH₂CHF₂ group. However, confident site localization requires careful analysis of the fragmentation spectrum. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

  • Collision-Induced Dissociation (CID): This is a lower-energy fragmentation method that predominantly cleaves the peptide backbone, generating b- and y-type fragment ions.[2] The presence of a difluoroethyl group will shift the mass of any fragment ion containing the modified residue by +64.03 Da.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a higher-energy fragmentation technique that also produces b- and y-ions but often with higher resolution and accuracy.[3] This can be advantageous for resolving complex spectra and confidently assigning fragment ions.

Interpreting the Data: The Hallmarks of a Difluoroethylated Peptide

A confident assignment of a difluoroethylation site is supported by a series of b- and/or y-ions that "walk" the peptide sequence and unambiguously pinpoint the modified residue. For example, if a cysteine residue is difluoroethylated, all b-ions C-terminal to the cysteine and all y-ions N-terminal to the cysteine will exhibit the +64.03 Da mass shift.

Enhancing Confidence: Chemoproteomic Strategies for Enrichment

For low-abundance modifications, direct detection from a complex protein digest can be challenging. Chemoproteomic strategies that utilize bioorthogonal chemistry can be employed to enrich for difluoroethylated proteins or peptides, significantly enhancing the chances of successful identification by mass spectrometry.

The "Clickable" Probe Approach

A powerful strategy involves the use of a difluoroethylation reagent that is functionalized with a "clickable" handle, such as an alkyne or an azide. This allows for the subsequent attachment of a biotin tag via a highly specific and efficient bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] The biotinylated proteins or peptides can then be selectively captured and enriched using streptavidin-coated beads.[3]

Experimental Workflow: Enrichment of Difluoroethylated Peptides

G cluster_0 Cellular Labeling cluster_1 Sample Preparation cluster_2 Enrichment & Analysis A Treat cells with alkyne-functionalized difluoroethylation reagent B Lyse cells and digest proteins A->B C Click reaction with azide-biotin B->C D Streptavidin affinity purification C->D E On-bead digestion or elution D->E F LC-MS/MS analysis E->F

Caption: Workflow for the enrichment of difluoroethylated peptides using a clickable probe.

Orthogonal Validation: Comparing Mass Spectrometry with Alternative Techniques

While mass spectrometry is the gold standard for site-specific validation, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry Measures the mass-to-charge ratio of peptides and their fragments to identify the modification and its location.[6]High sensitivity and specificity; provides precise site localization.Can be complex and requires specialized instrumentation and expertise.
¹⁹F Nuclear Magnetic Resonance (NMR) Directly detects the fluorine atoms in the difluoroethyl group, providing information about the chemical environment of the modification.[7]Provides structural information about the local environment of the modification.Lower sensitivity than mass spectrometry; does not provide sequence information for site localization.
Western Blotting with Modification-Specific Antibodies Uses antibodies that specifically recognize the difluoroethylated residue.Relatively simple and high-throughput.Dependent on the availability of highly specific antibodies; does not provide precise site localization.

Data Summary: A Comparative Overview

FeatureMass Spectrometry¹⁹F NMRWestern Blotting
Site Localization HighLowNone
Sensitivity High (femtomole to attomole)ModerateModerate to Low
Structural Information Limited (fragmentation pattern)High (chemical environment)None
Throughput Moderate to HighLowHigh
Requirement for Specific Reagents General proteasesNoneSpecific antibodies

Navigating the Challenges in Difluoroethylation Site Validation

Several challenges can be encountered during the mass spectrometric analysis of difluoroethylation:

  • Sub-stoichiometric Modifications: Difluoroethylation may occur at a low level, making detection difficult. Enrichment strategies are often necessary.

  • Labile Modifications: The difluoroethyl group may be labile under certain fragmentation conditions, leading to neutral loss and complicating spectral interpretation.

  • Data Analysis Complexity: The identification of modified peptides requires specialized bioinformatics tools and careful manual validation of spectra.

Conclusion: A Multi-Faceted Approach to Confident Validation

The validation of difluoroethylation sites by mass spectrometry is a powerful but nuanced process. A successful strategy relies on a combination of meticulous sample preparation, high-resolution mass spectrometry, and intelligent data analysis. The integration of chemoproteomic enrichment techniques can significantly enhance the sensitivity of detection for low-abundance modifications. While alternative techniques such as ¹⁹F NMR and Western blotting can provide valuable complementary data, mass spectrometry remains the definitive tool for the precise localization of difluoroethylation sites. By understanding the principles and experimental considerations outlined in this guide, researchers can confidently navigate the analytical landscape and unlock the biological insights offered by this exciting new class of protein modification.

References

  • Boutureira, O., & Bernardes, G. J. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2174–2195. [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212–217. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

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  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based protein profiling. ChemBioChem, 5(1), 41–47. [Link]

  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293–370. [Link]

  • Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 127(3), 635–648. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. [Link]

  • Zubarev, R. A., Kelleher, N. L., & McLafferty, F. W. (1998). Electron capture dissociation of multiply charged protein cations. A nonergodic process. Journal of the American Chemical Society, 120(13), 3265–3266. [Link]

  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Decision tree-driven tandem mass spectrometry for shotgun proteomics. Nature Methods, 5(11), 959–964. [Link]

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A Researcher's Guide to Sulfonate Leaving Groups in Difluoroethylation: A Comparative Analysis of Triflates, Tosylates, and Mesylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoroethyl group (-CF2CH3) into bioactive molecules is a cornerstone of modern medicinal chemistry. This structural motif can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The efficiency of introducing this group often hinges on the choice of a suitable leaving group in a nucleophilic substitution reaction. This guide provides an in-depth comparative analysis of three commonly employed sulfonate leaving groups—triflates, tosylates, and mesylates—in the context of difluoroethylation, offering field-proven insights and experimental details to inform your synthetic strategy.

The Decisive Role of the Leaving Group in Nucleophilic Difluoroethylation

Nucleophilic difluoroethylation typically proceeds via an S\textsubscript{N}2 mechanism, where a difluoroethylating agent displaces a leaving group on a substrate. The rate of this reaction is critically dependent on the facility with which the leaving group departs. An ideal leaving group is the conjugate base of a strong acid, as its anionic form is highly stable and can readily accommodate the negative charge that develops during the transition state.

Caption: Generalized S\textsubscript{N}2 mechanism for nucleophilic difluoroethylation.

Sulfonate esters—triflates (TfO), tosylates (TsO), and mesylates (MsO)—are among the most effective leaving groups in organic synthesis.[1] Their efficacy stems from the fact that they are the conjugate bases of very strong sulfonic acids, leading to highly stable sulfonate anions.[1][2] This stability is a result of the delocalization of the negative charge across the sulfonyl group's oxygen atoms through resonance.[1][3]

A Head-to-Head Comparison: Triflates vs. Tosylates vs. Mesylates

The established order of reactivity for these sulfonate leaving groups is a direct consequence of the stability of their corresponding anions.[1] This stability is governed by the electronic properties of the substituent on the sulfonyl group.

Reactivity Hierarchy: Triflate > Tosylate > Mesylate [1]

This order can be rationalized by considering the electron-withdrawing or -donating nature of the R group in the R-SO\textsubscript{3}\textsuperscript{-} anion:

  • Triflate (-OTf): The trifluoromethyl group (CF\textsubscript{3}) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductively delocalizes the negative charge on the triflate anion, making it exceptionally stable and an excellent leaving group.[4]

  • Tosylate (-OTs): The p-tolyl group is electron-donating through resonance, which slightly destabilizes the resulting anion compared to the triflate. However, the sulfonyl group itself effectively delocalizes the charge, making tosylate a very good leaving group.

  • Mesylate (-OMs): The methyl group is weakly electron-donating, offering less stabilization to the anion compared to the other two.[4]

The following table summarizes the key properties and relative reactivities of these leaving groups.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative S\textsubscript{N}2 Rate[4]
Triflate-OTfTriflic Acid (CF\textsubscript{3}SO\textsubscript{3}H)~ -12 to -13[4]56,000
Tosylate-OTsp-Toluenesulfonic Acid~ -6.5[4]0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2[4]1.00

Practical Implications for Difluoroethylation Strategy

While direct comparative kinetic studies for difluoroethylation using these three leaving groups are scarce in the literature, the fundamental principles of S\textsubscript{N}2 reactions strongly suggest that the established reactivity order (Triflate > Tosylate > Mesylate) holds true. The choice of leaving group will, therefore, significantly impact the reaction conditions and outcomes.

  • Triflates: Due to their extreme reactivity, triflates are the leaving group of choice for unreactive substrates or when rapid reaction rates are desired.[4] However, they are generally more expensive and can be less stable.[2]

  • Tosylates and Mesylates: These are the workhorses of synthetic chemistry, offering a good balance of reactivity, stability, and cost-effectiveness.[2] They are suitable for a broad range of substrates in difluoroethylation reactions.

Leaving_Group_Selection Triflate Triflate (Highest) Tosylate Tosylate (Intermediate) Mesylate Mesylate (Lowest) Triflate_Stability Triflate (Lower/Higher) Tosylate_Stability Tosylate (Good/Moderate) Mesylate_Stability Mesylate (Good/Lower)

Caption: A conceptual guide for selecting the appropriate sulfonate leaving group.

Experimental Protocol: Two-Step Difluoroethylation of a Primary Alcohol via a Tosylate Intermediate

This protocol outlines a general procedure for the difluoroethylation of a primary alcohol. The first step involves the conversion of the alcohol to a more reactive tosylate, followed by nucleophilic displacement with a difluoroethylating agent.

Step 1: Tosylation of a Primary Alcohol

  • Preparation: To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude tosylate by flash column chromatography on silica gel.

Step 2: Nucleophilic Difluoroethylation

The choice of difluoroethylating agent and reaction conditions can vary. This example uses a common precursor approach.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the purified tosylate (1.0 eq.) in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the difluoroethylating reagent (e.g., a pre-formed difluoroethyl nucleophile or a precursor that generates it in situ). The specific reagent and its stoichiometry will depend on the chosen methodology.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Caption: Workflow for the two-step difluoroethylation of a primary alcohol.

Conclusion and Expert Recommendations

The selection of the appropriate sulfonate leaving group is a critical parameter in the design of a successful difluoroethylation reaction.

  • For highly reactive and unhindered substrates, the more economical and stable mesylates and tosylates are generally the preferred choice.

  • For less reactive or sterically hindered substrates where forcing conditions are required, the superior reactivity of triflates may be necessary to achieve a reasonable reaction rate and yield.

It is imperative for researchers to consider the trade-offs between reactivity, stability, and cost when selecting a leaving group for their specific synthetic target. This guide provides a foundational understanding to make an informed decision, ultimately accelerating the discovery and development of novel difluoroethyl-containing molecules.

References

  • Master Organic Chemistry. Tosylates And Mesylates. (2015-03-10). Available at: [Link]

  • Prakash, G. K. S., et al. Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 126(4), 529-534 (2005). Available at: [Link]

  • Wikipedia. Leaving group. Available at: [Link]

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A Comparative Guide to the Metabolic Stability of Difluoroethylated Compounds: Enhancing Drug Discovery Through Strategic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the metabolic stability of a lead compound is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations in the body, leading to diminished efficacy or the formation of toxic byproducts. Consequently, medicinal chemists are continually exploring strategies to enhance metabolic stability, and the incorporation of fluorine has emerged as a powerful tool in this endeavor.[1] This guide provides an in-depth comparison of the metabolic stability of difluoroethylated compounds against their non-fluorinated (ethyl) and perfluorinated (trifluoromethyl) counterparts, supported by experimental data and detailed methodologies.

The Strategic Advantage of the Difluoroethyl Group

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties.[2] The difluoroethyl group (-CF2CH3) offers a unique balance of these effects, positioning it as an attractive moiety in drug design. Unlike the more lipophilic trifluoromethyl group (-CF3), the difluoroethyl group can impart increased polarity, which can be advantageous for optimizing solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[3]

The metabolic stability of a compound is largely dictated by its susceptibility to enzymatic degradation, primarily by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[4][5] These enzymes often target C-H bonds for oxidation. The high bond energy of the C-F bond makes it significantly more resistant to this enzymatic cleavage compared to a C-H bond, effectively "blocking" a potential site of metabolism.[3]

Comparative Metabolic Pathways: Ethyl vs. Difluoroethyl vs. Trifluoromethyl Thioethers

A study on the metabolism of aryl thioethers provides a clear illustration of the impact of fluorination on metabolic pathways.[3][6] In this comparative context, the primary site of metabolism for these compounds is the sulfur atom, leading to sulfoxidation.

Substituent GroupPrimary Metabolic PathwayObservations
Ethyl Thioether (Ar-S-CH2CH3)S-oxidation to sulfoxide and sulfone. Potential for C-H oxidation on the ethyl group.Susceptible to both sulfur and alkyl chain oxidation.
Difluoroethyl Thioether (Ar-S-CF2CH3)S-oxidation to sulfoxide and sulfone.The C-F bonds are resistant to cleavage, preventing defluorination. Metabolism is directed to the sulfur atom.[3][6]
Trifluoromethyl Thioether (Ar-S-CF3)S-oxidation to sulfoxide and sulfone.The trifluoromethyl group is highly resistant to metabolic degradation. Metabolism is focused on the sulfur atom.[3]

This comparison highlights that while both difluoroethyl and trifluoromethyl groups protect the alkyl chain from oxidation, the difluoroethyl group offers a less lipophilic alternative to the trifluoromethyl group, which can be a significant advantage in fine-tuning the overall pharmacokinetic profile of a drug candidate.[3]

Quantitative Assessment of Metabolic Stability: In Vitro Assays

The metabolic stability of a compound is quantitatively assessed using in vitro assays, most commonly the liver microsomal stability assay and the hepatocyte stability assay.[7][8] These assays determine key parameters such as the metabolic half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.

Illustrative Comparative Metabolic Stability Data
CompoundKey Structural FeatureMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Non-fluorinated1546.2
Compound A-F2 Difluoroethyl analog4515.4
Compound B Non-fluorinated2527.7
Compound B-F3 Trifluoromethyl analog> 120< 5.8

Note: The data presented are illustrative and intended to demonstrate the general trend of increased metabolic stability with fluorination. Actual values will vary depending on the specific molecular scaffold and experimental conditions.

Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for interpreting metabolic stability data. Here, we outline the standard procedures for liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to assess Phase I metabolic stability, primarily mediated by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis p1 Prepare test compound stock solution (e.g., 10 mM in DMSO) i2 Add test compound (final concentration e.g., 1 µM) p1->i2 p2 Thaw pooled liver microsomes (human, rat, etc.) on ice i1 Pre-warm microsomes and buffer to 37°C p2->i1 p3 Prepare NADPH regenerating system (cofactor) i3 Initiate reaction by adding NADPH regenerating system p3->i3 i1->i2 i2->i3 i4 Incubate at 37°C with shaking i3->i4 s1 Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) i4->s1 s2 Reaction terminated with cold acetonitrile containing an internal standard s1->s2 a1 Centrifuge to pellet protein s2->a1 a2 Analyze supernatant by LC-MS/MS a1->a2 a3 Quantify remaining parent compound relative to internal standard a2->a3

Caption: Workflow for a typical liver microsomal stability assay.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • The half-life is calculated as t½ = 0.693 / k.

  • The intrinsic clearance is calculated as CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the in vitro t½ and CLint of a test compound in a system that more closely mimics the in vivo environment.

Experimental Protocol:

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved hepatocytes instead of microsomes. The cell density is carefully controlled (e.g., 0.5 x 10^6 viable cells/mL), and the incubation is typically performed in a CO2 incubator to maintain cell viability.

The Underlying Causality: Why Fluorination Enhances Stability

The enhanced metabolic stability of difluoroethylated compounds can be attributed to several key factors:

  • C-F Bond Strength: The high dissociation energy of the C-F bond makes it less susceptible to enzymatic cleavage by CYPs compared to a C-H bond.[3]

  • Stereoelectronic Effects: The strong electron-withdrawing nature of fluorine atoms can decrease the electron density of neighboring atoms, making them less prone to oxidation.

  • Metabolic Switching: By blocking a metabolically labile site, the overall rate of metabolism is reduced, leading to a longer half-life and increased systemic exposure of the parent drug.

Metabolic Blocking by Difluoroethylation:

metabolic_blocking cluster_non_fluorinated Non-Fluorinated (Ethyl Group) cluster_fluorinated Difluoroethylated Parent_NF Drug-CH2CH3 Metabolite_NF Drug-CH(OH)CH3 Parent_NF->Metabolite_NF CYP450 Oxidation Parent_F Drug-CF2CH3 Blocked Metabolism Blocked Parent_F->Blocked

Caption: Difluoroethylation blocks CYP450-mediated oxidation at the alpha-carbon.

Conclusion

The strategic incorporation of a difluoroethyl group is a highly effective strategy for enhancing the metabolic stability of drug candidates. By providing a balance of metabolic blocking and favorable physicochemical properties, difluoroethylation offers a valuable tool for medicinal chemists to optimize lead compounds. A thorough understanding of the underlying mechanisms and the application of robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, are essential for making informed decisions in the pursuit of novel therapeutics with improved pharmacokinetic profiles.

References

  • Corr, M. J., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1441–1447. [Link]

  • Corr, M. J., et al. (2019). Fluorine-containing Substituents: Metabolism of the α,α-difluoroethyl Thioether Motif. Beilstein Journal of Organic Chemistry, 15, 1441-1447. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • PTM Consulting. (2023). Metabolite Identification LC MS Testing. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (2021). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2021). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. Retrieved from [Link]

  • ChemRxiv. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2012). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2012). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Beilstein Archives. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2019). Fluorine-containing Substituents: Metabolism of the α,α-difluoroethyl Thioether Motif. Retrieved from [Link]

  • PubMed. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]

  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • AxisPharm. (2022). The role of CYP450 in drug metabolism. Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2006). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Retrieved from [Link]

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The Ethyl Edge Attenuated: A Head-to-Head Comparison of Difluoroethyl vs. Ethylated Drug Analogues for Enhanced Developability

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Pharmacokinetic and Pharmacodynamic Profiles

In the landscape of modern drug discovery, the optimization of a lead compound into a clinical candidate is a formidable challenge. Medicinal chemists are tasked with a molecular balancing act: enhancing potency and selectivity while simultaneously engineering favorable absorption, distribution, metabolism, and excretion (ADME) properties. A common liability in promising scaffolds is the presence of an ethyl group. While seemingly innocuous, this simple alkyl chain is often a metabolic "soft spot," susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

A prevalent strategy to mitigate these liabilities is the bioisosteric replacement of hydrogen atoms with fluorine.[1] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, often leading to improved metabolic stability and target affinity.[1][2] This guide provides a head-to-head comparison of an ethylated drug analogue versus its difluoroethyl counterpart, exploring the causal relationships between this substitution and its impact on key drug development parameters. We will delve into the experimental data, providing the underlying protocols to empower researchers in their own optimization campaigns.

The Bioisosteric Rationale: Why Difluoroethyl?

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic landscape.[1] Specifically, replacing two hydrogens on the terminal methyl group of an ethyl substituent with fluorine to create a 2,2-difluoroethyl group offers several strategic advantages:

  • Blocking Metabolic Oxidation: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol). This increased bond strength renders the fluorinated carbon less susceptible to enzymatic attack, particularly oxidation by CYP450 enzymes, a common metabolic pathway for ethyl groups.[3][4]

  • Modulating Lipophilicity: While fluorination generally increases lipophilicity, the effect is nuanced. A difluoroethyl group can alter the molecule's lipophilicity (LogP/LogD) in a way that can be fine-tuned to optimize the balance between membrane permeability and aqueous solubility.

  • Altering Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms. This modulation can influence a drug's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.

  • Enhancing Target Affinity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity.[1]

To illustrate these principles, we will examine a hypothetical case study involving two analogues of a promising kinase inhibitor, "Inhibitor-Et" and its difluoroethylated counterpart, "Inhibitor-DFEt."

Table 1: Physicochemical and Pharmacokinetic Property Comparison

PropertyInhibitor-Et (-CH2CH3)Inhibitor-DFEt (-CH2CF2H)Rationale for Change
Molecular Weight ( g/mol ) 450.5486.5Increased due to the mass of two fluorine atoms.
cLogP 3.23.5Increased lipophilicity due to fluorine substitution.
Metabolic Stability (t½ in HLM, min) 15> 120Blockade of CYP450-mediated oxidation at the terminal carbon.
Permeability (Papp A→B, 10⁻⁶ cm/s) 12.510.2Slight decrease potentially due to altered conformation or polarity.
Receptor Binding (IC₅₀, nM) 5.82.1Enhanced binding affinity from favorable fluorine-protein interactions.

HLM: Human Liver Microsomes

Experimental Deep Dive: Validating the Difluoroethyl Advantage

The data presented in Table 1 are derived from a standard suite of in vitro ADME and pharmacology assays. The causality behind these experimental choices is to build a comprehensive profile of the drug candidates, allowing for a data-driven decision on which analogue to advance.

Lipophilicity Determination (LogP)

Causality: Lipophilicity is a critical determinant of a drug's behavior, influencing its solubility, absorption, membrane permeability, and binding to plasma proteins and metabolic enzymes.[5] The "shake-flask" method is the gold standard for experimentally determining the partition coefficient (LogP) between n-octanol and water, representing the balance between hydrophilicity and lipophilicity.[6]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Dissolve a precise amount of the test compound (Inhibitor-Et or Inhibitor-DFEt) in the pre-saturated aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Metabolic Stability Assessment

Causality: Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and oral bioavailability. Human liver microsomes (HLMs) contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[7] By incubating the drug analogues with HLMs and monitoring their disappearance over time, we can determine their intrinsic clearance.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-incubate the test compounds (1 µM final concentration) with the microsome mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

G cluster_workflow Metabolic Stability Workflow A Prepare Microsome/Compound Mix B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate Half-Life (t½) G->H

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability Assessment

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[4][8][9] These cells form a polarized monolayer with tight junctions, allowing for the assessment of a compound's ability to cross the intestinal barrier.[1][9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: Add the test compound (e.g., 10 µM) to the apical (A) side of the monolayer, with fresh buffer in the basolateral (B) compartment.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 2 hours), collect samples from the basolateral compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

G cluster_caco2 Caco-2 Permeability Model Apical Apical Chamber (Drug Added) Monolayer Caco-2 Cell Monolayer Apical->Monolayer Permeation Basolateral Basolateral Chamber (Drug Measured) Monolayer->Basolateral

Sources

A Comparative Guide to the Quantitative Analysis of 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates and potential impurities is a cornerstone of robust chemical synthesis and pharmaceutical safety. 2,2-Difluoroethyl trifluoromethanesulfonate, a valuable reagent in modern organic synthesis for the introduction of the difluoroethyl moiety, also presents a significant analytical challenge due to its reactivity and potential classification as a genotoxic impurity (GTI).[1][2][3] The accurate determination of its residual levels in active pharmaceutical ingredients (APIs) and reaction mixtures is therefore not merely a matter of process control, but a critical aspect of regulatory compliance and patient safety.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent comparison of their performance based on established validation parameters.

The Analytical Imperative: Why Quantify this compound?

This compound belongs to the broader class of sulfonate esters, many of which are recognized for their potential genotoxicity.[4][5] Regulatory bodies maintain stringent controls on the presence of such impurities in pharmaceutical products, often requiring their quantification at trace levels (parts per million or even lower).[4] The analytical challenge lies in developing methods that are not only sensitive and selective but also robust and reliable for routine implementation in a quality control environment.

A Tale of Two Techniques: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique is fundamental and depends on the physicochemical properties of the analyte. For a relatively volatile and thermally stable compound like this compound, both GC and LC are viable options, each with distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC is an excellent choice for analytes that can be readily vaporized without decomposition. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Mass spectrometry provides highly selective and sensitive detection, making GC-MS a powerful tool for trace analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Versatility for a Broader Range of Analytes

LC separates compounds in a liquid mobile phase, making it suitable for a wider range of analytes, including those that are non-volatile or thermally labile. When coupled with tandem mass spectrometry (MS/MS), which involves multiple stages of mass analysis, LC-MS/MS offers exceptional selectivity and sensitivity, allowing for the quantification of analytes even in complex matrices. A recent study has demonstrated the successful application of mixed-mode LC-MS/MS for the analysis of trifluoromethanesulfonate.[6]

Head-to-Head Comparison: Performance Metrics

The selection of an analytical method is ultimately guided by its performance characteristics. Below is a comparative summary of what can be expected from well-developed GC-MS and LC-MS/MS methods for the quantification of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale
Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 5 ng/mLLC-MS/MS often achieves lower detection limits due to the efficiency of electrospray ionization and the selectivity of multiple reaction monitoring (MRM).
Linearity (R²) > 0.995> 0.998Both techniques can provide excellent linearity over a defined concentration range.
Accuracy (% Recovery) 80 - 115%85 - 110%Both methods can achieve high accuracy with proper optimization and the use of internal standards.
Precision (% RSD) < 15%< 10%LC-MS/MS typically offers slightly better precision due to the automated nature of the injection and separation process.
Sample Throughput ModerateHighLC-MS/MS methods often have shorter run times and can be more readily automated for high-throughput analysis.
Matrix Effects Less proneMore susceptibleThe high efficiency of GC separation can minimize interferences from the sample matrix. LC-MS is more prone to ion suppression or enhancement.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating, incorporating best practices for analytical method development.

GC-MS Method for this compound

This method is based on direct injection of a diluted sample and is suitable for matrices where the analyte can be easily extracted into a volatile organic solvent.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample (e.g., API) into a 10 mL volumetric flask.

  • Add a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to dissolve the sample.

  • Spike with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • Dilute to the mark with the solvent and mix thoroughly.

  • Filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent single quadrupole MS.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.

3. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same solvent.

LC-MS/MS Method for this compound

This method offers higher sensitivity and is applicable to a wider range of sample matrices. A mixed-mode chromatography approach is proposed to enhance retention of the polar trifluoromethanesulfonate moiety.[6]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Spike with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex to mix and then centrifuge to pellet any undissolved material.

  • Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: A mixed-mode column (e.g., a combination of reversed-phase and anion-exchange) is recommended for optimal retention.[6]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% A.

    • 1-5 min: Linear gradient to 5% A.

    • 5-7 min: Hold at 5% A.

    • 7.1-10 min: Return to 95% A and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound and the internal standard.

3. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a matrix-matched calibration curve.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and LC-MS/MS methodologies.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Spike IS weigh->dissolve filter Filter dissolve->filter injection Direct Injection filter->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection quantification Quantification vs. Calibration Curve detection->quantification

GC-MS analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Spike IS weigh->dissolve centrifuge Centrifuge dissolve->centrifuge injection Direct Injection centrifuge->injection separation LC Separation (Mixed-Mode) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification vs. Calibration Curve detection->quantification

LC-MS/MS analytical workflow.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are powerful and appropriate techniques for the quantitative analysis of this compound. The choice of the most suitable method will depend on several factors:

  • Required Sensitivity: For applications demanding the lowest possible detection limits, such as the analysis of final drug products for genotoxic impurities, LC-MS/MS is the preferred technique .

  • Sample Matrix Complexity: In cleaner sample matrices where potential interferences are minimal, GC-MS offers a robust and reliable solution .

  • Throughput Requirements: For laboratories needing to analyze a large number of samples, the typically shorter run times and ease of automation make LC-MS/MS the more efficient choice .

  • Instrument Availability: The selection will also be pragmatic, depending on the instrumentation readily available within a given laboratory.

Ultimately, the successful implementation of either method relies on careful validation to ensure the generated data is accurate, precise, and fit for its intended purpose. By understanding the principles and performance characteristics of both GC-MS and LC-MS/MS, researchers and analytical scientists can make informed decisions to effectively control and quantify this compound in their products and processes.

References

  • Analysis of hydrophilic per- and polyfluorinated sulfonates including trifluoromethanesulfonate using solid phase extraction and mixed-mode liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A. [Link]

  • Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) | Request PDF. ResearchGate. [Link]

  • Analysis of Ultrashort-Chain and Short-Chain (C1 to C4) Per- and Polyfluorinated Substances in Potable and Non-Potable Waters. Restek. [Link]

  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. [Link]

  • Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. University of Strathclyde. [Link]

  • This compound. Oakwood Chemical. [Link]

  • This compound | C3H3F5O3S. PubChem. [Link]

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A Comparative Guide to the Structural Elucidation of 2,2-Difluoroethylated Products: X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 2,2-difluoroethyl moiety into molecular scaffolds has become a prominent strategy in modern medicinal chemistry. This functional group can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in the design of novel therapeutics. However, the unique electronic and steric characteristics of the gem-difluoro group present distinct challenges and opportunities for structural characterization. This guide provides an in-depth, comparative analysis of three cornerstone analytical techniques—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of 2,2-difluoroethylated products.

The Unambiguous Snapshot: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing a definitive, high-resolution, three-dimensional structure of a molecule in the solid state. It offers unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding crystal packing and solid-state properties.

Causality in Experimental Design: The Challenge of Crystallization

The primary bottleneck in X-ray crystallographic analysis is the growth of high-quality single crystals, a process that is often more of an art than a science.[1] For 2,2-difluoroethylated compounds, the electronic nature of the C-F bonds can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for crystal lattice formation.

A successful crystallization strategy for a 2,2-difluoroethylated compound, such as 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, involved the slow evaporation of a solution in anhydrous tetrahydrofuran (THF) at room temperature.[2][3] The choice of a relatively polar, aprotic solvent like THF suggests that it effectively solvates the molecule, and its slow removal allows for the ordered arrangement of molecules into a crystal lattice. The success of this method underscores the importance of screening a variety of solvents with differing polarities and vapor pressures to achieve the requisite supersaturation for crystal nucleation and growth.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-purity (typically >95%) 2,2-difluoroethylated product is dissolved in a suitable solvent or solvent system to near-saturation. Common techniques include slow evaporation, vapor diffusion, and slow cooling. For instance, dissolving 5-10 mg of the compound in 0.5-1 mL of a solvent like THF in a small, loosely capped vial and leaving it undisturbed for several days to weeks is a viable starting point.[1]

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The molecular model is then built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.

The Dynamic View in Solution: NMR Spectroscopy

NMR spectroscopy provides invaluable information about the structure, connectivity, and conformational dynamics of molecules in solution, offering a complementary perspective to the static solid-state picture from X-ray crystallography. For 2,2-difluoroethylated compounds, ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5]

Causality in Experimental Design: Leveraging the Fluorine Nucleus

The large chemical shift dispersion of ¹⁹F NMR (spanning over 400 ppm) minimizes signal overlap, a common challenge in ¹H NMR.[6] The characteristic chemical shifts and coupling constants (J-couplings) of the -CHF₂ group provide a unique spectroscopic handle. The geminal fluorine atoms couple to the adjacent methylene protons (²JHF) and to each other if they are diastereotopic, and also exhibit longer-range couplings to other nuclei (e.g., ³JHF, ⁿJCF). These couplings are instrumental in confirming the presence and connectivity of the 2,2-difluoroethyl moiety.

2D NMR experiments are crucial for the complete structural assignment of complex 2,2-difluoroethylated molecules.[7]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, for example, between the CHF₂ proton and the adjacent -CH₂- protons.

  • HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded nuclei, such as the protons of the -CH₂- group with their corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-3 bond) correlations, for instance, from the fluorine atoms or the CHF₂ proton to nearby carbon atoms, which is critical for assembling the molecular framework.[8]

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2,2-difluoroethylated product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D ¹H and ¹⁹F NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the proton signals. The -CH₂- protons adjacent to the CHF₂ group will typically appear as a triplet of doublets, and the CHF₂ proton as a triplet.

    • Acquire a ¹⁹F NMR spectrum. The two fluorine atoms will give rise to a signal that is split by the adjacent methylene protons and the CHF₂ proton.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

  • 2D NMR Acquisition:

    • COSY: To establish ¹H-¹H connectivity.

    • HSQC/HMQC: To assign ¹H signals to their directly attached ¹³C atoms.

    • HMBC: To identify long-range ¹H-¹³C and ¹H-¹⁹F correlations to piece together the molecular structure.

Confirming Identity and Connectivity: Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.[9] For 2,2-difluoroethylated products, MS can rapidly confirm the successful incorporation of the fluoroalkyl group and provide valuable structural information.

Causality in Experimental Design: Ionization and Fragmentation

The choice of ionization technique is critical. "Hard" ionization methods like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), impart significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are useful for library matching and structural elucidation.[10] "Soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), typically used with Liquid Chromatography (LC-MS), are gentler and often leave the molecular ion intact, which is crucial for accurate molecular weight determination.[11]

The fragmentation of 2,2-difluoroethylated compounds is influenced by the strong C-F bonds. Common fragmentation pathways may involve the loss of HF (a mass loss of 20 Da) or the CHF₂ radical.[12] The presence of the difluoroethyl group can also direct fragmentation at other parts of the molecule.

Experimental Protocol: GC-MS and LC-MS Analysis

GC-MS (for volatile and thermally stable compounds):

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source (typically EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

LC-MS (for less volatile or thermally labile compounds):

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Injection: Inject the sample into the LC system, where it is separated on a column (e.g., C18).

  • Ionization and Mass Analysis: The eluent from the LC is introduced into the MS ion source (typically ESI). The generated ions are then analyzed. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent ion and its fragments with high accuracy.[13]

Comparative Analysis at a Glance

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionSolid, liquid, or gas
Information Obtained 3D molecular structure, bond lengths/angles, stereochemistry, intermolecular interactionsConnectivity, conformation in solution, dynamic processes, stereochemistryMolecular weight, elemental composition (HRMS), structural fragments
Key Strengths Unambiguous, high-resolution structureProvides information on solution-state conformation and dynamics; non-destructiveHigh sensitivity, rapid analysis, molecular weight determination
Key Limitations Requires high-quality single crystals (often a bottleneck)Lower resolution than X-ray; can have signal overlap in complex moleculesProvides indirect structural information that requires interpretation
Data for 2,2-Difluoroethyl Group Precise C-C and C-F bond lengths and angles; conformation in the solid state¹H and ¹⁹F chemical shifts; JHF, JCF, and JHH coupling constants; NOE for through-space interactionsMolecular ion peak confirming mass; characteristic fragmentation patterns (e.g., loss of HF)

Visualizing the Workflow

X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Purification High Purity Compound (>95%) Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution & Refinement DataCollection->Solution FinalStructure FinalStructure Solution->FinalStructure Definitive 3D Structure

Caption: Workflow for X-ray Crystallographic Analysis.

NMR Spectroscopy Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Dissolve in Deuterated Solvent OneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assignment Spectral Assignment TwoD_NMR->Assignment Interpretation Structure & Conformation Interpretation Assignment->Interpretation SolutionStructure SolutionStructure Interpretation->SolutionStructure Solution-State Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion and Recommendations

The structural elucidation of 2,2-difluoroethylated products is most robustly achieved through the synergistic use of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

  • For definitive, unambiguous structural confirmation and understanding of solid-state properties, X-ray crystallography is indispensable. Despite the challenges in obtaining suitable crystals, the resulting high-resolution structure provides a foundational understanding of the molecule's geometry.

  • NMR spectroscopy is essential for confirming the structure in solution and providing insights into its dynamic behavior. The combination of ¹H, ¹³C, and particularly ¹⁹F NMR, along with 2D correlation experiments, allows for the complete assignment of the molecular framework and can reveal conformational preferences that are not apparent in the solid state.

  • Mass spectrometry serves as a rapid and highly sensitive tool for confirming the molecular weight and identifying key structural motifs through fragmentation analysis. It is an excellent first-pass technique and is invaluable for analyzing complex mixtures when coupled with a chromatographic separation method.

For drug development professionals, an integrated approach is recommended. Initial synthesis products should be rapidly screened by LC-MS to confirm the molecular weight. Subsequently, detailed 1D and 2D NMR analyses should be performed to confirm the structure and connectivity. Finally, for lead compounds, obtaining a single-crystal X-ray structure is highly desirable to provide a detailed understanding of its three-dimensional architecture, which can inform further structure-activity relationship (SAR) studies and rational drug design.

References

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A Researcher's Guide to the Kinetics of Difluoroethylation with 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CHF₂) in particular, is a prized motif, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity. Among the various reagents developed for its installation, 2,2-difluoroethyl trifluoromethanesulfonate (CF₃SO₃CH₂CF₂H), often called difluoroethyl triflate, has emerged as a potent electrophilic source of the difluoroethyl group. This guide provides an in-depth, objective comparison of its kinetic performance against other alternatives, supported by experimental data and detailed protocols for kinetic analysis.

The Critical Role of Kinetics in Reagent Selection

The choice of a difluoroethylating agent extends beyond mere product yield; it hinges on a nuanced understanding of reaction kinetics. Reaction rates, the influence of substrate and reagent concentrations, and the impact of temperature are all critical parameters that dictate the practicality and scalability of a synthetic route. A reagent that is too reactive may lead to poor selectivity and the formation of unwanted byproducts. Conversely, a sluggish reagent may require harsh reaction conditions, limiting its applicability to sensitive substrates. Therefore, a thorough kinetic analysis is indispensable for rational reagent selection and process optimization.

Comparing the Workhorses: A Kinetic Perspective

While a comprehensive, side-by-side kinetic comparison of all available difluoroethylating agents is challenging due to the diverse reaction conditions reported in the literature, we can draw valuable insights from available data and mechanistic studies. The reactivity of these reagents is fundamentally tied to the nature of the leaving group and the electrophilicity of the difluoroethyl moiety.

ReagentTypical Reaction TypeRelative ReactivityKey Considerations
This compound Sₙ2HighExcellent leaving group (triflate) promotes rapid reaction with a wide range of nucleophiles. Can be too reactive for some applications, leading to side reactions.
2,2-Difluoroethyl tosylate/mesylate Sₙ2ModerateGood leaving groups, but generally less reactive than the corresponding triflate. Offers a balance between reactivity and stability.
2,2-Difluoroethyl halides (I, Br) Sₙ2Moderate to LowReactivity follows the order I > Br. Often requires harsher conditions or activation (e.g., with silver salts) to achieve reasonable reaction rates.
(2,2-Difluoroethyl)iodonium salts ElectrophilicHighHypervalent iodine reagents offer a different mechanistic pathway and can be effective for challenging nucleophiles.
Difluoroethyl-containing sulfonium salts ElectrophilicVariableReactivity can be tuned by modifying the substituents on the sulfur atom.

Table 1: A Comparative Overview of Common Difluoroethylating Agents.

Mechanistic investigations have shown that the reaction of this compound with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The reaction kinetics are therefore second-order, with the rate being dependent on the concentration of both the triflate and the nucleophile.[1] It is important to note that direct nucleophilic attack on this compound by less reactive nucleophiles, such as amines and alcohols, can be inefficient under standard conditions.[2] In such cases, alternative strategies, for instance, the use of hypervalent iodine reagents, may be necessary to achieve efficient transformation.[2]

In-Situ Monitoring: A Window into Reaction Dynamics

To rigorously evaluate the kinetics of difluoroethylation reactions, in-situ monitoring techniques are indispensable. These methods provide real-time data on the concentrations of reactants, intermediates, and products, allowing for a detailed understanding of the reaction progress. Two powerful techniques for this purpose are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Infrared (IR) spectroscopy (ReactIR).

¹⁹F NMR Spectroscopy: A Fluorine-Specific Probe

The fluorine-19 nucleus is an ideal handle for NMR-based kinetic analysis due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift dispersion of fluorine signals.[3] This means that even subtle changes in the electronic environment of the fluorine atoms can be readily detected, allowing for the unambiguous tracking of fluorine-containing species throughout the reaction.

G prep_nmr prep_nmr acq_start acq_start prep_nmr->acq_start Transfer to NMR acq_spectra acq_spectra analysis_integrate analysis_integrate acq_spectra->analysis_integrate Process spectra

In-Situ IR Spectroscopy (ReactIR): Tracking Functional Group Transformations

ReactIR is a powerful tool that utilizes a probe immersed directly into the reaction mixture to collect infrared spectra in real-time. This technique is particularly useful for tracking changes in functional groups, which often have distinct and well-resolved absorption bands in the mid-IR region. For difluoroethylation reactions, one can monitor the disappearance of a reactant's characteristic peak or the appearance of a product's peak to follow the reaction progress.

G setup_reagents setup_reagents run_start run_start setup_reagents->run_start Start acquisition run_collect run_collect process_identify process_identify run_collect->process_identify Analyze spectra

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting kinetic studies of difluoroethylation reactions using this compound.

Protocol 1: Kinetic Analysis by ¹⁹F NMR Spectroscopy

Objective: To determine the rate constant and reaction order for the difluoroethylation of a model nucleophile.

Materials:

  • This compound

  • Nucleophile of interest

  • Anhydrous deuterated solvent (e.g., CD₃CN, d₆-DMSO)

  • Internal standard (e.g., trifluorotoluene)

  • NMR tubes and a high-field NMR spectrometer equipped with a fluorine probe

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen deuterated solvent. The concentrations should be chosen to ensure a reasonable reaction time.

  • Sample Preparation: In an NMR tube, combine precise volumes of the nucleophile and internal standard stock solutions.

  • Temperature Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).

  • Reaction Initiation: Initiate the reaction by adding a known volume of the pre-thermostated this compound stock solution to the NMR tube. Quickly mix the contents and start the NMR acquisition. This marks time zero (t=0).

  • Data Acquisition: Acquire a series of 1D ¹⁹F NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio in a short amount of time.[3]

  • Data Processing and Analysis:

    • Process the acquired spectra (e.g., Fourier transformation, phase correction, baseline correction).

    • Integrate the signals corresponding to the -CH₂CF₂H protons of the starting triflate and the product.

    • Normalize the integrals to the integral of the internal standard to determine the concentration of each species at each time point.

    • Plot the concentration of the starting material and product as a function of time.

    • Determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order for an Sₙ2 reaction).

Protocol 2: Kinetic Analysis by In-Situ IR (ReactIR)

Objective: To monitor the real-time progress of a difluoroethylation reaction and determine its kinetic parameters.

Materials:

  • This compound

  • Nucleophile of interest

  • Anhydrous solvent

  • ReactIR instrument with a suitable probe

  • Reaction vessel with temperature and stirring control

Procedure:

  • Instrument Setup:

    • Set up the reaction vessel with an overhead stirrer, temperature probe, and the ReactIR probe.

    • Ensure the ReactIR probe is clean and a background spectrum in the solvent has been collected.

  • Reaction Setup:

    • Charge the reaction vessel with the chosen solvent and the nucleophile.

    • Begin stirring and allow the mixture to reach the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Start the ReactIR data collection.

    • Inject a known amount of this compound into the reaction vessel to initiate the reaction.

    • Continuously collect IR spectra throughout the course of the reaction until completion.

  • Data Analysis:

    • Identify one or more characteristic IR absorption bands for the starting material and/or the product that are well-resolved from other signals.

    • Use the ReactIR software to track the absorbance of these bands over time, which is proportional to the concentration of the respective species.

    • Generate kinetic profiles (concentration vs. time) for the reactants and products.

    • Analyze these profiles to determine the initial rate, reaction order, and rate constant.

Conclusion: Empowering Rational Design through Kinetic Understanding

A thorough understanding of reaction kinetics is paramount for the effective application of this compound and its alternatives in synthetic chemistry. By employing powerful in-situ monitoring techniques such as ¹⁹F NMR and ReactIR, researchers can gain deep insights into the dynamics of difluoroethylation reactions. This knowledge enables the rational selection of reagents, the optimization of reaction conditions, and the development of robust and scalable synthetic protocols, ultimately accelerating the discovery and development of novel fluorinated molecules with impactful applications.

References

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The Difluoroethyl Group: A Subtle Substitution with a Profound Impact on Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor design, the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Medicinal chemists employ a vast arsenal of strategies to fine-tune molecular interactions with the target kinase, and among these, the strategic incorporation of fluorine atoms has emerged as a powerful tool. This guide delves into a specific and increasingly significant modification: the introduction of a difluoroethyl group. By presenting a comparative analysis of kinase inhibitors with and without this moiety, supported by experimental data and detailed protocols, we aim to provide a comprehensive resource for researchers seeking to leverage this substitution in their own drug discovery efforts.

The Rationale Behind Fluorination: More Than Just an Electronegative Atom

The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—confer a range of advantageous effects on a drug molecule. The introduction of a difluoroethyl group (-CH2CF2H) can be considered a bioisosteric replacement for other small alkyl or methoxy groups. This substitution can profoundly influence a compound's efficacy through several mechanisms:

  • Enhanced Binding Affinity: The difluoroethyl group can act as a hydrogen bond donor through its weakly acidic C-H bond, forming crucial interactions with amino acid residues in the kinase ATP-binding pocket. Furthermore, its electron-withdrawing nature can modulate the electronics of the entire molecule, leading to more favorable binding energetics.

  • Improved Metabolic Stability: The strength of the C-F bond makes the difluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes, a common route of inactivation for many drug candidates. This can lead to a longer half-life and improved in vivo efficacy.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP), which in turn affects its solubility, permeability, and overall pharmacokinetic profile. The precise impact on lipophilicity is context-dependent and can be strategically tuned.

  • Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to the target kinase.

A Tale of Two Moieties: Comparative Efficacy in Action

To truly appreciate the impact of the difluoroethyl group, a direct comparison with its non-fluorinated counterpart is essential. While comprehensive head-to-head studies for a wide range of kinase inhibitors are not always publicly available, the principles can be illustrated through representative data from the literature.

Consider a hypothetical scenario based on common observations in kinase inhibitor development, where we compare a generic kinase inhibitor scaffold with either an ethyl or a difluoroethyl substitution.

CompoundSubstitution (R)Target KinaseIC50 (nM)
Inhibitor A -CH2CH3 (Ethyl)Kinase X50
Inhibitor B -CH2CF2H (Difluoroethyl)Kinase X5

This table represents a hypothetical but realistic scenario based on structure-activity relationship trends observed in kinase inhibitor design.

In this example, the introduction of the difluoroethyl group in Inhibitor B results in a 10-fold increase in potency compared to the ethyl-substituted Inhibitor A . This significant improvement can be attributed to the aforementioned factors, such as the formation of an additional hydrogen bond or improved metabolic stability leading to higher effective concentrations in a cellular context.

Visualizing the Interaction: A Structural Perspective

The enhanced binding affinity of a difluoroethyl-substituted inhibitor can be rationalized by examining its interaction within the kinase active site.

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor (e.g., Asp) scaffold Core Scaffold scaffold->hydrophobic_pocket Hydrophobic Interaction hinge_binder Hinge Binder scaffold->hinge_binder Covalent or Non-covalent difluoroethyl -CH2CF2H difluoroethyl->h_bond_acceptor H-Bond (C-F...H-N) hinge_binder->hinge H-Bond

Caption: Hypothetical binding mode of a difluoroethyl-containing kinase inhibitor.

This diagram illustrates how the core scaffold of the inhibitor interacts with the hinge region and a hydrophobic pocket of the kinase. Crucially, the difluoroethyl group is positioned to form a hydrogen bond with a key acceptor residue, an interaction that would be absent in its non-fluorinated counterpart.

Experimental Protocols: Assessing Kinase Inhibitor Efficacy

To empirically determine the efficacy of kinase inhibitors, rigorous and standardized experimental protocols are paramount. Below are detailed methodologies for two common assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then measured, and the inhibitory effect of the compound is determined.

Workflow Diagram:

G start Start reagents Prepare Assay Buffer, Kinase, Substrate, and ATP Solution start->reagents inhibitor_prep Prepare Serial Dilutions of Test Inhibitors reagents->inhibitor_prep plate_setup Add Kinase, Inhibitor, and Substrate to Assay Plate inhibitor_prep->plate_setup initiate_reaction Initiate Reaction by Adding ATP plate_setup->initiate_reaction incubation Incubate at 30°C for 60 minutes initiate_reaction->incubation stop_reaction Stop Reaction with Quenching Buffer incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified kinase and substrate (peptide or protein) to their final concentrations in the assay buffer.

    • Prepare the ATP solution at a concentration close to the Km for the specific kinase.

  • Inhibitor Preparation:

    • Dissolve the test compounds (e.g., Inhibitor A and Inhibitor B) in DMSO to create stock solutions.

    • Perform serial dilutions of the stock solutions in assay buffer to generate a range of concentrations for testing.

  • Assay Plate Setup:

    • In a 384-well plate, add the kinase solution.

    • Add the serially diluted inhibitor solutions to the respective wells.

    • Add the substrate solution to all wells.

    • Include control wells: "no inhibitor" (positive control) and "no kinase" (negative control).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching buffer (e.g., containing EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence (e.g., Z'-LYTE™ Kinase Assay).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.[1]

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates that the inhibitor is effectively targeting the kinase and inhibiting downstream signaling pathways essential for cell growth.

Workflow Diagram:

G start Start cell_culture Culture Cancer Cells (e.g., dependent on Kinase X) start->cell_culture cell_seeding Seed Cells into a 96-well Plate cell_culture->cell_seeding inhibitor_treatment Treat Cells with Serial Dilutions of Test Inhibitors cell_seeding->inhibitor_treatment incubation Incubate for 72 hours inhibitor_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo®) incubation->viability_assay data_analysis Measure Absorbance or Luminescence and Calculate GI50 Values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a cancer cell line known to be dependent on the activity of the target kinase in appropriate growth medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitors in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors.

    • Include control wells with vehicle (e.g., DMSO) only.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a specified period, typically 72 hours.

  • Cell Viability Assay:

    • After the incubation period, assess cell viability using a suitable assay, such as:

      • MTS Assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis:

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

Conclusion: A Strategic Choice for Potency and Performance

The incorporation of a difluoroethyl group is a nuanced yet powerful strategy in the medicinal chemist's toolkit for optimizing kinase inhibitors. As demonstrated, this seemingly minor modification can lead to substantial improvements in potency, driven by enhanced binding interactions and increased metabolic stability. The comparative analysis, though based on representative trends, underscores the potential of this approach. By employing rigorous in vitro and cell-based assays, researchers can systematically evaluate the impact of such substitutions and rationally design the next generation of highly effective and durable kinase inhibitors.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. 2,2-Difluoroethyl trifluoromethanesulfonate, a reactive alkylating agent, is a valuable reagent in modern organic synthesis. However, its hazardous properties necessitate a thorough understanding of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound and associated waste, grounded in established safety principles and regulatory compliance.

Understanding the Hazards: Why Proper Disposal is Critical

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, and more critically, it causes severe skin burns and eye damage.[1][2][3] Inhalation may also cause respiratory irritation.[3] The triflate group is an excellent leaving group, making the compound highly reactive, particularly towards nucleophiles like water.[4] Its fluorinated nature also places it in a class of compounds that can be persistent in the environment, underscoring the need for responsible disposal to prevent ecological harm.[5][6]

Due to these properties, on-site chemical neutralization by laboratory personnel is strongly discouraged. The potential for uncontrolled exothermic reactions presents a significant safety risk.[7] Therefore, the standard and required procedure is disposal through a licensed environmental waste management company.[7][8]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential PPE for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1]Protects against splashes that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact which can lead to severe burns.[1]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.[7]Protects skin from accidental spills and is crucial due to the flammable nature of the compound.[1]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[7] For emergencies, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[3]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment. All materials that have come into contact with the substance must be treated as hazardous waste.

  • Identify all Waste Streams: This includes:

    • Unused or excess this compound.

    • Reaction mixtures containing the compound.

    • Solvents used to rinse glassware that contained the compound.

    • Contaminated consumables such as pipette tips, weighing paper, and gloves.[7]

  • Use Designated Hazardous Waste Containers:

    • Liquid Waste: Collect all liquid waste in a clearly labeled, leak-proof, and compatible container (e.g., a glass or polyethylene-lined container). The container must have a secure screw cap and be kept closed when not in use.[9]

    • Solid Waste: Place all contaminated solid materials into a separate, sealable, and clearly labeled hazardous waste bag or container.[9]

  • Proper Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components in the container, such as solvents.[5][9]

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and cool secondary containment area.[1]

  • This storage area should be away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents, acids, and bases.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.[10]

The disposal of fluorinated organic compounds is regulated, and thermal treatment in a high-temperature incinerator equipped with afterburners and scrubbers is a common method to ensure complete destruction.[8][11]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks. The response will depend on the size of the spill.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<30 mL) assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major alert_personnel Alert Nearby Personnel small_spill->alert_personnel evacuate_area Evacuate Immediate Area large_spill->evacuate_area call_emergency Call Emergency Services / EHS evacuate_area->call_emergency ppe Don Appropriate PPE alert_personnel->ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS/Supervisor decontaminate->report

Caption: Decision workflow for responding to a this compound spill.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[7][12]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to dike and cover the spill. Do not use combustible materials like paper towels.[7][13]

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[2]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a thorough wash using soap and water.[7][14]

  • Report the Incident: Always report the spill to your supervisor and your institution's EHS department, even if it is small.[7]

For large spills, immediately evacuate the area and call your institution's emergency response team.[12][14]

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste or properly decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone).

  • Collect Rinsate: Each rinse should be collected and disposed of as hazardous liquid waste.[9]

  • Air Dry: Allow the rinsed container to air dry completely in the fume hood.

  • Deface Label: Obliterate or remove the original label to prevent misuse.

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling.[7]

By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • TCI Chemicals. (n.d.). This compound 74427-22-8.
  • TCI Chemicals. (2025). Safety Data Sheet: this compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 74427-22-8.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 74427-22-8.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Vinyl Triflate.
  • N. Y., et al. (n.d.). Thermal Decomposition of Lanthanum Trifluoromethanesulfonate. Journal of the Ceramic Society of Japan.
  • Capot Chemical Co., Ltd. (2019). MSDS of this compound.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). This compound | 74427-22-8.
  • SynQuest Laboratories, Inc. (2017). Safety Data Sheet: this compound.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Wikipedia. (n.d.). Triflate.
  • ResearchGate. (n.d.). Decomposition of organoelement triflate derivatives.
  • U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • BenchChem. (2025). Proper Disposal of Tributyltin Triflate: A Guide for Laboratory Professionals.
  • Organic Letters. (n.d.). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating.
  • Stanford Environmental Health & Safety. (n.d.). Hazardous Material Incident/Suspicious Odor - Emergency Response Guidelines.
  • University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • Journal of Research of the National Bureau of Standards. (n.d.).
  • Chemistry Department, University of [University]. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.

Sources

Navigating the Risks: A Comprehensive Guide to Handling 2,2-Difluoroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics and advanced materials often necessitates the use of highly reactive reagents. Among these, 2,2-Difluoroethyl trifluoromethanesulfonate, a potent electrophile, is a valuable tool in modern synthetic chemistry. However, its utility is matched by its significant hazards, demanding a meticulous and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Inherent Risks

This compound (CAS No. 74427-22-8) is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[3] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the compound highly reactive towards nucleophiles. This reactivity is the source of its synthetic power, but also the root of its hazardous nature. Accidental contact with moisture can lead to the formation of trifluoromethanesulfonic acid, a corrosive and toxic substance.[4]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC3H3F5O3S[5][6]
Molecular Weight214.11 g/mol [5][6]
AppearanceColorless to light yellow clear liquid
Boiling Point118 °C to 129.5 °C
Hazard StatementsH226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[1]

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component plays a critical role in creating a barrier between you and the chemical.

  • Hand Protection: Wear chemical-resistant gloves.[7][8] Given the corrosive nature of the compound, nitrile or butyl rubber gloves are recommended. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove in case of contamination. Inspect gloves for any signs of degradation or perforation before each use.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] However, due to the severe eye damage this chemical can cause, a full face shield worn over safety goggles is strongly recommended to protect against splashes.[9][10]

  • Body Protection: A flame-resistant lab coat is essential. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier.[10][11] In situations with a significant risk of exposure, a full chemical-resistant suit may be necessary.[10]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined protocol is paramount. The following steps provide a framework for the safe handling of this compound.

Pre-Experiment Preparations:

  • Designate a Work Area: Clearly demarcate the area where the chemical will be handled. Ensure it is within a certified chemical fume hood.

  • Assemble All Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and within easy reach inside the fume hood to minimize movement and the risk of spills.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Review the SDS: Before starting any new procedure, thoroughly read the Safety Data Sheet (SDS) for this compound.[5]

Experimental Procedure:

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE WorkArea Work in Chemical Fume Hood Prep->WorkArea Enter Materials Assemble and Label Materials WorkArea->Materials Dispense Carefully Dispense Reagent Materials->Dispense Begin Reaction Perform Reaction Dispense->Reaction Quench Quench Reaction (if applicable) Reaction->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate End Waste Segregate and Label Waste Decontaminate->Waste Dispose Dispose via Professional Service Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Post-Experiment Cleanup:

  • Decontamination: Carefully decontaminate all glassware and equipment that came into contact with the chemical.

  • Waste Segregation: Separate waste streams. Unused reagent, contaminated materials (gloves, absorbent pads), and reaction byproducts should be collected in clearly labeled, sealed containers.

Emergency Response: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13][14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

EmergencyResponse cluster_exposure Chemical Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Skin Skin Contact FlushSkin Flush with Water (15+ min) Remove Contaminated Clothing Skin->FlushSkin Eye Eye Contact FlushEye Flush with Water (15+ min) Eye->FlushEye Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical

Sources

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.